Product packaging for beta-D-Ribulofuranose(Cat. No.:CAS No. 131064-70-5)

beta-D-Ribulofuranose

Cat. No.: B15182480
CAS No.: 131064-70-5
M. Wt: 150.13 g/mol
InChI Key: LQXVFWRQNMEDEE-UOWFLXDJSA-N
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Description

beta-D-Ribulofuranose is a monosaccharide sugar with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . As a pentose sugar, it is part of the broader class of ribose sugars, which are fundamental building blocks in biological systems. Ribose derivatives are best known for forming the carbohydrate backbone of RNA, an essential biopolymer for genetic transcription . This compound is characterized by a furanose ring structure and multiple hydroxyl groups, which are common features in sugars that participate in various biochemical pathways . The specific stereochemistry of this compound makes it a molecule of interest in carbohydrate chemistry research for synthesizing nucleosides, nucleotides, and other complex biomolecules . Like other monosaccharides, it serves as a critical intermediate in metabolic processes and can be a precursor for more complex natural products. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B15182480 beta-D-Ribulofuranose CAS No. 131064-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131064-70-5

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

LQXVFWRQNMEDEE-UOWFLXDJSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@](O1)(CO)O)O)O

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Anomeric Configuration of β-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical principles governing the anomeric configuration of β-D-Ribulofuranose, a cyclic ketopentose. Understanding anomeric configurations is critical in drug development and molecular biology, as the specific three-dimensional structure of a carbohydrate dictates its interaction with enzymes, receptors, and other biomolecules.

Introduction to Anomeric Configuration

In carbohydrate chemistry, the cyclization of a linear monosaccharide into a ring structure results in the formation of a new stereocenter.[1] This occurs when a hydroxyl group within the sugar molecule attacks the electrophilic carbonyl carbon (an aldehyde or ketone).[2][3] The carbonyl carbon itself is transformed into a chiral center known as the anomeric carbon .[2] The two possible stereoisomers that can be formed, differing only in the configuration at this new chiral center, are called anomers , designated as alpha (α) and beta (β).[1][2] This subtle structural difference profoundly impacts the molecule's chemical properties and biological function.

The Structure of D-Ribulose and its Cyclization

β-D-Ribulofuranose originates from the linear ketopentose, D-Ribulose. A ketopentose is a five-carbon sugar containing a ketone functional group. In D-Ribulose, the ketone is located at the second carbon position (C2).

The formation of the furanose ring is an intramolecular hemiketal reaction.[4] Specifically, the hydroxyl group on carbon 5 (C5) of D-Ribulose performs a nucleophilic attack on the carbonyl carbon (C2). This reaction forges a covalent bond, creating a five-membered ring composed of four carbon atoms and one oxygen atom, a structure known as a furanose ring.[4] The former carbonyl carbon, C2, becomes the anomeric carbon.

The diagram below illustrates the cyclization process from the linear form of D-Ribulose to its two possible furanose anomers.

Figure 1. Cyclization of D-Ribulose to its anomeric forms.

Defining the Beta (β) Anomeric Configuration

The designation of an anomer as alpha (α) or beta (β) is determined by the stereochemical relationship between the hydroxyl group on the anomeric carbon and the substituent on the highest-numbered chiral carbon that defines the D/L configuration.

For a D-sugar in a Haworth projection:

  • The terminal CH₂OH group (at C5 for a pentose) is, by convention, drawn pointing upwards .[4]

  • The anomer is designated beta (β) if the hydroxyl group on the anomeric carbon (C2 for ribulofuranose) is on the same side of the ring as this CH₂OH group (i.e., also pointing upwards, a cis relationship).[4][5]

  • Conversely, the anomer is alpha (α) if the anomeric hydroxyl group is on the opposite side (i.e., pointing downwards, a trans relationship).[4][5]

Therefore, in β-D-Ribulofuranose , the hydroxyl group at the anomeric C2 carbon and the hydroxymethyl group at the C4 carbon (which itself is attached to C5) are oriented on the same face of the furanose ring.

The Haworth projection below explicitly details the structure of β-D-Ribulofuranose, highlighting the key stereochemical features.

G cluster_haworth Haworth Projection of β-D-Ribulofuranose C2 C2 (Anomeric Carbon) C3 C3 C2->C3 OH_anomeric OH (Up) C2->OH_anomeric cis to C5-substituent CH2OH_C1 CH₂OH C2->CH2OH_C1 C4 C4 C3->C4 OH_C3 OH C3->OH_C3 H_C3 H C3->H_C3 C5 C5 C4->C5 H_C4 H C4->H_C4 CH2OH_C5 CH₂OH (Up) C4->CH2OH_C5 D-configuration determinant O_ring O C5->O_ring O_ring->C2 H_C5 H

Figure 2. Key structural features of β-D-Ribulofuranose.

Comparative Stereochemical Data

To facilitate a clear comparison, the stereochemical features of the two anomers of D-Ribulofuranose are summarized in the table below.

Featureα-D-Ribulofuranoseβ-D-Ribulofuranose
Anomeric Carbon C2C2
D/L Designator D-configuration at C4D-configuration at C4
Orientation of C5 CH₂OH Up (by convention)Up (by convention)
Orientation of Anomeric OH DownUp
Relationship trans to the C5 CH₂OH groupcis to the C5 CH₂OH group

Experimental Protocol: Determination of Anomeric Configuration by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of carbohydrates, including the determination of anomeric configuration.[6][7] Both ¹H and ¹³C NMR provide critical data for distinguishing between α and β anomers.[6]

Objective: To determine and confirm the anomeric configuration of a synthesized or isolated sample of D-Ribulofuranose.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified D-Ribulofuranose sample in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is commonly used as it exchanges with hydroxyl protons, simplifying the spectrum.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Allow the sample to sit for several hours to reach mutarotation equilibrium, where α and β anomers, along with other forms, coexist.[5]

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.[6]

    • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C spectrum. The chemical shift of the anomeric carbon is highly sensitive to its stereochemical environment.

      • The anomeric carbon (C2) of ketofuranoses typically resonates in the 95-110 ppm range. The precise chemical shift can differentiate between α and β configurations.

    • ¹H NMR Spectroscopy: While the absence of a proton directly on the anomeric carbon of a ketose makes direct coupling analysis difficult, the chemical shifts of protons on adjacent carbons (e.g., H1 and H3) are influenced by the anomeric configuration.[8]

    • 2D NMR Experiments:

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of proton and carbon signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity and assigning quaternary carbons like the anomeric carbon in a ketose.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. For β-D-Ribulofuranose, NOE correlations would be expected between protons that are cis to each other, which can help confirm the stereochemical arrangement around the ring.

  • Data Interpretation:

    • Anomeric Carbon Chemical Shift: Compare the observed ¹³C chemical shift for the anomeric carbon (C2) with established literature values for α and β-D-Ribulofuranose. Generally, the anomeric carbon in one anomer is shielded relative to the other.

    • Proton Chemical Shifts: Analyze the chemical shifts of the protons on C1 and C3. The orientation of the anomeric hydroxyl group creates a distinct electronic environment that influences these neighboring protons.

    • Integration of Signals: In the equilibrium mixture, the relative integrals of the signals corresponding to the α and β anomers in both ¹H and ¹³C spectra can be used to determine their relative abundance.[8]

By combining data from these NMR experiments, a definitive assignment of the β-anomeric configuration can be made, providing essential structural validation for research and development applications.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and sources of beta-D-Ribulofuranose, the cyclic furanose form of the ketopentose sugar D-ribulose. While not abundant in its free form in nature, D-ribulose is a crucial intermediate in central metabolic pathways, primarily as its phosphorylated derivatives, D-ribulose-5-phosphate and D-ribulose-1,5-bisphosphate. This guide delves into its presence in various biological systems, with a particular focus on its identification in red beetroot (Beta vulgaris). Detailed experimental protocols for the extraction and quantification of ketopentoses from plant matrices are provided, alongside an examination of the key metabolic pathways in which D-ribulose participates.

Natural Occurrence and Sources

This compound is the five-membered ring structure of D-ribulose. While D-ribose, an aldopentose, is a well-known component of nucleic acids, D-ribulose, a ketopentose, primarily serves as an intermediate in metabolic pathways. Its free form, and by extension this compound, is not found in high concentrations in most organisms.

The most cited natural source of free D-ribulose is the red beetroot (Beta vulgaris). However, quantitative data on the specific concentration of free D-ribulose in beetroot is scarce in publicly available literature. The primary sugar in beetroot is sucrose, with smaller amounts of glucose and fructose. During storage, particularly at low temperatures, sucrose can be hydrolyzed, leading to an increase in reducing sugars. While this includes glucose and fructose, the potential for the presence of other monosaccharides like D-ribulose exists.

In the broader biological context, D-ribulose is synthesized in the pentose phosphate pathway and plays a role in the formation of various bioactive compounds. It exists as two enantiomers, D-ribulose and L-ribulose.

Quantitative Data

As of the latest available data, specific quantitative values for free this compound in natural sources are not well-documented in peer-reviewed literature. The focus of most analytical studies on plant carbohydrates is on the major sugars like sucrose, glucose, and fructose. However, the analysis of reducing sugars in beetroot has been a subject of study, particularly in the context of storage and processing.

Natural SourceCompoundConcentrationNotes
Red Beetroot (Beta vulgaris)Reducing SugarsAn increasing trend was observed during 180 days of storage, with an overall elevation of 4.05%.[1]This value represents total reducing sugars and is not specific to D-ribulose. The increase is mainly attributed to the breakdown of sucrose.
Red Beetroot (Beta vulgaris)Total Sugar7.93%This value primarily represents sucrose, with smaller amounts of glucose and fructose.[2]
Red Beetroot (Beta vulgaris)Reducing Sugar4.20%This value represents the fraction of reducing sugars within the total sugar content.[2]

Further research is required to isolate and quantify the specific concentration of free this compound in beetroot and other potential natural sources.

Biosynthesis and Metabolic Significance

The primary significance of D-ribulose in biological systems lies in its phosphorylated forms, which are key intermediates in two central metabolic pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses (5-carbon sugars). D-Ribulose-5-phosphate is a key intermediate in the non-oxidative phase of the PPP. It is formed from 6-phosphogluconate and can be reversibly isomerized to D-ribose-5-phosphate (a precursor for nucleotide biosynthesis) by the enzyme ribose-5-phosphate isomerase, or epimerized to D-xylulose-5-phosphate by ribulose-5-phosphate 3-epimerase.

The Calvin Cycle

In photosynthetic organisms, D-ribulose-1,5-bisphosphate is a critical molecule in the carbon fixation stage of the Calvin cycle. The enzyme RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) catalyzes the carboxylation of D-ribulose-1,5-bisphosphate by carbon dioxide, initiating the process of converting inorganic carbon into organic molecules.

Experimental Protocols

The analysis of ketopentoses like D-ribulose in complex biological matrices such as plant tissues presents analytical challenges due to their relatively low abundance and the presence of interfering sugars. The following sections provide detailed methodologies for the extraction and analysis of these sugars.

Extraction of Free Sugars from Plant Material (e.g., Beetroot)

This protocol is adapted from methods used for the analysis of free sugars in plant tissues.

Materials:

  • Fresh or lyophilized plant tissue (e.g., beetroot)

  • 80% (v/v) Ethanol

  • Internal standard solution (e.g., 1 mg/mL melezitose in water)

  • Whatman No. 4 filter paper

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Homogenize a known weight of fresh plant tissue or use a known weight of lyophilized and powdered tissue.

  • To 1 gram of the prepared sample, add 40 mL of 80% ethanol and a known volume of the internal standard solution.

  • Extract the sugars by incubating the mixture in a shaking water bath at 80°C for 1.5 hours.

  • After extraction, cool the mixture and filter it through Whatman No. 4 filter paper.

  • Wash the residue with additional 80% ethanol to ensure complete recovery of sugars.

  • Combine the filtrates and evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the dried extract in a known volume of ultrapure water.

  • Filter the aqueous extract through a 0.45 µm syringe filter before analysis.

High-Performance Liquid Chromatography (HPLC) for Ketopentose Analysis

HPLC coupled with a Refractive Index Detector (RID) is a common method for the analysis of underivatized sugars.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 or 1200 Series (or equivalent)

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or similar ion-exclusion column suitable for organic acid and sugar analysis.

  • Mobile Phase: Milli-Q water or a dilute acid solution (e.g., 5 mM H₂SO₄). The choice of mobile phase can influence the separation of ketoses from aldoses.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 65°C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of D-ribulose (if available), other relevant sugars (glucose, fructose, sucrose, xylose, arabinose), and the internal standard in ultrapure water at various concentrations to generate a calibration curve.

  • Inject the prepared sample extract and the standard solutions into the HPLC system.

  • Identify and quantify the sugars based on their retention times and the peak areas relative to the internal standard and the calibration curves. Excellent discrimination between xylulose and ribulose has been achieved using an Aminex HPX-87H column with MilliQ water as the mobile phase.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Analysis

GC-MS analysis of sugars requires derivatization to increase their volatility. This method is highly sensitive and provides structural information.

Materials:

  • Dried sugar extract

  • Derivatization reagents:

    • Hydroxylamine hydrochloride in pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

Procedure:

  • Oximation: To the dried sugar extract, add a solution of hydroxylamine hydrochloride in pyridine. Heat at 90°C for 30 minutes to convert the carbonyl groups to oximes. This step is crucial for separating anomers.

  • Silylation: After cooling, add BSTFA with 1% TMCS to the reaction mixture. Heat at 90°C for another 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute all derivatives.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-600.

  • Identification and Quantification: Identify the sugar derivatives by comparing their retention times and mass spectra with those of derivatized standards and library data (e.g., NIST). Quantify using an internal standard added before derivatization.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly initiated by free this compound are not well-characterized, the metabolic pathways involving its phosphorylated forms are central to cellular regulation and biosynthesis.

The Pentose Phosphate Pathway as a Hub for Biosynthesis and Redox Balance

The pentose phosphate pathway is a critical nexus in cellular metabolism, providing precursors for nucleotide synthesis and the primary source of NADPH for reductive biosynthesis and antioxidant defense. The flow of metabolites through this pathway is tightly regulated by the cellular needs for these products.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_nonoxidative Non-Oxidative Phase Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD NADPH NADPH Glucose-6-Phosphate->NADPH produces 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL D-Ribulose-5-Phosphate D-Ribulose-5-Phosphate 6-Phosphogluconate->D-Ribulose-5-Phosphate 6PGD 6-Phosphogluconate->NADPH produces D-Ribose-5-Phosphate D-Ribose-5-Phosphate D-Ribulose-5-Phosphate->D-Ribose-5-Phosphate RPI D-Xylulose-5-Phosphate D-Xylulose-5-Phosphate D-Ribulose-5-Phosphate->D-Xylulose-5-Phosphate RPE Nucleotide Biosynthesis Nucleotide Biosynthesis D-Ribose-5-Phosphate->Nucleotide Biosynthesis Glycolytic Intermediates Glycolytic Intermediates D-Ribose-5-Phosphate->Glycolytic Intermediates Transketolase/ Transaldolase D-Xylulose-5-Phosphate->Glycolytic Intermediates Transketolase/ Transaldolase

Diagram 1: The Pentose Phosphate Pathway.
Experimental Workflow for Ketopentose Analysis from Plant Material

The following diagram illustrates the logical workflow for the extraction and analysis of this compound and other ketopentoses from a plant source like beetroot.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Plant Material (e.g., Beetroot) Homogenization Homogenization/ Lyophilization Sample->Homogenization Extraction 80% Ethanol Extraction with Internal Standard Homogenization->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation of Ethanol Filtration->Evaporation Reconstitution Reconstitution in Water Evaporation->Reconstitution HPLC HPLC-RID Analysis Reconstitution->HPLC GCMS_prep Derivatization (Oximation & Silylation) Reconstitution->GCMS_prep Identification Peak Identification (Retention Time/Mass Spectra) HPLC->Identification GCMS GC-MS Analysis GCMS_prep->GCMS GCMS->Identification Quantification Quantification (Calibration Curves) Identification->Quantification Results Final Concentration Data Quantification->Results

Diagram 2: Experimental workflow for ketopentose analysis.

Conclusion

This compound, while not a major free sugar in most natural sources, holds significant importance due to the central metabolic roles of its phosphorylated derivatives. The presence of free D-ribulose in red beetroot suggests a potential natural source, though further quantitative analysis is necessary to confirm its abundance. The experimental protocols outlined in this guide provide a framework for researchers to investigate the presence and concentration of this and other ketopentoses in various biological samples. Understanding the natural occurrence and metabolic context of this compound can provide valuable insights for researchers in fields ranging from plant biochemistry to drug development, where pentose sugars and their derivatives are of increasing interest.

References

The Biosynthesis of beta-D-Ribulofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the biosynthetic pathway of beta-D-Ribulofuranose, a five-carbon ketofuranose of significant biological interest. The synthesis of this molecule is intrinsically linked to the central carbon metabolism, originating from the pentose phosphate pathway (PPP). The core of its formation involves a two-step process: the enzymatic dephosphorylation of D-ribulose-5-phosphate to yield D-ribulose, followed by the spontaneous intramolecular cyclization of D-ribulose to form the five-membered furanose ring structure. This document provides a comprehensive overview of the involved enzymes, relevant quantitative data, detailed experimental protocols, and visual representations of the pathway and experimental workflows to facilitate further research and application in drug development.

Introduction

This compound, the cyclic form of the ketopentose D-ribulose, plays a crucial role in various metabolic processes. Its phosphorylated precursor, D-ribulose-5-phosphate, is a key intermediate in the pentose phosphate pathway, a fundamental route for the synthesis of nucleotides, and the production of reducing equivalents in the form of NADPH.[1] While the metabolism of D-ribulose-5-phosphate is well-characterized, the specific pathway leading to the formation of non-phosphorylated this compound is less explicitly detailed in literature. This guide aims to consolidate the current understanding and provide a technical framework for studying this biosynthetic route.

The Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur via the following two principal steps:

  • Dephosphorylation of D-Ribulose-5-Phosphate: The pathway initiates with the enzymatic removal of the phosphate group from D-ribulose-5-phosphate. This reaction is catalyzed by a phosphatase. While a specific D-ribulose-5-phosphate phosphatase has not been extensively characterized, studies have identified phosphatases capable of acting on derivatives of ribulose-5-phosphate. For instance, a protein-ribulosamine-5-phosphatase has been identified as the human low-molecular-mass protein tyrosine phosphatase-A, which can dephosphorylate a ribulosamine-5-phosphate adduct.[2] This suggests that cellular phosphatases with broad substrate specificity or yet-to-be-identified specific phosphatases are responsible for this conversion.

  • Spontaneous Cyclization of D-Ribulose: Following dephosphorylation, the linear D-ribulose molecule undergoes a spontaneous intramolecular hemiacetal formation. The hydroxyl group on carbon 5 attacks the ketone group on carbon 2, resulting in the formation of a five-membered furanose ring. In aqueous solution, D-ribulose exists in equilibrium between its linear form and its cyclic furanose and pyranose anomers. The beta-anomer is one of the resulting stereoisomers.[3][4]

The overall pathway can be visualized as follows:

Biosynthesis_of_beta_D_Ribulofuranose cluster_PPP Pentose Phosphate Pathway cluster_synthesis This compound Synthesis D-Ribose-5-phosphate D-Ribose-5-phosphate Ribose-5-phosphate_isomerase Ribose-5-phosphate isomerase D-Ribose-5-phosphate->Ribose-5-phosphate_isomerase D-Ribulose-5-phosphate D-Ribulose-5-phosphate Phosphatase Phosphatase D-Ribulose-5-phosphate->Phosphatase Ribose-5-phosphate_isomerase->D-Ribulose-5-phosphate D-Ribulose D-Ribulose This compound This compound D-Ribulose->this compound Spontaneous cyclization Phosphatase->D-Ribulose

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative understanding of the biosynthesis of this compound requires the determination of enzyme kinetic parameters and the in vivo concentrations of the involved metabolites.

Enzyme Kinetic Parameters

The kinetic parameters for the phosphatase-catalyzed dephosphorylation of D-ribulose-5-phosphate are crucial for understanding the rate of this compound synthesis. While specific data for a dedicated D-ribulose-5-phosphate phosphatase is limited, the following table outlines the key parameters that need to be experimentally determined.

EnzymeSubstrateParameterValueOrganism/ConditionsReference
PhosphataseD-Ribulose-5-phosphateKmTo be determinedSpecific to organismSee Protocol 4.1
VmaxTo be determined
kcatTo be determined
Ribose-5-phosphate isomeraseD-Ribose-5-phosphateKm~2 mMSpinacia oleraceaKnowles, F. C., & Leadbetter, E. R. (1973)
Vmax-
Metabolite Concentrations

The intracellular concentrations of the precursors of this compound can be determined using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

MetaboliteCellular CompartmentConcentration Range (µM)Organism/Cell TypeReference
D-Ribulose-5-phosphateCytosol10 - 100VariousHeux, S., et al. (2017)
D-RibuloseCytosolTo be determined
This compoundCytosolTo be determined

Experimental Protocols

Protocol for Phosphatase Activity Assay towards D-Ribulose-5-Phosphate

This protocol is adapted from general phosphatase assays and is designed to determine the kinetic parameters of a phosphatase acting on D-ribulose-5-phosphate.

Objective: To measure the rate of dephosphorylation of D-ribulose-5-phosphate by a purified phosphatase or cell lysate.

Principle: The release of inorganic phosphate (Pi) from D-ribulose-5-phosphate is quantified using a colorimetric method, such as the malachite green assay.

Materials:

  • Purified phosphatase or cell lysate

  • D-Ribulose-5-phosphate solution (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2)

  • Malachite green reagent

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and varying concentrations of D-ribulose-5-phosphate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation (purified phosphatase or cell lysate).

  • At specific time intervals, stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released.

  • Calculate the initial reaction velocities (V0) at each substrate concentration.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Quantification of Pentose Phosphate Pathway Intermediates by LC-MS

This protocol provides a general workflow for the quantitative analysis of D-ribulose-5-phosphate and other related metabolites.

Objective: To determine the intracellular concentrations of D-ribulose-5-phosphate, D-ribulose, and this compound.

Materials:

  • Cell culture or tissue samples

  • Quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Rapidly quench the metabolism of the biological sample to prevent metabolite degradation.

  • Extract the metabolites using a suitable solvent.

  • Add internal standards to the extracts for accurate quantification.

  • Separate the metabolites using liquid chromatography.

  • Detect and quantify the metabolites using tandem mass spectrometry.

  • Analyze the data to determine the absolute or relative concentrations of the target metabolites.

Visualization of Workflows and Relationships

Experimental Workflow for Kinetic Analysis

Experimental_Workflow_Kinetic_Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification/ Cell Lysate Prep Reaction_Setup Set up reaction with varying [Substrate] Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate & Buffer Preparation Substrate_Prep->Reaction_Setup Incubation Incubate at controlled temperature Reaction_Setup->Incubation Reaction_Quench Stop reaction at time points Incubation->Reaction_Quench Detection Colorimetric Detection of Phosphate Reaction_Quench->Detection Calculate_Velocity Calculate Initial Velocities (V0) Detection->Calculate_Velocity Standard_Curve Generate Phosphate Standard Curve Standard_Curve->Calculate_Velocity MM_Plot Michaelis-Menten Plot (V0 vs. [S]) Calculate_Velocity->MM_Plot Determine_Parameters Determine Km & Vmax MM_Plot->Determine_Parameters

Caption: Workflow for determining enzyme kinetic parameters.
Logical Relationship of Pathway Components

Logical_Relationship Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway D-Ribulose-5-phosphate D-Ribulose-5-phosphate Pentose_Phosphate_Pathway->D-Ribulose-5-phosphate produces Phosphatase Phosphatase D-Ribulose-5-phosphate->Phosphatase is substrate for D-Ribulose D-Ribulose Phosphatase->D-Ribulose produces Equilibrium Equilibrium D-Ribulose->Equilibrium undergoes This compound This compound Equilibrium->this compound forms Other_Isomers Other Ribulose Isomers Equilibrium->Other_Isomers forms

References

Stereochemistry and conformational analysis of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of beta-D-Ribulofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereochemical features and conformational landscape of this compound. While specific experimental data for this ketofuranose is not as abundant as for its aldofuranose counterpart, beta-D-ribofuranose, this document outlines the established principles and methodologies for its analysis. A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is critical for disciplines ranging from glycobiology to the rational design of therapeutic agents.

Stereochemistry of this compound

Stereochemistry defines the three-dimensional arrangement of atoms in a molecule. For this compound, the key stereochemical descriptors are "D" and "beta".

  • D-Configuration: This refers to the configuration at the stereocenter furthest from the anomeric carbon, which is C4 in this case. In the Fischer projection of the open-chain form (D-ribulose), the hydroxyl group on C4 points to the right.

  • beta-Configuration: This describes the orientation of the hydroxyl group at the anomeric carbon (C2 for a ketose). In the Haworth projection, for a D-sugar, the beta configuration means the anomeric hydroxyl group is on the same side of the ring as the CH2OH group at C5.

The systematic IUPAC name for this compound is (2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

Table 1: Stereochemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS Number 131064-70-5
Synonyms beta-D-Ribulose, beta-D-Erythro-2-pentulofuranose

Conformational Analysis

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain. The conformational landscape of furanoses is typically described by the concept of pseudorotation, a continuous cycle of puckering states.

Pseudorotation and Ring Puckering

The conformations of the furanose ring are a continuum between two main types:

  • Envelope (E) conformations: Four of the ring atoms are coplanar, and the fifth is out of the plane. The conformation is denoted by which atom is out of the plane and on which side (e.g., ³E means C3 is endo, or on the same side as C5).

  • Twist (T) conformations: Two adjacent atoms are displaced to opposite sides of the plane formed by the other three ring atoms. For example, in a ³T₂ conformation, C3 is displaced to one side and C2 to the other.

This continuous interconversion between conformers is often simplified into a two-state North (N)/South (S) model, which is particularly useful in the context of nucleosides.

Factors Influencing Conformation

The preferred conformation of this compound in solution is a dynamic equilibrium influenced by several factors:

  • The Anomeric Effect: Stereoelectronic preference for the anomeric substituent to be axial.

  • Steric Interactions: Repulsive interactions between bulky substituents, including the hydroxyl groups and the exocyclic hydroxymethyl group.

  • Gauche Interactions: Interactions between adjacent substituents.

  • Solvent Effects: Hydrogen bonding with the solvent can influence the conformational preferences.

Experimental Protocols for Conformational Analysis

A combination of experimental and computational techniques is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of sugars in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve a purified sample of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess the overall purity and identify proton signals.

    • Perform 2D homonuclear experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish proton-proton connectivities and assign the spin systems of the sugar ring.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, providing crucial conformational constraints.

  • Data Analysis:

    • Assign all proton resonances based on the correlation experiments.

    • Extract the vicinal proton-proton coupling constants (³JHH) from the 1D or 2D spectra.

    • Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the two protons, to estimate the ring torsion angles.

    • These torsion angles are then used to determine the puckering of the furanose ring.

Table 2: Representative Proton-Proton Coupling Constants (³JHH) and Corresponding Dihedral Angles for Furanose Ring Conformations (Illustrative Data)

CouplingDihedral Angle (approx.)Typical ³JHH (Hz) - North ConformerTypical ³JHH (Hz) - South Conformer
J₁,₂~-160° / ~-100°~1-3~6-8
J₂,₃~40° / ~-30°~5-7~6-8
J₃,₄~-30° / ~40°~6-8~4-6

Note: This table provides illustrative values based on aldofuranosides; specific values for this compound would need to be determined experimentally.

X-ray Crystallography

X-ray crystallography provides the precise conformation of the molecule in the solid state.

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound from a supersaturated solution. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of reflections.[1]

  • Structure Solution: The diffraction pattern is used to calculate an electron density map of the molecule.

  • Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.[2]

Computational Modeling

Computational methods are used to predict the relative energies of different conformers and to complement experimental data.

Experimental Protocol:

  • Structure Generation: Build an initial 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space using molecular mechanics (MM) to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the identified low-energy conformers and calculate their relative energies using higher-level quantum mechanics methods, such as Density Functional Theory (DFT).

  • Molecular Dynamics (MD) Simulation: Run MD simulations to study the dynamic behavior of the molecule in a simulated solvent environment, providing insights into the conformational equilibrium.

Visualizations

The following diagrams illustrate the key concepts and workflows in the conformational analysis of this compound.

conformational_analysis_workflow cluster_output Final Output NMR NMR Spectroscopy J_Coupling J-Coupling Analysis NMR->J_Coupling XRay X-ray Crystallography Structure_Refinement Structure Refinement XRay->Structure_Refinement MM_DFT MM / DFT Calculations Energy_Profiles Conformational Energy Profiles MM_DFT->Energy_Profiles MD Molecular Dynamics Dynamic_Behavior Dynamic Behavior in Solution MD->Dynamic_Behavior Conformation 3D Conformation & Dynamics J_Coupling->Conformation Structure_Refinement->Conformation Energy_Profiles->Conformation Dynamic_Behavior->Conformation

Caption: Workflow for the conformational analysis of this compound.

pseudorotation_pathway E_C3_endo ³E T_C3_C2 ³T₂ E_C3_endo->T_C3_C2 E_C2_endo ₂E T_C3_C2->E_C2_endo T_C1_C2 ¹T₂ E_C2_endo->T_C1_C2 E_C1_endo ₁E T_C1_C2->E_C1_endo T_O4_C1 ⁰T₁ E_C1_endo->T_O4_C1 E_O4_endo E₀ T_O4_C1->E_O4_endo T_C4_O4 ⁴T₀ E_O4_endo->T_C4_O4 E_C4_endo ⁴E T_C4_O4->E_C4_endo T_C3_C4 ³T₄ E_C4_endo->T_C3_C4 T_C3_C4->E_C3_endo

Caption: Pseudorotation pathway of a furanose ring.

influencing_factors cluster_factors Influencing Factors Conformation Furanose Ring Conformation Anomeric Anomeric Effect Anomeric->Conformation Steric Steric Interactions Steric->Conformation Gauche Gauche Effects Gauche->Conformation Solvent Solvent Effects Solvent->Conformation

Caption: Factors influencing furanose conformational equilibrium.

References

Spectroscopic properties (NMR, IR, Mass Spec) of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of β-D-ribulofuranose, a ketopentose sugar of significant interest in various biological and chemical contexts. Due to the inherent complexity of sugar chemistry in solution, where a dynamic equilibrium of various isomers (furanoses and pyranoses) exists, obtaining pure experimental data for a single anomer like β-D-ribulofuranose is challenging. Consequently, this document presents a combination of data from closely related derivatives and general principles of carbohydrate spectroscopy to construct a detailed analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. However, for reducing sugars like D-ribulose in solution, the spectra are often complicated by the presence of multiple interconverting forms. The furanose forms of ketoses are often minor components in the equilibrium, which makes their detailed characterization difficult.

¹H NMR Spectroscopy

The proton NMR spectrum of a β-D-ribulofuranose derivative will exhibit characteristic signals for the protons on the furanose ring and its substituents. The chemical shifts are influenced by the local electronic environment and the stereochemistry of the molecule.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C2 for a ketofuranose) is particularly diagnostic. For ketofuranoses, the C5 carbon typically resonates in the 80-85 ppm region.

Table 1: Representative ¹H and ¹³C NMR Data for a Methyl 2,3-O-isopropylidene-β-D-ribofuranoside Derivative

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1-109.64
24.59 (d)85.43
34.66 (dd)82.12
44.35 (td)84.48
54.11 (dd), 4.09 (dd)64.87
OCH₃3.31 (s)55.14
C(CH₃)₂-112.79
C(CH₃)₂1.48 (s), 1.31 (s)26.65, 25.22

Note: Data is for a 5-O-acetylated derivative and serves as an illustrative example. Actual shifts for the unprotected sugar will vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a polyol like β-D-ribulofuranose, the spectrum is dominated by absorptions from the hydroxyl and carbon-oxygen bonds.

Expected IR Absorption Bands for β-D-Ribulofuranose:

  • O-H Stretching: A very broad and strong absorption band in the region of 3500-3300 cm⁻¹. This broadening is due to extensive intermolecular hydrogen bonding.

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the C-H bonds of the sugar backbone.

  • C-O Stretching: A complex and information-rich region between 1200 and 1000 cm⁻¹. This area will contain multiple strong bands corresponding to the various C-O single bonds of the alcohols and the hemiacetal.

  • O-H Bending: Bands in the 1450-1300 cm⁻¹ region.

Table 2: Predicted IR Spectral Data for β-D-Ribulofuranose

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch3500 - 3300Strong, Broad
C-H Stretch3000 - 2850Medium
C-O Stretch (C-OH, C-O-C)1200 - 1000Strong, Multiple Bands
O-H Bend1450 - 1300Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For a ketose like β-D-ribulofuranose, a common fragmentation pattern is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.

Table 3: Mass Spectrometry Data for β-D-Ribulofuranose

Technique Ionization Mode Key m/z Values (Observed Fragments)
GC-MSElectron Ionization (EI)133, 117, 103, 89
LC-MS/MSElectrospray (ESI)114, 122.9, 89.5, 72.9, 69

Note: Fragmentation patterns can be complex and depend on the specific ionization and analysis conditions.

Experimental Protocols

Detailed experimental protocols for the unprotected β-D-ribulofuranose are scarce. However, the following are generalized procedures for the spectroscopic analysis of carbohydrates.

NMR Sample Preparation
  • Dissolution: Dissolve approximately 2-5 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O). D₂O is the solvent of choice for unprotected carbohydrates due to their high polarity.

  • Internal Standard: An internal standard, such as acetone or DSS (2,2-dimethyl-2-silapentane-5-sulfonate), may be added for accurate chemical shift referencing.

  • Equilibration: Allow the sample to equilibrate in the solvent to ensure a stable isomeric distribution before analysis.

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid carbohydrate sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the clamp mechanism to ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the carbohydrate in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Chromatography: Inject the sample onto a liquid chromatography system equipped with a column suitable for polar analytes (e.g., HILIC or a specific carbohydrate column).

  • Ionization: The eluent from the LC is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source in either positive or negative ion mode.

  • Analysis: Acquire mass spectra over a relevant m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a carbohydrate like β-D-ribulofuranose.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample β-D-Ribulofuranose Sample Dissolution Dissolution in Deuterated Solvent (e.g., D₂O) Sample->Dissolution IR FTIR-ATR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS LC-MS(/MS) Analysis Dissolution->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a carbohydrate.

Thermodynamic Stability of β-D-Ribulofuranose and its Anomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of β-D-ribulofuranose in comparison to its anomers. The document summarizes quantitative thermodynamic data, details relevant experimental and computational methodologies, and presents a visual representation of the experimental workflow for determining anomeric equilibrium.

Introduction

D-Ribulofuranose, a five-membered ring ketopentose, is a crucial intermediate in various metabolic pathways and a structural component of some natural products. The anomeric configuration at the C2 carbon gives rise to two diastereomers: α-D-ribulofuranose and β-D-ribulofuranose. The relative stability of these anomers is of significant interest in carbohydrate chemistry, enzymology, and drug design, as it influences their conformational preferences, reactivity, and biological activity. This guide delves into the thermodynamic parameters governing the equilibrium between these anomers in aqueous solution.

Quantitative Thermodynamic Data

The thermodynamic stability of the anomers of D-ribulofuranose (referred to as D-erythro-2-pentulose in some literature) in aqueous solution has been investigated using 13C-NMR spectroscopy at various temperatures. The equilibrium between the α-furanose, β-furanose, and the acyclic keto form is a key aspect of its solution chemistry. The following tables summarize the thermodynamic parameters for the interconversion of the furanose anomers with the acyclic carbonyl form, from which their relative stabilities can be inferred.

Table 1: Equilibrium Composition of D-Ribulofuranose in Aqueous Solution at 55°C

TautomerPercentage at Equilibrium
α-Furanose44%
β-Furanose54%
Acyclic Keto Form2%

Data extracted from Wu, J. et al. (1991).[1]

Table 2: Thermodynamic Parameters for the Interconversion of D-Ribulofuranose Anomers and the Acyclic Keto Form

ReactionΔG⁰ (kJ/mol) at 298 KΔH⁰ (kJ/mol)ΔS⁰ (J/mol·K)
Acyclic Keto ⇌ α-Furanose-4.4-15.1-36
Acyclic Keto ⇌ β-Furanose-5.2-12.6-25

Data extracted and calculated from Wu, J. et al. (1991).[1]

From the data in Table 2, the Gibbs free energy difference between the β- and α-anomers can be calculated:

ΔG⁰(α → β) = ΔG⁰(Acyclic → β) - ΔG⁰(Acyclic → α) = -5.2 kJ/mol - (-4.4 kJ/mol) = -0.8 kJ/mol

This indicates that under standard conditions, β-D-ribulofuranose is thermodynamically more stable than α-D-ribulofuranose in aqueous solution.

Experimental and Computational Protocols

Experimental Determination of Anomeric Equilibrium via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of the anomeric composition of sugars in solution at equilibrium.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of D-ribulose in deuterium oxide (D₂O) to a final concentration suitable for NMR analysis (e.g., 20-50 mM).

    • Allow the solution to equilibrate at a constant, controlled temperature. The time to reach equilibrium should be determined empirically, but is typically on the order of hours.

  • NMR Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H or ¹³C NMR spectrum. ¹³C NMR is often preferred for its greater chemical shift dispersion, which can resolve signals from different anomers more effectively.

    • For ¹³C NMR, use a pulse sequence with proton decoupling to obtain sharp singlets for each carbon. A sufficient relaxation delay between scans is crucial for accurate quantification.

  • Spectral Analysis and Quantification:

    • Identify the characteristic resonance signals for the anomeric carbon (C2) of both the α- and β-furanose forms. These signals will have distinct chemical shifts.

    • Integrate the area under the anomeric carbon signals for each anomer. The relative integral values are directly proportional to the molar ratio of the anomers in the equilibrium mixture.

    • Calculate the percentage of each anomer using the following formula: % Anomer = (Integral of Anomer Signal / Sum of Integrals of All Anomer Signals) x 100%

Computational Determination of Anomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical means to calculate the relative thermodynamic stabilities of sugar anomers.

Methodology:

  • Model Building:

    • Construct three-dimensional models of the α- and β-anomers of D-ribulofuranose using molecular modeling software.

  • Conformational Search:

    • Perform a systematic conformational search for each anomer to identify the lowest energy conformers. This is crucial as the overall stability is a Boltzmann-weighted average of the stabilities of all accessible conformations.

  • Geometry Optimization and Frequency Calculation:

    • For the lowest energy conformers, perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Solvation Modeling:

    • To simulate the aqueous environment, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), to the optimized gas-phase structures.

  • Gibbs Free Energy Calculation:

    • Calculate the Gibbs free energy (G) for each anomer in the solvated state. The relative Gibbs free energy (ΔG) between the anomers indicates their relative stability. G = E_electronic + ZPVE + E_thermal - TS where E_electronic is the electronic energy, ZPVE is the zero-point vibrational energy, E_thermal is the thermal correction to the enthalpy, T is the temperature, and S is the entropy.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the anomeric equilibrium of D-ribulofuranose using NMR spectroscopy.

Anomeric_Equilibrium_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_results Results prep1 Dissolve D-Ribulose in D₂O prep2 Allow Solution to Equilibrate at Constant Temperature prep1->prep2 Incubation nmr1 Acquire ¹³C NMR Spectrum prep2->nmr1 Transfer to NMR Tube nmr2 Process Raw Data (FT, Phasing, Baseline Correction) nmr1->nmr2 analysis1 Identify Anomeric Carbon Signals (α and β) nmr2->analysis1 analysis2 Integrate Signal Areas analysis1->analysis2 analysis3 Calculate Anomer Ratios and Percentages analysis2->analysis3 results Thermodynamic Stability Assessment analysis3->results

References

The Pivotal Role of β-D-Ribulofuranose in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose phosphate pathway (PPP) is a crucial metabolic route for the synthesis of nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. Central to this pathway is the intermediate, D-ribulose-5-phosphate (Ru5P), which exists in multiple isomeric forms in aqueous solution. This technical guide delves into the specific role of the β-D-ribulofuranose anomer of Ru5P, its equilibrium with other isomeric forms, and its interaction with the key enzymes of the non-oxidative branch of the PPP: ribose-5-phosphate isomerase (Rpi) and ribulose-5-phosphate 3-epimerase (RPE). While direct quantitative data on the anomeric specificity for β-D-ribulofuranose is limited in the current literature, this paper synthesizes existing knowledge on enzyme mechanisms and provides detailed experimental protocols to investigate this critical aspect of carbohydrate metabolism. Understanding the anomeric specificity of these enzymes is paramount for the development of novel therapeutics targeting metabolic pathways.

Introduction: The Centrality of D-Ribulose-5-Phosphate

The pentose phosphate pathway (PPP) diverges from glycolysis at glucose-6-phosphate and consists of two distinct phases: the oxidative and non-oxidative branches. The oxidative phase is characterized by the production of two molecules of NADPH for each molecule of glucose-6-phosphate that is metabolized, culminating in the formation of D-ribulose-5-phosphate (Ru5P)[1][2]. Ru5P stands at a critical metabolic crossroads, serving as the substrate for two key enzymes in the non-oxidative phase which dictate the fate of the carbon skeleton[3][4][5].

  • Ribose-5-phosphate isomerase (Rpi) catalyzes the reversible isomerization of Ru5P to D-ribose-5-phosphate (R5P), a direct precursor for the synthesis of nucleotides and nucleic acids[4][5][6].

  • Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the reversible epimerization of Ru5P to D-xylulose-5-phosphate (Xu5P), which is further metabolized to glycolytic intermediates[5][7][8].

In aqueous solution, D-ribulose-5-phosphate, like other sugars, exists as an equilibrium mixture of its open-chain keto form and various cyclic hemiacetal anomers, including the α- and β-furanose and pyranose forms. The five-membered furanose ring is generally the predominant cyclic form for pentoses[9]. While the enzymes are understood to catalyze the reaction on the open-chain form, the dynamics of the interaction with the cyclic anomers, particularly the potentially abundant β-D-ribulofuranose-5-phosphate, are not fully elucidated.

The Anomeric Landscape of D-Ribulose-5-Phosphate

The precise quantitative distribution of the different anomers of D-ribulose-5-phosphate in solution at physiological conditions is not well-documented in readily available literature. However, based on studies of similar pentoses, it is expected that the cyclic furanose forms, including β-D-ribulofuranose-5-phosphate, are the major species in equilibrium with the open-chain keto form and the pyranose forms[9][10].

The interconversion between these forms occurs through a process called mutarotation, which involves the opening of the cyclic hemiacetal to the open-chain form, followed by re-closure to form either the α or β anomer of the furanose or pyranose ring[10].

Anomer_Equilibrium α-D-Ribulofuranose-5-P α-D-Ribulofuranose-5-P Open-chain keto form Open-chain keto form α-D-Ribulofuranose-5-P->Open-chain keto form β-D-Ribulofuranose-5-P β-D-Ribulofuranose-5-P Open-chain keto form->β-D-Ribulofuranose-5-P α-D-Ribulopyranose-5-P α-D-Ribulopyranose-5-P Open-chain keto form->α-D-Ribulopyranose-5-P β-D-Ribulopyranose-5-P β-D-Ribulopyranose-5-P Open-chain keto form->β-D-Ribulopyranose-5-P

Figure 1. Equilibrium of D-Ribulose-5-Phosphate Anomers.

Enzyme Specificity: Interaction with β-D-Ribulofuranose

The catalytic mechanisms of both Ribose-5-Phosphate Isomerase (Rpi) and Ribulose-5-Phosphate 3-Epimerase (RPE) are understood to proceed through the open-chain keto form of D-ribulose-5-phosphate[4][11].

  • Ribose-5-phosphate isomerase (Rpi) catalyzes a proton transfer between C1 and C2, which necessitates the presence of the carbonyl group at C2, a feature of the open-chain form.

  • Ribulose-5-phosphate 3-epimerase (RPE) acts on the C3 position, and its mechanism also involves an enediolate intermediate that is formed from the open-chain substrate[4][5].

Given that the open-chain form is present in very low concentrations at equilibrium, it is highly probable that the enzymes play an active role in the ring-opening of the predominant cyclic anomers. While direct evidence is scarce, it is hypothesized that the enzymes may bind to one or more of the furanose anomers, such as β-D-ribulofuranose-5-phosphate, and facilitate the conformational change to the open-chain form within the active site. An abstract from a 1987 study suggests that Rpi and a subsequent enzyme in the pathway exhibit specificity for a particular species of ribulose-5-phosphate, implying that anomeric specificity is a factor in this metabolic junction[12].

Enzyme_Interaction cluster_solution In Solution cluster_enzyme Enzyme Active Site beta_anomer β-D-Ribulofuranose-5-P open_chain Open-chain keto form beta_anomer->open_chain Mutarotation Enzyme Rpi or RPE beta_anomer->Enzyme Binding Enzyme_bound_open_chain Enzyme-Substrate (Open-chain) Enzyme->Enzyme_bound_open_chain Ring Opening Product Product Enzyme_bound_open_chain->Product Catalysis Stopped_Flow_Workflow Start Start Prepare_Enzyme Prepare Enzyme Solution (Rpi or RPE) Start->Prepare_Enzyme Prepare_Substrate Rapidly Dissolve Ru5P (Enrich for one anomer) Start->Prepare_Substrate Load_Syringes Load Enzyme and Substrate into Stopped-Flow Syringes Prepare_Enzyme->Load_Syringes Prepare_Substrate->Load_Syringes Rapid_Mixing Rapid Mixing Load_Syringes->Rapid_Mixing Monitor_Reaction Monitor Product Formation (Coupled Assay, e.g., NADH depletion at 340 nm) Rapid_Mixing->Monitor_Reaction Data_Analysis Analyze Pre-Steady-State Kinetics Monitor_Reaction->Data_Analysis Conclusion Determine Anomeric Specificity Data_Analysis->Conclusion

References

An In-Depth Technical Guide to the Discovery and Historical Context of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical context of beta-D-Ribulofuranose. It details the initial synthesis of its parent sugar, D-ribulose, and the subsequent characterization of its cyclic forms, with a focus on the beta-furanose anomer. The guide delves into the historical experimental protocols that were instrumental in elucidating its structure and explores its metabolic significance. This document serves as a valuable resource for researchers, scientists, and drug development professionals working with carbohydrates and their derivatives.

Introduction: The Emergence of a Key Ketopentose

The study of carbohydrates, a cornerstone of organic chemistry and biochemistry, has a rich history marked by pioneering discoveries that have shaped our understanding of life's fundamental processes. Within this vast field, the investigation of pentoses, or five-carbon sugars, has been particularly fruitful. While aldopentoses like D-ribose were identified early on due to their central role in nucleic acids, the corresponding ketopentoses remained more elusive. This guide focuses on D-ribulose, a ketopentose that is a critical intermediate in the pentose phosphate pathway and the Calvin cycle, and specifically on its this compound anomer.[1][2][3]

The journey to understanding this compound begins with the foundational work on carbohydrate chemistry in the late 19th and early 20th centuries. Scientists like Emil Fischer laid the groundwork for the structural elucidation of monosaccharides through techniques such as osazone formation and the development of the Fischer projection.[4][5] His work, which earned him the Nobel Prize, provided the chemical language and methodologies to explore the complexities of sugar isomers.

The First Synthesis of D-Ribulose

The first documented synthesis of D-ribulose was achieved in 1935 by Glatthaar and Reichstein. Their work provided the scientific community with the first access to this important ketopentose, paving the way for further investigation into its chemical and biological properties.

Historical Experimental Protocol: Synthesis of D-Ribulose from D-Arabinose

The method employed by Glatthaar and Reichstein involved the conversion of the aldopentose D-arabinose to D-ribulose. While the original publication provides the definitive protocol, the general principles of such conversions in that era relied on a series of chemical transformations. A plausible historical synthetic approach would have involved the following key steps:

  • Formation of the Phenylhydrazone: D-arabinose would be reacted with phenylhydrazine to form D-arabinose phenylhydrazone. This reaction was a standard method for characterizing and manipulating sugars.[4][5]

  • Oxidation: The phenylhydrazone would then be oxidized. A common method of the time for similar transformations was oxidation with air in the presence of a catalyst or with other oxidizing agents. This step would convert the C1 aldehyde group into a carboxylic acid, and the C2 hydroxyl group into a ketone.

  • Hydrolysis: The resulting intermediate would then be hydrolyzed to remove the phenylhydrazine moiety, yielding the ketopentose, D-ribulose.

This multi-step synthesis would have required careful control of reaction conditions and purification of intermediates, relying on techniques such as crystallization and monitoring of optical rotation.

Characterization of D-Ribulose and the Emergence of its Cyclic Forms

Following its synthesis, the next critical step was the detailed characterization of D-ribulose. In solution, monosaccharides exist as an equilibrium mixture of their open-chain and cyclic forms. For a ketopentose like D-ribulose, the formation of a five-membered ring (furanose) or a six-membered ring (pyranose) is possible. The cyclic forms, in turn, can exist as two anomers, designated as alpha (α) and beta (β), which differ in the configuration at the anomeric carbon (C2 for a ketose).

Historical Methods for Characterization

In the mid-20th century, before the advent of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), the characterization of sugar anomers relied on a combination of chemical and physical methods:

  • Polarimetry and Mutarotation: One of the primary tools for studying sugar anomers was the polarimeter. Each anomer has a characteristic specific rotation. When a pure anomer is dissolved in a solvent, its specific rotation changes over time until it reaches a constant value. This phenomenon, known as mutarotation, is due to the interconversion of the anomers and the open-chain form until equilibrium is established. By carefully measuring the change in optical rotation, researchers could infer the presence of different anomers and their relative stabilities.

  • Osazone Formation: The reaction of reducing sugars with excess phenylhydrazine to form crystalline derivatives called osazones was a powerful tool for identification.[4][5] While this reaction destroys the stereochemistry at C1 and C2, the distinct crystalline shapes and melting points of the osazones of different sugars were used for their identification and to establish stereochemical relationships.[4][5] D-glucose, D-fructose, and D-mannose, for instance, all form the same osazone.[5]

  • Derivative Formation and Analysis: The preparation of crystalline derivatives, such as acetates and methyl ethers, was crucial. These derivatives often had sharp melting points and distinct physical properties that allowed for the separation and characterization of individual anomers. Subsequent chemical analysis of these derivatives, such as methylation analysis followed by hydrolysis, could reveal the ring size (furanose or pyranose) by identifying which hydroxyl groups were involved in ring formation.

The Structure of this compound

Through the application of the aforementioned historical methods and later confirmed by modern analytical techniques, the structure of this compound was elucidated. It consists of a five-membered furanose ring with the anomeric hydroxyl group at C2 oriented in the beta configuration.

The logical workflow for the structural elucidation can be visualized as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_structure Structural Elucidation D_Arabinose D-Arabinose Synthesis Chemical Synthesis (Glatthaar & Reichstein, 1935) D_Arabinose->Synthesis D_Ribulose D-Ribulose (open-chain) Synthesis->D_Ribulose Cyclization Cyclization in Solution D_Ribulose->Cyclization Osazone Osazone Formation D_Ribulose->Osazone Anomers α/β Anomers (Furanose/Pyranose) Cyclization->Anomers Polarimetry Polarimetry & Mutarotation Anomers->Polarimetry Derivatization Derivative Formation (e.g., Acetylation, Methylation) Anomers->Derivatization Spectroscopy Modern Spectroscopy (NMR, X-ray Crystallography) Anomers->Spectroscopy Analysis Analysis of Derivatives Derivatization->Analysis beta_D_Ribulofuranose This compound Structure Analysis->beta_D_Ribulofuranose Spectroscopy->beta_D_Ribulofuranose G cluster_ppp Pentose Phosphate Pathway cluster_calvin Calvin Cycle G6P Glucose-6-Phosphate Ru5P D-Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P Epimerase R5P D-Ribose-5-Phosphate Ru5P->R5P Isomerase Ru5P_calvin D-Ribulose-5-Phosphate Ru15BP D-Ribulose-1,5-Bisphosphate PGA 3-Phosphoglycerate Ru15BP->PGA RuBisCO CO2 CO2 CO2->PGA PGA->Ru5P_calvin Regeneration Ru5P_calvin->Ru15BP Kinase

References

The Chemical Synthesis of β-D-Ribulofuranose Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of β-D-ribulofuranose derivatives, compounds of significant interest in medicinal chemistry and drug development due to their potential as antiviral and antitumoral agents. This document details synthetic strategies, key experimental protocols, and quantitative data to support researchers in this field.

Introduction to β-D-Ribulofuranose Derivatives

β-D-Ribulofuranose, a five-membered ring ketose, serves as a crucial building block for various biologically active molecules, most notably nucleoside analogues. Unlike their aldose counterparts derived from D-ribose, the synthesis of ribulofuranose derivatives presents unique stereochemical challenges due to the presence of a quaternary anomeric center. The strategic manipulation of protecting groups and the stereocontrolled introduction of substituents are paramount to achieving the desired β-anomer with high fidelity. These synthetic derivatives are instrumental in the development of novel therapeutics that can act as enzyme inhibitors or chain terminators in viral replication.

General Synthetic Strategies

The synthesis of β-D-ribulofuranose derivatives typically commences from readily available starting materials such as D-ribose. The general approach involves the protection of hydroxyl groups, oxidation to a ketone at the C2 position, and subsequent stereoselective glycosylation or modification.

A common and effective strategy involves the use of an isopropylidene protecting group to shield the cis-diols at the C2 and C3 positions of a ribofuranoside precursor. This not only protects these hydroxyls but also conformationally locks the furanose ring, which can influence the stereochemical outcome of subsequent reactions.

The following workflow illustrates a generalized synthetic pathway from a protected D-ribofuranoside to a β-D-ribulofuranose derivative.

G cluster_start Starting Material Preparation cluster_oxidation Key Oxidation Step cluster_modification Derivative Synthesis start Methyl 2,3-O-Isopropylidene- β-D-ribofuranoside ketone Methyl 2,3-O-Isopropylidene- β-D-erythro-pentofuranosid-5-ulose start->ketone Oxidation (e.g., PCC, Swern) derivative Target β-D-Ribulofuranose Derivative ketone->derivative Further Modification

General synthetic workflow for β-D-ribulofuranose derivatives.

Key Experimental Protocols

This section provides detailed methodologies for pivotal steps in the synthesis of β-D-ribulofuranose derivatives.

Preparation of Methyl 2,3-O-Isopropylidene-5-O-p-toluenesulfonyl-D-ribofuranoside

A precursor for many ribofuranose syntheses is the activation of the primary 5-hydroxyl group.

Protocol:

  • Methyl-2,3-O-isopropylidene-D-ribofuranoside is dissolved in pyridine under an inert atmosphere.

  • The solution is cooled to 0°C.

  • p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred at 0°C for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Oxidation to a 5-Ulose Derivative

The oxidation of the 5-hydroxyl group to a ketone is a critical step in forming the ribulose structure.

Protocol:

  • To a solution of 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose in ethyl acetate, add aqueous sodium bicarbonate solution, potassium bromide, and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[1]

  • Cool the mixture to 0°C.[1]

  • Add sodium hypochlorite solution dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture vigorously until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel chromatography.

Quantitative Data on Synthetic Steps

The efficiency of synthetic steps is crucial for the overall yield of the target molecule. The following tables summarize quantitative data for key transformations.

Starting MaterialReagents and ConditionsProductYield (%)Reference
D-RiboseAcetone, Hydriodic acid, 60°C, 6h2,3-O-Isopropylidene-D-ribofuranose30%[2]
1-O-benzyl-β-D-ribofuranose-2,3,5-triacetateMethanol, 28% Sodium methoxide in methanol, rt, 2h1-O-benzyl-β-D-ribofuranose-[1]
1-O-benzyl-β-D-ribofuranose2,2-dimethoxypropane, Methanesulfonic acid, rt, 15h1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose86.7%[1]
Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranosideHydride reagents1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (from D-ribose)56%[3]

Visualization of a Key Protecting Group Strategy

The use of protecting groups is fundamental in carbohydrate chemistry. The introduction of an isopropylidene group on a ribofuranoside is a common and critical step. The logical flow for this protection is outlined below.

G start D-Ribose reagents Acetone Hydriodic Acid (catalyst) start->reagents Add reaction Reaction at 60°C reagents->reaction Heat workup Aqueous Workup (NaHCO3 wash) reaction->workup Quench & Extract purification Purification (Distillation) workup->purification Isolate product 2,3-O-Isopropylidene-D-ribofuranose purification->product Yields

Workflow for the synthesis of 2,3-O-isopropylidene-D-ribofuranose.

Characterization of β-D-Ribulofuranose Derivatives

The structural elucidation of β-D-ribulofuranose derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

The 1H NMR spectra of β-D-ribofuranosides are characteristic. For instance, in 2,3-O-isopropylidene-β-D-ribofuranosides, the coupling constants between H1 and H2, as well as H3 and H4, are often close to zero due to their trans orientation.[4] The conformation of the furanose ring, which can be determined from these coupling constants, is crucial for understanding the biological activity of these molecules. The 2,3-O-isopropylidene group tends to lock β-D-ribofuranosides in an E0-like conformation.[4]

Conclusion

The chemical synthesis of β-D-ribulofuranose derivatives is a challenging yet rewarding area of organic chemistry with significant implications for drug discovery. The methodologies presented in this guide, from protecting group strategies to key oxidative transformations, provide a foundational understanding for researchers. The continued development of novel synthetic routes with improved stereocontrol and yields will undoubtedly accelerate the discovery of new therapeutic agents based on this important class of molecules.

References

Beta-D-Ribulofuranose: A Lode Star in the Synthesis of Novel Nucleoside Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral and anticancer agents has consistently led researchers to the rich chemical landscape of nucleoside analogs. These molecules, structural mimics of natural nucleosides, can artfully deceive viral and cellular enzymes, thereby halting replication and proliferation. Within this critical area of drug discovery, beta-D-ribulofuranose has emerged as a pivotal precursor, offering a versatile scaffold for the synthesis of a diverse array of nucleoside analogs with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activity, and mechanisms of action of nucleoside analogs derived from this compound, tailored for professionals in the field of drug development.

Synthesis of Nucleoside Analogs from this compound: Key Methodologies

The chemical synthesis of nucleoside analogs from this compound precursors primarily relies on two robust and widely adopted methodologies: the Vorbrüggen glycosylation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a cornerstone reaction in nucleoside synthesis, enabling the stereoselective formation of the crucial β-N-glycosidic bond between a protected ribofuranose derivative and a silylated nucleobase in the presence of a Lewis acid catalyst.

Detailed Experimental Protocol: Vorbrüggen Glycosylation

  • Materials:

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (protected ribose)

    • Silylated nucleobase (e.g., persilylated purine or pyrimidine)

    • Lewis Acid catalyst (e.g., SnCl₄, TMSOTf)

    • Anhydrous solvent (e.g., 1,2-dichloroethane, acetonitrile)

    • Reagents for deprotection (e.g., methanolic ammonia or sodium methoxide in methanol)

  • Procedure:

    • Silylation of the Nucleobase: The nucleobase is rendered more nucleophilic and soluble in organic solvents by treatment with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in the presence of a catalyst like ammonium sulfate.

    • Glycosylation Reaction: The protected 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and the silylated nucleobase are dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled (typically to 0°C or below), and the Lewis acid catalyst is added dropwise.

    • The reaction mixture is stirred at the appropriate temperature (ranging from 0°C to reflux) for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The protected nucleoside analog is then purified using column chromatography.

    • Deprotection: The protecting groups (e.g., benzoyl) are removed by treatment with a basic solution, such as methanolic ammonia or sodium methoxide in methanol, to yield the final nucleoside analog. The deprotected product is then purified by recrystallization or chromatography.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazole-containing nucleoside analogs. This approach involves the coupling of a ribofuranosyl azide with a terminal alkyne-modified nucleobase or vice versa.

Detailed Experimental Protocol: CuAAC Synthesis of 1,2,3-Triazolyl Nucleoside Analogs

  • Materials:

    • 1-azido-2,3,5-tri-O-acetyl-β-D-ribofuranose (azido-ribose precursor)

    • Alkyne-functionalized nucleobase

    • Copper(I) source (e.g., CuSO₄·5H₂O with a reducing agent like sodium ascorbate, or CuI)

    • Solvent system (e.g., a mixture of tert-butanol and water, or DMF)

  • Procedure:

    • Preparation of Precursors: The azido-ribose precursor is synthesized from a protected ribofuranose derivative. The nucleobase is functionalized with a terminal alkyne group through standard organic transformations.

    • Cycloaddition Reaction: The azido-ribose precursor and the alkyne-functionalized nucleobase are dissolved in the chosen solvent system.

    • The copper(I) catalyst is added to the reaction mixture. If using CuSO₄·5H₂O, a reducing agent like sodium ascorbate is added to generate the active Cu(I) species in situ.

    • The reaction is stirred at room temperature or with gentle heating for a period of 12 to 48 hours. The progress of the reaction is monitored by TLC or HPLC.

    • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the copper catalyst and other reagents. The resulting protected 1,2,3-triazolyl nucleoside analog is purified by column chromatography.

    • Deprotection: The protecting groups on the ribose moiety are removed under basic conditions to yield the final nucleoside analog, which is then purified.

Quantitative Data on Biological Activity

The therapeutic potential of nucleoside analogs derived from this compound is underscored by their in vitro antiviral and anticancer activities. The following tables summarize key quantitative data from various studies.

Nucleoside AnalogVirus/Cell LineIC₅₀ (µM)Citation
2iInfluenza A (H1N1)57.5[1]
5iInfluenza A (H1N1)24.3[1]
11cInfluenza A (H1N1)29.2[1]
2fCoxsackievirus B312.4[1]
5fCoxsackievirus B311.3[1]

Table 1: Antiviral Activity of 1,2,3-Triazolyl Nucleoside Analogs. IC₅₀ values represent the concentration of the compound that inhibits 50% of the viral cytopathic effect.

Reaction TypePrecursorsYield (%)Citation
Vorbrüggen GlycosylationProtected ribofuranose and silylated purine/pyrimidine74-82[2]
CuAACAzido-ribose and alkyne-nucleobaseNot specified[1]
Reaction with haloacetaldehydes2-amino-9-(β-D-ribofuranosyl)purine14-20[2]

Table 2: Synthetic Yields of Nucleoside Analogs.

Mechanism of Action: A Multi-Step Process

The biological activity of nucleoside analogs derived from this compound is contingent upon a series of intracellular events, beginning with transport into the target cell and culminating in the disruption of nucleic acid synthesis.

Cellular Uptake and Activation

Nucleoside analogs, being hydrophilic molecules, require specialized membrane proteins for cellular entry. This is primarily mediated by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). Once inside the cell, these analogs are inactive prodrugs and must undergo phosphorylation to their active triphosphate form. This bioactivation is a three-step process catalyzed by host cell kinases:

  • Monophosphorylation: Catalyzed by deoxyribonucleoside kinases (e.g., deoxycytidine kinase, dCK) or ribonucleoside kinases (e.g., uridine-cytidine kinase, UCK).

  • Diphosphorylation: The resulting monophosphate is converted to a diphosphate by a nucleoside monophosphate kinase (NMPK).

  • Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate analog.

Inhibition of Viral Polymerases

The triphosphate form of the nucleoside analog structurally mimics natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs). This allows them to compete for the active site of viral DNA or RNA polymerases. Upon incorporation into a growing nucleic acid chain, these analogs typically act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of the growing DNA or RNA strand effectively halts viral replication.

Visualizing the Pathways and Workflows

Synthetic Workflow for Nucleoside Analogs

Synthetic_Workflow cluster_vorbruggen Vorbrüggen Glycosylation cluster_cuaac CuAAC Synthesis Protected Ribose Protected Ribose Glycosylation Glycosylation Protected Ribose->Glycosylation Silylated Nucleobase Silylated Nucleobase Silylated Nucleobase->Glycosylation Protected Analog Protected Analog Glycosylation->Protected Analog Lewis Acid Deprotection Deprotection Protected Analog->Deprotection Final Analog_V Final Analog Deprotection->Final Analog_V Base Azido-Ribose Azido-Ribose CuAAC CuAAC Azido-Ribose->CuAAC Alkyne-Nucleobase Alkyne-Nucleobase Alkyne-Nucleobase->CuAAC Protected Triazole Analog Protected Triazole Analog CuAAC->Protected Triazole Analog Cu(I) Deprotection_C Deprotection Protected Triazole Analog->Deprotection_C Final Analog_C Final Analog Deprotection_C->Final Analog_C Base

Caption: General synthetic workflows for nucleoside analogs.

General Mechanism of Action of Nucleoside Analogs

Mechanism_of_Action cluster_cell Host Cell cluster_activation Metabolic Activation cluster_inhibition Inhibition of Viral Replication Analog_ext Nucleoside Analog (Extracellular) Transporter Nucleoside Transporter (hENT/hCNT) Analog_ext->Transporter Analog_int Nucleoside Analog (Intracellular) Transporter->Analog_int Analog_MP Analog-Monophosphate Analog_int->Analog_MP dCK/UCK Analog_DP Analog-Diphosphate Analog_MP->Analog_DP NMPK Analog_TP Analog-Triphosphate (Active Form) Analog_DP->Analog_TP NDPK Incorporation Incorporation into Viral Nucleic Acid Analog_TP->Incorporation Viral_Polymerase Viral Polymerase (DNA or RNA) Viral_Polymerase->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination

Caption: Cellular uptake, activation, and mechanism of action.

Conclusion

This compound stands as a testament to the power of fundamental carbohydrate chemistry in driving modern drug discovery. The synthetic versatility of this precursor, coupled with the potent biological activity of its derived nucleoside analogs, ensures its continued importance in the development of next-generation therapeutics. The detailed protocols, quantitative data, and mechanistic insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge necessary to innovate and advance the field of nucleoside analog-based therapies. Further exploration into the specific enzyme kinetics and potential unique signaling pathway modulations of this compound-derived analogs will undoubtedly unveil new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of beta-D-Ribulofuranose, a valuable rare sugar for various research and pharmaceutical applications. The synthesis is achieved through the isomerization of D-arabinose using a thermostable D-arabinose isomerase. This protocol outlines the expression and purification of the recombinant enzyme, the enzymatic reaction conditions, and the subsequent purification and characterization of the final product. The provided data and methodologies are intended to facilitate the efficient and reproducible production of this compound in a laboratory setting.

Introduction

This compound is the furanose form of D-ribulose, a ketopentose sugar. While not as abundant in nature as its aldose counterpart, D-ribose, D-ribulose and its derivatives play important roles in various metabolic pathways. The enzymatic synthesis of such rare sugars offers a highly specific and environmentally friendly alternative to complex chemical methods. This protocol utilizes a D-arabinose isomerase to catalyze the conversion of the readily available substrate D-arabinose into D-ribulose. The resulting D-ribulose will exist in equilibrium with its cyclic furanose and pyranose forms, with the furanose form being a significant component.

Data Presentation

Table 1: Kinetic Properties of D-Arabinose Isomerase from Thermanaeromonas toyohensis [1]

ParameterValueSubstrate
Michaelis-Menten Constant (Km)111 mMD-arabinose
Turnover Number (kcat)18,466 min-1D-arabinose
Catalytic Efficiency (kcat/Km)166 mM-1min-1D-arabinose
Optimal pH9.0-
Optimal Temperature75 °C-
Metal CofactorMn2+ (1 mM)-

Table 2: Purification Summary of a Homologous L-Arabinose Isomerase from Klebsiella pneumoniae [2]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification (fold)Yield (%)
Crude Extract1001551.551100
Heat Treatment351303.712.483.9
Ni-NTA Affinity Chromatography3.034.111.47.322

Note: This table serves as a representative example for the purification of a similar isomerase and the expected values may vary for the D-arabinose isomerase from Thermanaeromonas toyohensis.

Experimental Protocols

Expression and Purification of Recombinant D-Arabinose Isomerase from Thermanaeromonas toyohensis

This protocol is adapted from methods for purifying similar His-tagged recombinant isomerases.[1][2][3]

1.1. Gene Cloning and Expression:

  • The gene encoding D-arabinose isomerase from Thermanaeromonas toyohensis (Thto-DaIase) should be codon-optimized for expression in Escherichia coli and synthesized commercially.

  • The synthesized gene is then cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for affinity purification.

  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

  • The overnight culture is used to inoculate 1 L of LB broth with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16 hours at 20°C with shaking.

1.2. Cell Lysis and Crude Extract Preparation:

  • The cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • The cell pellet is resuspended in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • The cells are lysed by sonication on ice.

  • The cell lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. The supernatant is the crude cell extract.

1.3. Ni-NTA Affinity Chromatography:

  • The crude cell extract is loaded onto a pre-equilibrated Ni-NTA affinity column (5 mL).

  • The column is washed with 5 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • The His-tagged D-arabinose isomerase is eluted with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Eluted fractions are collected and analyzed by SDS-PAGE for purity.

  • Fractions containing the purified enzyme are pooled and dialyzed against storage buffer (50 mM Tris-HCl, pH 7.5, 10% glycerol) and stored at -80°C.

Enzymatic Synthesis of D-Ribulose

2.1. Reaction Mixture:

  • Prepare the reaction mixture in a total volume of 100 mL containing:

    • 80 g/L D-arabinose (substrate)[1]

    • 50 mM Glycine-NaOH buffer (pH 9.0)[4]

    • 1 mM MnCl2[1]

    • Purified D-arabinose isomerase (Thto-DaIase) at a final concentration of 10 U/mL.

2.2. Reaction Conditions:

  • The reaction mixture is incubated at 75°C for 4 hours.[1]

  • The reaction progress can be monitored by taking aliquots at different time points and analyzing the formation of D-ribulose using High-Performance Liquid Chromatography (HPLC).

2.3. Enzyme Inactivation:

  • After the reaction, the enzyme is inactivated by heating the mixture at 100°C for 10 minutes.

  • The denatured protein is removed by centrifugation at 10,000 x g for 20 minutes. The supernatant contains the D-ribulose product.

Purification of this compound

This protocol is a general approach adapted from methods for purifying similar sugars.[5]

3.1. Ion-Exchange Chromatography:

  • The supernatant from the enzymatic reaction is first passed through a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form) to remove any remaining cations.

  • The eluate is then passed through a weak anion exchange resin (e.g., Amberlite IRA-96, free base form) to remove anions.

3.2. Gel Filtration Chromatography:

  • The deionized solution is concentrated under reduced pressure.

  • The concentrated solution is then loaded onto a gel filtration column (e.g., Bio-Gel P-2) equilibrated with deionized water.

  • The column is eluted with deionized water, and fractions are collected.

  • Fractions are analyzed for the presence of D-ribulose using HPLC. Fractions containing pure D-ribulose are pooled.

3.3. Product Characterization:

  • The purified product is concentrated and can be lyophilized to obtain a white powder.

  • The identity and purity of the product can be confirmed by:

    • HPLC: Using a sugar-specific column (e.g., Aminex HPX-87P) with water as the mobile phase and a refractive index detector.

    • 13C NMR Spectroscopy: The 13C NMR spectrum of the purified product should be compared with the predicted spectrum for this compound.[6]

Mandatory Visualization

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification & Analysis cloning Gene Cloning & Expression in E. coli lysis Cell Lysis & Sonication cloning->lysis purification Ni-NTA Affinity Chromatography lysis->purification enzyme Purified D-Arabinose Isomerase substrate D-Arabinose (Substrate) reaction Isomerization Reaction (pH 9.0, 75°C, Mn2+) substrate->reaction enzyme->reaction inactivation Heat Inactivation reaction->inactivation ion_exchange Ion-Exchange Chromatography inactivation->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration product This compound (Product) gel_filtration->product analysis HPLC & 13C NMR Analysis product->analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

References

Application Notes & Protocols for the Separation and Quantification of beta-D-Ribulofuranose by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantification of beta-D-Ribulofuranose using High-Performance Liquid Chromatography (HPLC). The protocols are intended as a starting point for method development and validation.

Introduction

This compound, a ketopentose monosaccharide, is a key intermediate in various metabolic pathways. Accurate quantification is crucial for research in biochemistry, drug discovery, and metabolic studies. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation and quantification of carbohydrates. However, the analysis of sugars like this compound can be challenging due to their high polarity and lack of a strong UV chromophore.

This document outlines three potential HPLC methods for the analysis of this compound:

  • Method 1: Anion-Exchange Chromatography with Boric Acid Complexation. This method enhances the separation of ribose, arabinose, and ribulose[1].

  • Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the separation of polar compounds like sugars[2][3][4][5].

  • Method 3: Amide-Based Chromatography. Amide columns offer good retention and separation for simple sugars[6][7].

Experimental Protocols

Method 1: Anion-Exchange Chromatography with Boric Acid Complexation

This method utilizes the formation of negatively charged complexes between carbohydrates and boric acid, allowing for their separation on an anion-exchange column[1].

Experimental Workflow

prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Anion-Exchange Column) prep->hplc Inject detection Detection (Refractive Index) hplc->detection Elute quant Quantification (External Standard Calibration) detection->quant Data Acquisition

Caption: Workflow for Anion-Exchange HPLC Analysis.

Protocol:

  • Column: Aminex HPX-87K column or similar strong cation exchange resin column in potassium form.

  • Mobile Phase: A solution of boric acid in water. The concentration of boric acid can be optimized for the best separation, with reported methods using concentrations that allow for complexation and enhanced separation[1].

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Detector: Refractive Index (RI) Detector[8][9].

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a hydrophilic stationary phase with a partially aqueous mobile phase, making it ideal for retaining and separating highly polar analytes like sugars[2][3][4][5].

Principle of HILIC Separation

cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase p1 Polar Stationary Phase p2 Immobilized Water Layer mp High Organic Content (e.g., Acetonitrile) analyte This compound (Polar Analyte) mp->analyte Carries Analyte analyte->p2 Partitions into Water Layer (Retention)

Caption: HILIC Separation Mechanism.

Protocol:

  • Column: A HILIC column, such as one with a bare silica or amide-bonded stationary phase[6][7].

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting condition is 85-95% acetonitrile[10]. An acidic or basic modifier, such as ammonium formate or acetate, can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector[7][8].

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water similar to the mobile phase). Filter through a 0.22 µm syringe filter.

  • Quantification: Use an external standard calibration curve as described in Method 1.

Method 3: Amide-Based Chromatography

Amide-bonded stationary phases are a popular choice for carbohydrate analysis, offering a good balance of retention and selectivity[6][7].

Protocol:

  • Column: Cogent Amide™ column (4.6 x 100 mm, 4 µm) or a similar amide-based column[6][7].

  • Mobile Phase: 95% Acetonitrile / 5% DI water / 0.1% Triethylamine (TEA) (v/v)[6][7].

  • Flow Rate: 0.5 - 1.0 mL/min[6][7].

  • Column Temperature: Ambient or controlled at 30°C.

  • Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)[6][7].

  • Injection Volume: 5 µL[6].

  • Sample Preparation: Prepare samples in a diluent of 50% acetonitrile / 50% DI water / 0.1% TEA (v/v)[6][7].

  • Quantification: Follow the external standard calibration procedure outlined in Method 1.

Data Presentation

The following table summarizes the typical performance characteristics that should be evaluated during method validation for the quantification of this compound. Actual values will need to be determined experimentally.

ParameterMethod 1: Anion-ExchangeMethod 2: HILICMethod 3: Amide
Retention Time (min) To be determinedTo be determinedTo be determined
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Limit of Detection (LOD) To be determinedTo be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determinedTo be determined
Precision (%RSD) < 2%< 2%< 2%
Accuracy (% Recovery) 98-102%98-102%98-102%

Method Validation Strategy

A comprehensive validation of the chosen HPLC method should be performed to ensure its suitability for the intended application. The validation should include the following parameters:

Validation Workflow

start Method Development spec Specificity / Selectivity start->spec lin Linearity & Range spec->lin lod_loq LOD & LOQ lin->lod_loq prec Precision (Repeatability & Intermediate) lod_loq->prec acc Accuracy prec->acc rob Robustness acc->rob end Validated Method rob->end

Caption: HPLC Method Validation Workflow.

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from other structurally similar sugars.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation. It is essential to perform a full method validation to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Kinetic Studies of Ribulose-Phosphate 3-Epimerase Using β-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting kinetic studies of Ribulose-Phosphate 3-Epimerase (RPE), with a specific focus on the substrate, D-ribulose 5-phosphate, which exists in equilibrium with its various anomeric forms, including β-D-ribulofuranose.

Introduction

Ribulose-phosphate 3-epimerase (RPE) is a crucial enzyme in central carbon metabolism, primarily participating in the pentose phosphate pathway (PPP) and the Calvin cycle.[1][2] It catalyzes the reversible epimerization of D-ribulose 5-phosphate (Ru5P) to D-xylulose 5-phosphate (Xu5P).[1][2] This reaction is vital for the production of NADPH, which protects cells against oxidative stress, and for the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor in photosynthesis.[3][4] Given its importance, RPE is a potential target for drug development, particularly in the context of infectious diseases and cancer.

The substrate, D-ribulose 5-phosphate, is a phosphorylated ketopentose that can exist in solution as an equilibrium mixture of the open-chain keto form and the cyclic α- and β-furanose and pyranose anomers. While the open-chain form is the direct substrate for the epimerase, kinetic studies are typically performed using a solution of D-ribulose 5-phosphate, which contains the β-D-ribulofuranose anomer as part of this equilibrium. The enzyme's catalytic mechanism involves a metal-stabilized enediolate intermediate.

Data Presentation

The kinetic parameters of Ribulose-Phosphate 3-Epimerase can vary depending on the source of the enzyme and the specific reaction conditions. The following table summarizes key kinetic data from different organisms.

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Metal CofactorReference
Homo sapiens (Human)D-ribulose 5-phosphate0.44116Fe²⁺--INVALID-LINK--
Escherichia coliD-ribulose 5-phosphate0.281,500Fe²⁺, Mn²⁺--INVALID-LINK--
Streptococcus pyogenesD-ribulose 5-phosphate-3,800 (Co²⁺)Co²⁺, Mn²⁺, Zn²⁺--INVALID-LINK--
Chlamydomonas reinhardtiiD-ribulose 5-phosphate1.56105.4Zn²⁺--INVALID-LINK--
Spinacia oleracea (Spinach)D-ribulose 5-phosphate1.56105.4---INVALID-LINK--
Solanum tuberosum (Potato)D-ribulose 5-phosphate0.42,000---INVALID-LINK--

Experimental Protocols

A general protocol for the expression and purification of RPE is provided below. This may require optimization based on the specific expression construct and organism.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an RPE expression vector (e.g., pET vector with a His-tag)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Protein concentration determination reagent (e.g., Bradford or BCA assay)

  • SDS-PAGE reagents

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged RPE with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole.

  • Determine the protein concentration and store the purified enzyme at -80°C.

This continuous assay measures the formation of D-xylulose 5-phosphate by coupling it to the reduction of NAD⁺ by sorbitol dehydrogenase.

Materials:

  • Purified Ribulose-Phosphate 3-Epimerase

  • D-ribulose 5-phosphate (substrate)

  • Sorbitol Dehydrogenase (auxiliary enzyme)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of D-ribulose 5-phosphate in the Assay Buffer. The concentration should be determined accurately.

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, a saturating concentration of NADH (e.g., 0.2 mM), and an excess of sorbitol dehydrogenase.

  • Add varying concentrations of the D-ribulose 5-phosphate substrate to the reaction mixture.

  • Equilibrate the mixture at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of purified RPE.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Repeat the assay for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Mandatory Visualizations

The following diagram illustrates the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate catalyzed by RPE, highlighting the involvement of a divalent metal ion in stabilizing the enediolate intermediate.

RPE_Mechanism cluster_intermediate Catalytic Intermediate Ru5P Open-chain keto form in equilibrium with β-D-Ribulofuranose RPE RPE Active Site (with Metal Ion, e.g., Fe²⁺) Ru5P->RPE Substrate Binding Xu5P D-Xylulose 5-Phosphate RPE->Xu5P Product Release Intermediate Metal-stabilized 2,3-enediolate intermediate RPE->Intermediate Proton Abstraction Intermediate->RPE Reprotonation

Caption: Catalytic cycle of Ribulose-Phosphate 3-Epimerase.

This diagram outlines the key steps involved in performing a kinetic study of Ribulose-Phosphate 3-Epimerase using a coupled enzyme assay.

Kinetic_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Purify_RPE 1. Purify Recombinant Ribulose-Phosphate 3-Epimerase Prep_Reagents 2. Prepare Assay Buffer, Substrate, and Auxiliary Enzyme Purify_RPE->Prep_Reagents Setup_Reaction 3. Set up Reaction Mixture (Buffer, NADH, Sorbitol Dehydrogenase) Prep_Reagents->Setup_Reaction Add_Substrate 4. Add Varying Concentrations of D-Ribulose 5-Phosphate Setup_Reaction->Add_Substrate Equilibrate 5. Equilibrate at Desired Temperature Add_Substrate->Equilibrate Initiate_Reaction 6. Initiate with Purified RPE Equilibrate->Initiate_Reaction Monitor_Absorbance 7. Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calc_Velocity 8. Calculate Initial Reaction Velocities (v₀) Monitor_Absorbance->Calc_Velocity Plot_Data 9. Plot v₀ vs. [Substrate] Calc_Velocity->Plot_Data Fit_Data 10. Fit Data to Michaelis-Menten Equation to Determine Km and Vmax Plot_Data->Fit_Data

Caption: Workflow for RPE kinetic analysis.

References

Illuminating Cellular Processes: Techniques for Isotopic Labeling of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Advanced biochemical analysis and drug development efforts are set to benefit from detailed new application notes and protocols outlining techniques for the isotopic labeling of beta-D-Ribulofuranose. This critical pentose sugar, a key intermediate in the pentose phosphate pathway (PPP), can now be more effectively traced and quantified within complex biological systems, offering researchers unprecedented insights into cellular metabolism and disease pathways.

Isotopic labeling, the practice of incorporating isotopes such as Carbon-13 (¹³C) and Deuterium (²H) into molecules, allows scientists to track their metabolic fate, quantify pathway fluxes, and elucidate enzymatic mechanisms. The new guidelines detail both in vivo metabolic labeling and in vitro chemo-enzymatic synthesis approaches to produce isotopically enriched this compound and its derivatives.

Key Techniques for Isotopic Labeling

Two primary strategies are employed for the isotopic labeling of this compound:

  • Metabolic Labeling: This in vivo approach involves introducing isotopically labeled precursors, most commonly ¹³C-glucose, into cell cultures. The cells then metabolize the labeled glucose through pathways like the pentose phosphate pathway, incorporating the heavy isotopes into various intermediates, including ribulofuranose derivatives. This technique is invaluable for studying metabolic fluxes in living systems.

  • Enzymatic and Chemical Synthesis: For applications requiring pure, isotopically labeled this compound as a standard or for specific enzymatic assays, in vitro synthesis is the preferred method. This can involve enzymatic reactions using enzymes like transketolase and aldolase with labeled precursors, or through multi-step chemical synthesis to introduce isotopes at specific atomic positions.

Applications in Research and Drug Development

The ability to produce and analyze isotopically labeled this compound has significant implications for several research areas:

  • Metabolic Flux Analysis: By tracing the incorporation of ¹³C from glucose into ribulofuranose and its downstream products, researchers can quantify the activity of the pentose phosphate pathway relative to other metabolic routes like glycolysis. This is crucial for understanding metabolic reprogramming in diseases such as cancer.[1][2][3][4]

  • Nucleotide Biosynthesis: The ribose moiety of nucleotides is derived from the PPP. Labeled ribulofuranose can be used to study the dynamics of nucleotide and nucleic acid synthesis.[5]

  • Drug Discovery: Understanding the metabolic pathways that are upregulated in disease states can reveal novel drug targets. Isotopically labeled metabolites can be used in screening assays to identify compounds that modulate specific enzyme activities.

Quantitative Data Summary

The efficiency of isotopic labeling can vary depending on the chosen method and experimental conditions. The following tables summarize typical quantitative data for metabolic and enzymatic labeling approaches.

Parameter¹³C Metabolic Labeling with GlucoseEnzymatic Synthesis of Labeled Pentose Phosphates
Starting Material [U-¹³C]-GlucoseLabeled precursors (e.g., [1-¹³C]Ribose 5-phosphate)
Typical Isotopic Enrichment Variable, dependent on flux ratios>95%
Yield Not directly applicable (measures flux)High (often >90%)[6]
Key Enzymes Involved Glycolytic and PPP enzymesTransketolase, Aldolase, Transaldolase[6]
Primary Application In vivo metabolic flux analysisPreparation of pure labeled standards

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in implementing these techniques.

Protocol 1: Metabolic Labeling of Mammalian Cells with [U-¹³C]-Glucose for Pentose Phosphate Pathway Analysis

Objective: To label intracellular metabolites, including this compound intermediates, by culturing mammalian cells in the presence of uniformly labeled ¹³C-glucose.

Materials:

  • Adherent mammalian cell line (e.g., HEK293, HeLa)

  • Culture medium (e.g., DMEM) lacking glucose

  • [U-¹³C]-Glucose (99% enrichment)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), chilled to -80°C

  • Liquid nitrogen

  • Centrifuge capable of reaching -9°C

  • LC-MS system for metabolite analysis

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 80-90%) in standard glucose-containing medium.

  • Media Exchange: Aspirate the standard medium and wash the cells once with pre-warmed PBS.

  • Labeling: Add pre-warmed glucose-free medium supplemented with [U-¹³C]-Glucose (final concentration to match standard medium, e.g., 25 mM) and dialyzed FBS.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. For PPP intermediates, labeling can be detected within minutes to hours.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer and quench all enzymatic activity.

    • Place the culture dish on a dry ice/ethanol bath to flash-freeze the cells.

  • Cell Lysis and Metabolite Collection:

    • Scrape the frozen cells in the methanol and transfer the cell slurry to a pre-chilled tube.

    • Centrifuge the cell extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Data Analysis: Analyze the samples by LC-MS to determine the mass isotopologue distribution of pentose phosphates and other metabolites. Correct the raw data for the natural abundance of ¹³C.

Protocol 2: Enzymatic Synthesis of [1-¹³C]-Ribulose-5-Phosphate

Objective: To synthesize ¹³C-labeled ribulose-5-phosphate from a labeled precursor using enzymatic reactions. This protocol is adapted from methods for synthesizing various labeled sugar phosphates.[6]

Materials:

  • [1-¹³C]-Ribose-5-phosphate

  • Phosphoribose isomerase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Ion-exchange chromatography system

  • Lyophilizer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve [1-¹³C]-Ribose-5-phosphate in the reaction buffer to a final concentration of approximately 10 mM.

  • Enzyme Addition: Add a catalytic amount of phosphoribose isomerase to the reaction mixture. The exact amount should be optimized based on the enzyme's specific activity.

  • Incubation: Incubate the reaction at 37°C. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by a suitable method, such as thin-layer chromatography or LC-MS, to determine the conversion of ribose-5-phosphate to ribulose-5-phosphate.

  • Reaction Termination: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.

  • Purification: Purify the [1-¹³C]-Ribulose-5-phosphate from the reaction mixture using an ion-exchange chromatography system.

  • Desalting and Lyophilization: Desalt the purified fraction and lyophilize to obtain the final product as a stable powder.

  • Characterization: Confirm the identity and isotopic enrichment of the synthesized [1-¹³C]-Ribulose-5-phosphate using NMR spectroscopy and mass spectrometry.

Visualizing Metabolic Pathways and Workflows

Diagrams illustrating key experimental workflows and metabolic pathways are essential for clear communication and understanding.

MetabolicLabelingWorkflow cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Seed and grow cells B 2. Wash with PBS A->B C 3. Add medium with [U-13C]-Glucose B->C D 4. Incubate for desired time C->D E 5. Quench with cold Methanol D->E F 6. Scrape and collect cell lysate E->F G 7. Centrifuge to remove debris F->G H 8. Dry and reconstitute extract G->H I 9. LC-MS Analysis H->I J 10. Data processing and interpretation I->J

Caption: Experimental workflow for metabolic labeling of adherent cells.

PentosePhosphatePathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P [13C] F6P Fructose-6-Phosphate G6P->F6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase [13C] incorporation GAP Glyceraldehyde-3-Phosphate F6P->GAP Pyruvate Pyruvate GAP->Pyruvate R5P Ribose-5-Phosphate S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotides R5P->Nucleotides Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P X5P->GAP S7P->F6P

Caption: Tracing ¹³C through the Pentose Phosphate Pathway.

References

Application Notes and Protocols: Crystallization of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

beta-D-Ribulofuranose is a five-carbon keto-sugar, a furanose isomer of ribulose. In its phosphorylated form, ribulose-5-phosphate, it is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH.[1][2][3] The study of its pure crystalline form is essential for detailed structural analysis, understanding its chemical properties, and for its potential use in various biochemical and pharmaceutical applications.

The crystallization of carbohydrates can be challenging due to their high solubility in water, the tendency to form syrups, and the presence of multiple isomers (anomers) in solution.[4] This protocol provides a generalized method for the crystallization of this compound, based on established techniques for crystallizing similar monosaccharides.[5][6] The procedure focuses on the slow evaporation/cooling of a supersaturated solution in a mixed solvent system to promote the formation of high-quality crystals.

Materials and Equipment

Materials:

  • Highly pure this compound (>99%)

  • Deionized water, ultrapure

  • Ethanol (200 proof, anhydrous)

  • Methanol (anhydrous)

  • Syringe filters (0.22 µm, PTFE or similar)

  • Crystallization dishes or small beakers

  • Parafilm or other sealing film

  • Microscope slides

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Hot plate with temperature control

  • Optical microscope

  • Vortex mixer

  • A controlled temperature environment (e.g., incubator, refrigerator, or a well-insulated container for slow cooling)

Experimental Protocol

This protocol is based on the principle of creating a supersaturated solution of this compound and inducing crystallization through slow solvent evaporation and cooling.

1. Preparation of the Crystallization Solution:

  • Accurately weigh 100 mg of this compound and place it in a clean 10 mL glass vial equipped with a small magnetic stir bar.

  • Add 0.5 mL of deionized water to the vial to dissolve the sugar. Gentle warming (to approximately 40°C) and stirring can be applied to facilitate dissolution.[5]

  • Once the sugar is completely dissolved, filter the solution through a 0.22 µm syringe filter into a clean crystallization dish or small beaker to remove any particulate impurities that could interfere with crystal nucleation.

2. Supersaturation and Crystal Growth:

  • To the filtered solution, slowly add a less polar solvent, such as ethanol, dropwise while gently stirring. The addition of ethanol will decrease the solubility of the sugar and bring the solution closer to supersaturation.[7]

  • Continue adding ethanol until the solution becomes slightly turbid, indicating the initial formation of amorphous precipitate or nuclei.

  • Add a minimal amount of deionized water (a few microliters at a time) back to the solution until it becomes clear again. This ensures the solution is at the point of saturation.

  • Cover the crystallization dish with parafilm. Pierce a few small holes in the parafilm with a needle to allow for very slow evaporation of the solvent.

  • Place the dish in a vibration-free environment with a stable temperature (e.g., an incubator set to 20°C). For slow cooling, the container can be placed in an insulated box at room temperature.[5]

3. Crystal Harvesting and Analysis:

  • Monitor the dish daily for the formation of crystals. Crystal growth can take several days to weeks.

  • Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or a small spatula.

  • Wash the crystals quickly with a small amount of cold ethanol to remove any residual mother liquor.

  • Dry the crystals under a gentle stream of nitrogen or by air-drying on a microscope slide.

  • The morphology of the crystals can be observed under an optical microscope.

Data Presentation

The following table summarizes the key quantitative parameters for the crystallization of this compound.

ParameterValueNotes
Starting Material100 mgThis compound (>99% purity)
Primary Solvent (Water)0.5 mLUsed to fully dissolve the sugar.
Anti-Solvent (Ethanol)Approx. 1.0 - 1.5 mLAdded dropwise to induce supersaturation. The exact volume will vary.
Temperature (Dissolution)~40°CGentle warming to aid dissolution.
Temperature (Crystallization)20°C (or room temperature)A stable temperature is crucial for the growth of well-ordered crystals.[5]
Incubation Time3 - 14 daysDependent on the rate of evaporation and nucleation.

Visualizations

experimental_workflow Experimental Workflow for this compound Crystallization start Start with pure This compound dissolve Dissolve in Deionized Water start->dissolve filter Filter Solution (0.22 µm filter) dissolve->filter add_antisolvent Add Ethanol (Anti-solvent) to Supersaturation filter->add_antisolvent clarify Clarify with minimal water if needed add_antisolvent->clarify incubate Incubate in a stable, vibration-free environment (Slow Evaporation/Cooling) clarify->incubate harvest Harvest Crystals incubate->harvest wash_dry Wash with cold Ethanol and Dry harvest->wash_dry analyze Analyze Crystals (e.g., Microscopy, XRD) wash_dry->analyze end End analyze->end

Caption: Workflow for the crystallization of this compound.

pentose_phosphate_pathway Role of Ribulose-5-Phosphate in the Pentose Phosphate Pathway g6p Glucose-6-Phosphate ru5p Ribulose-5-Phosphate g6p->ru5p Oxidative Phase r5p Ribose-5-Phosphate ru5p->r5p Isomerase xu5p Xylulose-5-Phosphate ru5p->xu5p Epimerase nucleotides Nucleotide Synthesis (DNA, RNA, ATP) r5p->nucleotides glycolysis Glycolytic Intermediates r5p->glycolysis xu5p->glycolysis

Caption: Position of Ribulose-5-Phosphate in the Pentose Phosphate Pathway.

References

Application Notes and Protocols: Characterization of Enzymes Using β-D-Ribulofuranose as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Ribulofuranose, the cyclic furanose form of the ketopentose sugar D-ribulose, represents a key intermediate in the pentose phosphate pathway in its phosphorylated form. While less common as a direct substrate in extensive enzymatic studies compared to other sugars, the hydrolysis of β-D-ribofuranosides is catalyzed by a class of enzymes known as β-D-ribofuranosidases. The presence of β-D-ribofuranosidase activity has been identified in several bacterial genera, including Yersinia, Shigella, Vibrio, Corynebacterium diphtheriae, and Arcanobacterium haemolyticum, where it serves as a basis for their detection using chromogenic substrates.

These application notes provide a comprehensive guide to utilizing β-D-Ribulofuranose and its derivatives for the characterization of β-D-ribofuranosidases. The protocols outlined below are designed to enable researchers to determine key kinetic parameters, understand substrate specificity, and elucidate the role of these enzymes in various biological contexts.

Principle of the Assay

The characterization of β-D-ribofuranosidase activity can be approached through several methods. A common and effective method involves the use of synthetic chromogenic or fluorogenic substrates where the β-D-ribofuranosyl moiety is linked to a reporter molecule. Enzymatic cleavage of this bond releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically, respectively.

Alternatively, when using the natural, non-chromogenic substrate β-D-Ribulofuranose, a coupled enzyme assay can be employed. In this setup, the product of the β-D-ribofuranosidase reaction, D-ribulose, is used as a substrate for a secondary enzyme, such as D-ribulokinase, in a reaction that consumes a detectable co-substrate like ATP, which can be monitored.

Data Presentation

Quantitative Enzyme Kinetic Data

The following table presents hypothetical kinetic parameters for a putative bacterial β-D-ribofuranosidase. These values are provided as a reference and should be experimentally determined for the specific enzyme under investigation.

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
β-D-Ribulofuranose 2.515.012.55.0 x 103
p-Nitrophenyl-β-D-ribofuranoside0.850.041.75.2 x 104
4-Methylumbelliferyl-β-D-ribofuranoside0.275.062.53.1 x 105

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific enzyme and experimental conditions.

Commercially Available Chromogenic Substrates for Detection of β-D-Ribofuranosidase Activity
SubstrateReporter GroupDetection Method
5-Bromo-4-chloro-3-indolyl-β-D-ribofuranoside (X-β-D-riboside)IndoxylColorimetric (blue precipitate)
p-Nitrophenyl-β-D-ribofuranoside (pNP-β-D-riboside)p-NitrophenolSpectrophotometric (absorbance at 405 nm)
4-Methylumbelliferyl-β-D-ribofuranoside (MUG-β-D-riboside)4-MethylumbelliferoneFluorometric (excitation ~365 nm, emission ~445 nm)

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters using a Continuous Spectrophotometric Assay

This protocol describes the determination of Km and Vmax for a β-D-ribofuranosidase using the chromogenic substrate p-Nitrophenyl-β-D-ribofuranoside (pNP-β-D-riboside).

Materials:

  • Purified or partially purified β-D-ribofuranosidase

  • p-Nitrophenyl-β-D-ribofuranoside (pNP-β-D-riboside)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer capable of reading at 405 nm

  • 96-well microplate or cuvettes

  • Incubator or water bath

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to the optimal pH for the enzyme of interest (if known, otherwise start at pH 7.0).

  • Substrate Stock Solution: Prepare a 10 mM stock solution of pNP-β-D-riboside in the assay buffer.

  • Enzyme Solution: Prepare a stock solution of the enzyme in assay buffer. The concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

Assay Procedure:

  • Substrate Dilutions: Prepare a series of dilutions of the pNP-β-D-riboside stock solution in assay buffer to achieve final concentrations ranging from approximately 0.1 x Km to 10 x Km (if Km is unknown, a broad range from 0.05 mM to 5 mM is a good starting point).

  • Reaction Setup: In a 96-well plate or cuvettes, add the following to each well/cuvette:

    • X µL of assay buffer

    • Y µL of substrate dilution (to achieve the desired final concentration)

    • Total volume should be brought to just under the final reaction volume (e.g., 180 µL for a 200 µL final volume).

  • Pre-incubation: Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add Z µL of the enzyme solution to each well/cuvette to start the reaction. Mix gently.

  • Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance over time (ΔAbs/Δt).

    • Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay (e.g., 18,500 M-1cm-1 at pH 10.4 after stopping the reaction, or determine it empirically for the continuous assay conditions).

    • Plot the initial velocity (V0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for a linear representation of the data.

Visualizations

Enzyme_Characterization_Workflow cluster_prep Preparation cluster_assay Assay Development cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., Bacterial Culture) Purification Enzyme Purification Enzyme_Source->Purification Assay_Optimization Assay Optimization (pH, Temp) Purification->Assay_Optimization Substrate_Prep Substrate Preparation (β-D-Ribulofuranose or synthetic) Substrate_Prep->Assay_Optimization Kinetic_Assay Kinetic Assay Execution Assay_Optimization->Kinetic_Assay Data_Collection Data Collection (e.g., Spectrophotometry) Kinetic_Assay->Data_Collection MM_Plot Michaelis-Menten Plot Data_Collection->MM_Plot LB_Plot Lineweaver-Burk Plot Data_Collection->LB_Plot Parameter_Determination Determination of Km, Vmax, kcat MM_Plot->Parameter_Determination LB_Plot->Parameter_Determination

Enzyme Characterization Workflow

Hypothetical_Metabolic_Pathway Extracellular_Riboside Extracellular β-D-Ribofuranoside Transport Membrane Transporter Extracellular_Riboside->Transport Intracellular_Riboside Intracellular β-D-Ribofuranoside Transport->Intracellular_Riboside Enzyme β-D-Ribofuranosidase Intracellular_Riboside->Enzyme Ribulose D-Ribulose Enzyme->Ribulose Kinase D-Ribulokinase Ribulose->Kinase Ribulose_P D-Ribulose-5-Phosphate Kinase->Ribulose_P PPP Pentose Phosphate Pathway Ribulose_P->PPP

Hypothetical Metabolic Pathway

Application Notes and Protocols for Protecting Group Chemistry on β-D-Ribulofuranose Hydroxyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methods for the protection of hydroxyl groups on β-D-ribulofuranose. The strategic protection and deprotection of these hydroxyls are critical for the synthesis of complex carbohydrate-based molecules, including nucleoside analogues and other therapeutic agents. This document outlines common protecting group strategies, including the use of silyl ethers, acetals, and acyl groups, with a focus on regioselectivity. Detailed experimental protocols are provided as a starting point for laboratory implementation.

Overview of Protecting Group Strategies

The hydroxyl groups of β-D-ribulofuranose exhibit different reactivities, which can be exploited for regioselective protection. The primary hydroxyl group at the C5 position is generally the most reactive due to less steric hindrance. The secondary hydroxyls at C2 and C3 present a greater challenge for selective protection. The choice of protecting group and reaction conditions will determine the outcome of the protection strategy.[1]

Commonly employed protecting groups for furanoses include:

  • Silyl Ethers: Offer a wide range of stabilities and are introduced under mild conditions. Bulky silyl groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) show a high preference for the primary C5 hydroxyl.[1]

  • Acetals: Cyclic acetals, such as isopropylidene (acetonide) groups, are effective for the protection of cis-diols. In β-D-ribulofuranose, the C2 and C3 hydroxyls are in a trans configuration, making the formation of a cyclic acetal at this position less favorable than with its isomer, β-D-ribofuranose. However, acetal protection at other positions or intermolecularly is still a viable strategy.

  • Acyl Groups: Acetyl (Ac) and benzoyl (Bz) groups are common acyl protecting groups. They are generally stable but can be removed under basic conditions. Regioselective acylation can be achieved through enzymatic or chemical methods.

The relative reactivity of the hydroxyl groups in β-D-ribulofuranose generally follows the order: 5-OH > 2-OH ≈ 3-OH.

Silyl Ether Protection

Silyl ethers are among the most versatile protecting groups in carbohydrate chemistry due to their ease of introduction, stability to a wide range of reaction conditions, and selective removal.

The primary hydroxyl group at the C5 position can be selectively protected using bulky silylating agents.

Table 1: Conditions for Regioselective Silylation of β-D-Ribulofuranose

Protecting GroupSilylating AgentBaseSolventTypical Yield (%)
TBDMSTBDMS-ClImidazoleDMF> 90
TIPSTIPS-ClImidazoleDMF> 90
TBDPSTBDPS-ClImidazolePyridine> 85
  • Dissolve β-D-ribulofuranose (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Extract the product with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_workflow Silylation Workflow start β-D-Ribulofuranose reagents TBDMS-Cl, Imidazole, DMF start->reagents reaction Reaction at RT reagents->reaction workup Quench, Extraction, Drying reaction->workup purification Column Chromatography workup->purification product 5-O-TBDMS-β-D-Ribulofuranose purification->product

Caption: Workflow for selective 5-O-silylation.

Acetal Protection

While the trans-diol at C2-C3 of β-D-ribulofuranose makes cyclic acetal formation challenging, protection of other hydroxyls or the formation of intermolecular acetals can be achieved. For instance, selective protection of the 1,2-diol of the related D-fructose has been reported.[2][3]

A method analogous to the formation of 1,2-O-isopropylidene-β-D-fructofuranose could potentially be applied to β-D-ribulofuranose.[2][3]

Table 2: Conditions for Acetal Protection of β-D-Ribulofuranose

Protecting GroupReagentCatalystSolventPotential Product
Isopropylidene2,2-DimethoxypropaneTin(II) chloride1,2-Dimethoxyethane1,2-O-Isopropylidene-β-D-ribulofuranose
  • Suspend β-D-ribulofuranose (1.0 eq) in 1,2-dimethoxyethane.

  • Add 2,2-dimethoxypropane (2.0 eq).

  • Add a catalytic amount of tin(II) chloride.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the catalyst with a basic resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography.

G cluster_pathway Acetal Formation Pathway substrate β-D-Ribulofuranose reagent 2,2-Dimethoxypropane Tin(II) chloride substrate->reagent intermediate Hemiketal Formation reagent->intermediate product 1,2-O-Isopropylidene-β-D-ribulofuranose intermediate->product

Caption: Pathway for 1,2-O-isopropylidene formation.

Acyl Protection

Acyl groups are robust protecting groups. Regioselective acylation can be achieved enzymatically or through carefully controlled chemical methods.

A common strategy involves per-acetylation followed by regioselective enzymatic deacetylation. For example, the lipase from Candida rugosa has been used for the regioselective deacetylation at the 5-position of peracetylated ribofuranose.[4] A similar approach could be applied to β-D-ribulofuranose.

Table 3: Enzymatic Deacetylation of Peracetylated β-D-Ribulofuranose

SubstrateEnzymeSolventProductTypical Yield (%)
1,2,3,5-Tetra-O-acetyl-β-D-ribulofuranoseCandida rugosa lipasePhosphate buffer/Toluene1,2,3-Tri-O-acetyl-β-D-ribulofuranoseHigh
  • Prepare 1,2,3,5-tetra-O-acetyl-β-D-ribulofuranose using standard acetylation procedures (acetic anhydride, pyridine).

  • Dissolve the peracetylated sugar in a biphasic system of phosphate buffer (pH 7) and toluene.

  • Add lipase from Candida rugosa.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the enzyme.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

G cluster_logic Logic for Regioselective Deacetylation start Peracetylated Ribulofuranose enzyme Lipase start->enzyme hydrolysis Hydrolysis of 5-O-Acetyl enzyme->hydrolysis product 5-OH Ribulofuranose Derivative hydrolysis->product

Caption: Enzymatic regioselective deacetylation.

Deprotection Protocols

The choice of deprotection method depends on the protecting group used.

Table 4: Deprotection Methods for Common Protecting Groups

Protecting GroupReagentConditions
TBDMS, TIPSTetrabutylammonium fluoride (TBAF)THF, 0 °C to RT
IsopropylideneAcetic acid in waterMildly acidic, RT
AcetylSodium methoxide in methanolBasic, 0 °C to RT
  • Dissolve the silyl-protected ribulofuranose in tetrahydrofuran (THF).

  • Add a 1M solution of TBAF in THF (1.2 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture.

  • Purify the product by silica gel chromatography to remove the silyl byproducts.

Conclusion

The protection of hydroxyl groups on β-D-ribulofuranose is a key step in the synthesis of its derivatives. By carefully selecting the protecting group and reaction conditions, regioselective protection can be achieved, enabling the synthesis of complex target molecules. The protocols provided herein serve as a guide for the development of specific synthetic routes. Further optimization may be required based on the specific substrate and desired outcome.

References

Application Notes and Protocols for In Vitro Assays of beta-D-Ribulofuranose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Ribulofuranose, a pentose sugar, is an important intermediate in carbohydrate metabolism. Its metabolic fate is primarily within the pentose phosphate pathway (PPP), a crucial pathway for the production of NADPH and the precursors for nucleotide biosynthesis. Understanding the enzymatic conversion of this compound is critical for elucidating its role in cellular metabolism and for the development of therapeutic agents that may target these pathways. These application notes provide detailed protocols for in vitro assays of key enzymes involved in the initial steps of this compound metabolism: D-Ribulokinase, D-Ribulose 5-Phosphate 3-Epimerase, and L-Ribulose-5-Phosphate 4-Epimerase.

Proposed Metabolic Pathway for this compound

The metabolism of this compound is proposed to begin with its phosphorylation by D-Ribulokinase to form D-Ribulose 5-phosphate. This intermediate then enters the non-oxidative branch of the pentose phosphate pathway, where it can be interconverted with other pentose phosphates by epimerases.

Beta_D_Ribulofuranose_Metabolism Proposed Metabolic Pathway of this compound cluster_0 Cytosol This compound This compound D-Ribulose_5-phosphate D-Ribulose_5-phosphate This compound->D-Ribulose_5-phosphate D-Ribulokinase (ATP -> ADP) D-Xylulose_5-phosphate D-Xylulose_5-phosphate D-Ribulose_5-phosphate->D-Xylulose_5-phosphate D-Ribulose 5-Phosphate 3-Epimerase Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway D-Xylulose_5-phosphate->Pentose_Phosphate_Pathway L-Ribulose_5-phosphate L-Ribulose_5-phosphate L-Ribulose_5-phosphate->D-Xylulose_5-phosphate L-Ribulose-5-Phosphate 4-Epimerase D_Ribulokinase_Assay_Workflow D-Ribulokinase Coupled Assay Workflow cluster_workflow Assay Steps Prepare_Assay_Mix Prepare Assay Mix (Buffer, MgCl2, KCl, PEP, NADH, PK, LDH) Add_Substrates Add Substrates (this compound, ATP) Prepare_Assay_Mix->Add_Substrates Initiate_Reaction Initiate Reaction (Add D-Ribulokinase) Add_Substrates->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Activity Monitor_Absorbance->Calculate_Activity RPE_Assay_Workflow D-Ribulose 5-Phosphate 3-Epimerase Coupled Assay cluster_workflow Assay Steps Prepare_Assay_Mix Prepare Assay Mix (Buffer, MgCl2, Thiamine PPi, NADH, Coupling Enzymes) Add_Substrate Add Substrate (D-Ribulose 5-phosphate) Prepare_Assay_Mix->Add_Substrate Initiate_Reaction Initiate Reaction (Add RPE) Add_Substrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Activity Monitor_Absorbance->Calculate_Activity L_R5P_4_Epimerase_Assay_Workflow L-Ribulose-5-Phosphate 4-Epimerase Coupled Assay cluster_workflow Assay Steps Prepare_Assay_Mix Prepare Assay Mix (Buffer, Cysteine-HCl, NAD+, Coupling Enzymes) Add_Substrate Add Substrate (L-Ribulose 5-phosphate) Prepare_Assay_Mix->Add_Substrate Initiate_Reaction Initiate Reaction (Add Epimerase) Add_Substrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Activity Monitor_Absorbance->Calculate_Activity

Application Notes & Protocols: Metabolic Flux Analysis of the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Note on beta-D-Ribulofuranose: A comprehensive review of current scientific literature indicates that this compound is not utilized as a substrate or isotopic tracer in metabolic flux analysis (MFA). However, the isomer D-ribulose-5-phosphate is a central intermediate in the Pentose Phosphate Pathway (PPP), a critical nexus of cellular metabolism. Therefore, these application notes will focus on the established methods for quantifying metabolic flux through the PPP using stable isotope tracers, which is a key area of interest for researchers in metabolic engineering, disease research, and drug development.

Introduction to Pentose Phosphate Pathway (PPP) Flux Analysis

The Pentose Phosphate Pathway is a crucial metabolic pathway that runs in parallel to glycolysis.[1][2] Its primary functions are to produce NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and to generate precursors for nucleotide and aromatic amino acid synthesis.[1] Metabolic flux analysis (MFA), particularly ¹³C-MFA, is a powerful technique used to quantify the rate of metabolic reactions (fluxes) within a biological system.[3][4][5] By introducing ¹³C-labeled substrates, such as glucose, researchers can trace the path of carbon atoms through the metabolic network and gain a quantitative understanding of the activity of pathways like the PPP.[4][6] This information is invaluable for understanding cellular physiology in various states, including disease and in response to drug treatment.

Data Presentation: Illustrative Metabolic Fluxes

The following table presents illustrative data from a hypothetical ¹³C-MFA experiment in a mammalian cell line, showcasing how fluxes through the central carbon metabolism, including the PPP, are reported. All flux values are normalized to a glucose uptake rate of 100.

Metabolic Reaction Abbreviation Relative Flux (Normalized to Glucose Uptake)
Glucose UptakeGLCupt100
Glycolysis (Glucose -> G6P -> PYR)GLY85
Pentose Phosphate Pathway (Oxidative)PPPox15
Pentose Phosphate Pathway (Non-oxidative)PPPnon-oxVariable
Pyruvate DehydrogenasePDH70
Lactate DehydrogenaseLDH15
TCA Cycle (Citrate Synthase)CS65

Experimental Protocols

Protocol 1: ¹³C-Labeling of Mammalian Cells for PPP Flux Analysis

This protocol describes the general procedure for labeling mammalian cells with a ¹³C-glucose tracer to study the flux through the Pentose Phosphate Pathway.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose)

  • Unlabeled glucose

  • Standard cell culture reagents and equipment (flasks, incubators, etc.)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Scraping tool

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the experimental medium by dissolving the ¹³C-labeled and unlabeled glucose in the glucose-free base medium to the desired final concentration and isotopic enrichment. For PPP analysis, a mixture of labeled and unlabeled glucose is often used.

  • Medium Exchange: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and replace it with the prepared ¹³C-labeling medium.

  • Isotopic Labeling: Place the cells back into the incubator and allow them to metabolize the labeled substrate. The incubation time should be sufficient to reach an isotopic steady state, which should be determined empirically but is often between 8 and 24 hours.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Add ice-cold quenching solution to the culture vessel to instantly halt metabolic activity.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Proceed with a metabolite extraction protocol (e.g., using a chloroform-methanol-water extraction).

  • Sample Preparation for Analysis: The extracted metabolites are then dried and derivatized, if necessary, for analysis by mass spectrometry.

Protocol 2: Analysis of ¹³C-Labeling in Metabolites by GC-MS

This protocol provides a general overview of the analysis of ¹³C-labeled metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • GC-MS system with an appropriate column

  • Internal standards

Procedure:

  • Derivatization: The dried metabolite extracts are derivatized to increase their volatility for GC analysis. This is often a two-step process involving oximation followed by silylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The gas chromatograph separates the different metabolites based on their retention times.

    • The mass spectrometer then fragments the metabolites and measures the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

  • Data Acquisition: Collect the mass spectra for known retention times corresponding to key metabolites in the PPP and glycolysis (e.g., glucose-6-phosphate, fructose-6-phosphate, ribose-5-phosphate, lactate, pyruvate).

  • Data Analysis:

    • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.

    • The corrected mass isotopomer distributions are then used in computational models to calculate the metabolic fluxes.

Visualizations

Fig. 1: Central Carbon Metabolism and the Pentose Phosphate Pathway.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase cell_culture Cell Culture labeling ¹³C Isotope Labeling cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization extraction->derivatization ms_analysis GC-MS or LC-MS Analysis derivatization->ms_analysis data_processing Mass Isotopomer Distribution Analysis ms_analysis->data_processing flux_calculation Flux Calculation and Fitting data_processing->flux_calculation metabolic_model Metabolic Network Model Construction metabolic_model->flux_calculation statistical_analysis Statistical Analysis and Validation flux_calculation->statistical_analysis

Fig. 2: General Workflow for a ¹³C-Metabolic Flux Analysis Experiment.

References

Troubleshooting & Optimization

Preventing anomerization of beta-D-Ribulofuranose during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the anomerization of β-D-Ribulofuranose during purification.

Troubleshooting Guides

Issue 1: Significant contamination with the α-anomer observed in the final product.

Possible Causes and Solutions:

CauseRecommended Solution
High Temperature During Purification Maintain all purification steps at low temperatures (0-4 °C) to minimize the rate of anomerization. Anomerization is an equilibrium process, and lower temperatures significantly slow the interconversion between anomers.
Inappropriate pH of Buffers/Solvents Maintain the pH of all solutions in the slightly acidic range (pH 4-6). Both acidic and basic conditions can catalyze the ring-opening and closing that leads to anomerization. Avoid strongly acidic or basic conditions during all extraction, chromatography, and crystallization steps.
Prolonged Processing Time Minimize the duration of the purification process. The longer the sugar is in solution, the more time it has to reach its equilibrium mixture of anomers. Plan experiments to be as efficient as possible.
Solvent Choice For chromatographic separations, consider using solvents that have been reported to stabilize furanose structures, such as dimethyl sulfoxide (DMSO) in combination with other solvents.[1] However, the primary focus should be on temperature and pH control. For crystallization, utilize a solvent system in which the β-anomer has lower solubility, promoting its selective precipitation.
Issue 2: Low yield of β-D-Ribulofuranose after purification.

Possible Causes and Solutions:

CauseRecommended Solution
Anomerization to α-form Address the causes of anomerization as outlined in Issue 1. If a significant portion of the β-anomer is converting to the α-anomer, the yield of the desired product will inherently be lower.
Suboptimal Crystallization Conditions Systematically screen for optimal crystallization conditions. This includes varying the solvent system, temperature, and concentration. A slow, controlled crystallization at low temperatures is more likely to yield pure crystals of the desired anomer.
Inefficient Chromatographic Separation Optimize the chromatographic method. This may involve evaluating different stationary phases (e.g., aminopropyl-silica, cyclodextrin-bonded phases), mobile phase compositions, and flow rates to achieve baseline separation of the α and β anomers.[2][3][4]
Degradation of the Sugar In addition to anomerization, ribulofuranose can be susceptible to degradation under harsh pH or high-temperature conditions. Ensure that the purification conditions are mild to prevent loss of material.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem for β-D-Ribulofuranose purification?

Anomerization is the process by which cyclic monosaccharides interconvert between their α and β anomeric forms in solution. This occurs through a transient open-chain intermediate. For β-D-Ribulofuranose, which is often the biologically active or desired anomer, anomerization during purification leads to a mixture of α and β forms, reducing the purity and yield of the target molecule.

Q2: What is the general mechanism of anomerization?

The anomerization of β-D-Ribulofuranose proceeds through a reversible ring-opening to the acyclic keto form, followed by ring-closing. This process is catalyzed by both acids and bases.

Anomerization_Mechanism cluster_equilibrium Anomeric Equilibrium in Solution β-D-Ribulofuranose β-D-Ribulofuranose Open-Chain Keto Form Open-Chain Keto Form β-D-Ribulofuranose->Open-Chain Keto Form Ring Opening Open-Chain Keto Form->β-D-Ribulofuranose Ring Closing α-D-Ribulofuranose α-D-Ribulofuranose Open-Chain Keto Form->α-D-Ribulofuranose Ring Closing α-D-Ribulofuranose->Open-Chain Keto Form Ring Opening

Caption: Anomerization of D-Ribulofuranose.

Q3: What analytical techniques can be used to monitor anomerization during purification?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to quantify the ratio of α and β anomers in solution.[5][6][7] High-Performance Liquid Chromatography (HPLC) with a suitable chiral column can also be used to separate and quantify the anomers.[2][4][8]

Q4: Are there any specific chromatographic techniques recommended for separating D-Ribulofuranose anomers?

Chromatographic separation of anomers can be challenging. Techniques that have proven effective for other monosaccharides and could be adapted for D-Ribulofuranose include:

  • High-Performance Liquid Chromatography (HPLC): Using specialized stationary phases like aminopropyl-silica or cyclodextrin-bonded columns can enhance the separation of anomers.[2][3][4]

  • Supercritical Fluid Chromatography (SFC): This technique has been used to separate derivatized anomers and may offer a high-resolution alternative.[9]

Experimental Protocols

Protocol 1: General Workflow for Purification of β-D-Ribulofuranose

This protocol outlines a general approach to purify β-D-Ribulofuranose while minimizing anomerization.

Purification_Workflow cluster_prep Preparation and Extraction cluster_chrom Chromatographic Separation cluster_analysis Analysis and Pooling cluster_final Final Product Isolation A Crude Reaction Mixture B Quench Reaction (if applicable) Adjust pH to 4-6 A->B C Low-Temperature Extraction B->C D Column Chromatography (e.g., Silica Gel or specialized phase) C->D E Elute with appropriate solvent gradient (Maintain low temperature) D->E F Collect Fractions E->F G Analyze Fractions by TLC or HPLC F->G H Pool Fractions Containing Pure β-Anomer G->H I Solvent Evaporation under Reduced Pressure (Low Temperature) H->I J Crystallization from appropriate solvent system (Slow cooling) I->J K Isolate and Dry Crystals J->K

Caption: Purification workflow for β-D-Ribulofuranose.

Methodology:

  • Preparation: Ensure all glassware is clean and dry. Prepare all buffers and solvents and pre-cool them to 0-4 °C.

  • Extraction: If starting from a reaction mixture, quench the reaction and adjust the pH to a slightly acidic range (pH 4-6). Perform any liquid-liquid extractions at low temperatures.

  • Chromatography:

    • Pack a chromatography column with a suitable stationary phase (e.g., silica gel, or for higher resolution, an aminopropyl-silica or cyclodextrin-based phase).

    • Equilibrate the column with the starting mobile phase at a low temperature.

    • Load the crude sample onto the column.

    • Elute the anomers using an appropriate solvent gradient, maintaining a low column temperature throughout the separation.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.

  • Fraction Pooling and Concentration:

    • Identify and pool the fractions containing the pure β-D-Ribulofuranose.

    • Remove the solvent under reduced pressure, ensuring the temperature of the water bath does not exceed 30 °C.

  • Crystallization:

    • Dissolve the concentrated product in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Monitoring Anomerization using ¹H NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve a known amount of the purified β-D-Ribulofuranose in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution.

  • Time-Course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes) to monitor the appearance and growth of signals corresponding to the α-anomer.

  • Quantification: Integrate the signals of the anomeric protons for both the α and β anomers to determine their relative concentrations over time. The anomeric proton of the β-anomer will typically appear at a different chemical shift than that of the α-anomer.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Anomerization Detected in Final Product? Q1 Was purification performed at low temperature (0-4 °C)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the pH maintained between 4 and 6? A1_Yes->Q2 Sol1 Implement low-temperature purification steps. A1_No->Sol1 End Anomerization Minimized Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the purification time minimized? A2_Yes->Q3 Sol2 Adjust and buffer pH to the 4-6 range. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the chromatographic separation efficient? A3_Yes->Q4 Sol3 Optimize workflow to reduce processing time. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol4 Optimize chromatographic conditions (stationary/mobile phase, flow rate). A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for anomerization.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of the highly polar sugar, beta-D-Ribulofuranose. The following sections are presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Q1: My chromatogram for this compound shows significant peak tailing. What are the most common causes?

A1: Peak tailing in HPLC is an asymmetry in the chromatographic peak where the trailing edge is broader than the leading edge.[1] An ideal peak should be symmetrical, often referred to as a Gaussian peak.[2][3] The primary cause of peak tailing is the presence of more than one mechanism for analyte retention.[4] For a polar compound like this compound, the most frequent causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause.[4][5] For silica-based columns, highly polar sugar molecules can interact strongly with acidic silanol groups on the silica surface, leading to tailing.[1][3][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and tail.[1][7][8] This is often indicated if all peaks in the chromatogram exhibit tailing.[1]

  • Inappropriate Mobile Phase Conditions: The pH and buffer strength of the mobile phase can significantly influence peak shape.[2][9] An incorrect pH can lead to undesirable secondary interactions.[9]

  • Column Degradation or Contamination: Over time, columns can degrade, or voids can form in the packing material.[6][9] Contaminants from the sample or mobile phase can also accumulate on the column frit or packing material, leading to peak distortion.[6][10]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors external to the column, such as excessive tubing length, large-diameter tubing, or poorly made connections that create dead volume.[11][12][13]

Q2: Could my choice of HPLC column be causing the peak tailing for this sugar analysis?

A2: Yes, the column chemistry is critical, especially for highly polar analytes like sugars. The preferred mode for separating simple sugars is Hydrophilic Interaction Chromatography (HILIC).[14] If you are using a traditional reversed-phase column (e.g., C18), you may encounter issues.

  • Stationary Phase Incompatibility: Standard C18 columns are non-polar and may not provide adequate retention or good peak shape for very polar molecules without specific mobile phase conditions.

  • Silanol Interactions: Traditional silica-based columns have exposed silanol groups (Si-OH) that are acidic and can strongly interact with the polar hydroxyl groups of this compound, causing significant tailing.[1][3]

Recommendations:

  • Use a HILIC Column: HILIC columns are specifically designed for the analysis of polar compounds and are a preferred choice for sugar separations.[14]

  • Use End-Capped Columns: If using a reversed-phase approach, select a column that is "end-capped." End-capping chemically treats the residual silanol groups to make them less active, thereby reducing secondary interactions and improving peak shape for polar analytes.[4][6]

  • Consider Polar-Embedded Columns: These columns have a polar group embedded within the stationary phase, which can help shield the analyte from residual silanol groups.[2]

Q3: I suspect secondary interactions with the column's stationary phase. How can I confirm and mitigate this?

A3: Secondary interactions with active sites, such as silanol groups on the silica surface, are a very common cause of tailing for polar compounds.[4][5]

Confirmation:

  • The issue is likely related to secondary interactions if the peak tailing is specific to your polar analyte and less pronounced for non-polar compounds in the same run.

  • Changing the mobile phase pH and observing a significant improvement in peak shape is a strong indicator.[4]

Mitigation Strategies:

  • Operate at a Lower pH: Performing the separation at a low pH (e.g., 2.5 - 3.0) protonates the silanol groups, neutralizing their charge and minimizing their ability to interact with the analyte.[1][4][5][6]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can help mask the residual silanol sites on the stationary phase.[5]

  • Use Mobile Phase Additives: Adding a small amount of a competing agent, like triethylamine (TEA), can help to block the active silanol sites, though this is more common for basic analytes.

  • Select a Highly Deactivated Column: Modern, high-purity silica columns with thorough end-capping are designed to have minimal surface silanol activity.[4][15]

Q4: How does the mobile phase pH affect the peak shape of this compound, and what is the optimal range?

A4: Mobile phase pH is a powerful tool for controlling retention and improving the peak shape of ionizable compounds.[16] While sugars are not typically ionizable, pH dramatically affects the stationary phase. The surface of silica-based columns contains silanol groups, which become ionized (negatively charged) at mid-range pH values, leading to strong interactions with polar analytes.[1][6]

  • High pH: Can cause silica dissolution and column degradation. While some modern columns are designed for high pH, traditional silica columns are unstable above pH 8.

  • Mid-range pH (4-7): Silanol groups are ionized and highly active, often resulting in maximum peak tailing for polar compounds.

  • Low pH (2.5-3.5): This range is often ideal for analyzing polar compounds on silica-based columns. At low pH, silanol groups are fully protonated (neutral), which minimizes secondary interactions and significantly reduces peak tailing.[4][5]

Mobile Phase pHTailing Factor (Tf) - IllustrativePeak Shape Description
7.02.5Severe Tailing
5.01.9Significant Tailing
3.01.2Minor Tailing
2.71.05Symmetrical Peak

Note: The optimal pH should be determined experimentally. Always operate within the column manufacturer's recommended pH range.

Q5: I'm seeing peak tailing across all my peaks. Could this be a sample overload issue?

A5: Yes, if all peaks in your chromatogram are tailing, especially if they appear as "right triangles," column overload is a likely cause.[8] Overload occurs when the mass of the sample injected exceeds the capacity of the column.[1][8]

Troubleshooting Protocol for Suspected Overload:

  • Prepare a Diluted Sample: Dilute your sample by a factor of 10.[8]

  • Re-inject: Analyze the diluted sample using the same HPLC method.

  • Compare Chromatograms: If the peak shape improves and becomes more symmetrical with the diluted sample, the original issue was column overload.[8]

Sample ConcentrationInjection VolumePeak Asymmetry (As) - Illustrative
1.0 mg/mL10 µL2.1 (Overloaded)
0.1 mg/mL10 µL1.2 (Good)
0.01 mg/mL10 µL1.1 (Good)

Solution: Reduce the sample concentration or the injection volume.[10] As a general rule, the injection volume should be less than or equal to 5% of the column volume.[9]

Q6: Does the solvent I dissolve my sample in matter?

A6: Absolutely. The injection solvent can have a significant impact on peak shape. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing and fronting.[9] The strong solvent carries the analyte band too quickly and in a disorganized manner onto the column, preventing it from focusing properly at the column head.

Best Practice:

  • Always try to dissolve your sample in the initial mobile phase.[9]

  • If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.

  • If a strong solvent must be used, keep the injection volume as small as possible.

Q7: I've optimized my method, but still see some tailing. Could my HPLC system itself be the problem?

A7: Yes, if you have ruled out column, mobile phase, and sample-related issues, the problem may be with the HPLC instrument itself, specifically from "extra-column volume" or "dead volume".[11][13] This refers to all the volume in the flow path outside of the column, including the injector, tubing, and detector flow cell.[11][12] Excessive extra-column volume causes the analyte band to spread out, leading to broader and tailing peaks.[12][17]

Troubleshooting System Issues:

  • Check Tubing: Use tubing with a narrow internal diameter (e.g., 0.12 mm or less) and keep the length as short as possible.[9][12]

  • Verify Fittings: Ensure all fittings are correctly installed and are of a "zero-dead-volume" design.[17] A poor connection between the tubing and the column can create a void, which is a significant source of peak tailing.[11]

  • Examine the Guard Column: If you are using a guard column, it may be contaminated or degraded.[18] Try removing it to see if the peak shape improves.

  • Detector Cell Volume: For high-efficiency separations, especially with smaller diameter columns, a large detector cell volume can contribute to peak broadening.[12]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed q_all_peaks Tailing on all peaks? start->q_all_peaks cat_overload Check for Overload / Injection Solvent Issues q_all_peaks->cat_overload Yes cat_method Check for Method / Column / System Issues q_all_peaks->cat_method No sol_overload Dilute sample 10x and reinject. Does peak shape improve? cat_overload->sol_overload res_overload Issue is Column Overload. Reduce concentration or injection volume. sol_overload->res_overload Yes sol_solvent Is sample solvent stronger than mobile phase? sol_overload->sol_solvent No res_solvent Issue is Injection Solvent. Dissolve sample in mobile phase or reduce injection volume. sol_solvent->res_solvent Yes sol_solvent->cat_method No sol_column Is column appropriate for polar analytes (HILIC, End-capped)? Is column old or contaminated? cat_method->sol_column res_column Issue is Column Chemistry/Health. Use appropriate column chemistry (HILIC). Flush or replace column. sol_column->res_column Yes sol_mobile_phase Is mobile phase pH optimal (e.g., 2.5-3.5)? Is buffer concentration adequate (>20mM)? sol_column->sol_mobile_phase No res_mobile_phase Issue is Mobile Phase. Adjust pH to low range. Increase buffer strength. sol_mobile_phase->res_mobile_phase Yes sol_system Check for extra-column volume. (Long/wide tubing, bad fittings) sol_mobile_phase->sol_system No res_system Issue is System Dead Volume. Use shorter, narrower tubing. Remake all fittings. sol_system->res_system Yes

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Experimental Protocol Example

Protocol for Optimizing Mobile Phase pH to Reduce Peak Tailing

This protocol describes a systematic approach to determine the optimal mobile phase pH for the analysis of this compound on a C18 column.

1. Materials:

  • HPLC system with UV or RI detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid or formic acid for pH adjustment

  • Phosphate buffer components

2. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous Component): Prepare three separate 25 mM phosphate buffers.

    • Buffer 1: Adjust pH to 7.0 with phosphoric acid.

    • Buffer 2: Adjust pH to 4.5 with phosphoric acid.

    • Buffer 3: Adjust pH to 3.0 with phosphoric acid.

    • Filter all buffers through a 0.45 µm filter.

  • Mobile Phase B: 100% Acetonitrile.

  • Final Mobile Phases: For each buffer, prepare an isocratic mobile phase of 80% Aqueous Buffer and 20% Acetonitrile (adjust percentage as needed for appropriate retention).

3. Standard Preparation:

  • Prepare a 0.5 mg/mL stock solution of this compound in the pH 7.0 mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: As required (e.g., Refractive Index or UV if derivatized)

5. Experimental Procedure:

  • Initial Equilibration: Install the C18 column and equilibrate with the pH 7.0 mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection 1: Inject the this compound standard three times. Record the chromatograms and calculate the average tailing factor.

  • Second Equilibration: Flush the column with 100% water for 10 minutes, then 100% ACN for 10 minutes, then 100% water for 10 minutes. Equilibrate the column with the pH 4.5 mobile phase for 30 minutes.

  • Injection 2: Inject the standard three times. Record the chromatograms and calculate the average tailing factor.

  • Third Equilibration: Repeat the flushing procedure. Equilibrate the column with the pH 3.0 mobile phase for 30 minutes.

  • Injection 3: Inject the standard three times. Record the chromatograms and calculate the average tailing factor.

6. Data Analysis:

  • Compare the tailing factors and overall peak shapes from the three different pH conditions.

  • Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0) while maintaining adequate retention. The expected outcome is a significant improvement in peak symmetry at pH 3.0.

References

Optimizing reaction conditions for enzymatic phosphorylation of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the enzymatic phosphorylation of beta-D-Ribulofuranose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the phosphorylation of this compound?

A1: The primary enzyme catalyzing the phosphorylation of the structurally similar ribulose-5-phosphate is Phosphoribulokinase (PRK) (EC 2.7.1.19). It is highly likely that a member of the ribulokinase family of enzymes is responsible for the phosphorylation of this compound.

Q2: What is the optimal pH for the enzymatic phosphorylation of ribulose derivatives?

A2: The maximal velocity for the phosphorylation reaction catalyzed by Phosphoribulokinase is observed at a pH of approximately 7.9.[1] There is no detectable activity at pH values below 5.5 or above 9.0.[1]

Q3: What are the essential co-factors for this reaction?

A3: The enzymatic phosphorylation of ribulose derivatives is ATP-dependent and requires the presence of a divalent cation, typically Magnesium (Mg2+), as a co-factor.

Q4: Are there any known inhibitors of this reaction?

A4: Yes, 6-phosphogluconate has been shown to be an effective inhibitor of eukaryotic Phosphoribulokinase by competing with the substrate for the enzyme's active site.[1] This is due to the structural similarity between 6-phosphogluconate and the ribulose substrate. AMP and ADP have also been shown to inhibit PRK in cyanobacteria.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Suboptimal pH.Ensure the reaction buffer is at the optimal pH of ~7.9-8.0.[1][2]
Inactive or insufficient enzyme.Use a fresh enzyme preparation. Increase the enzyme concentration in the reaction mixture.
Incorrect ATP or MgCl2 concentration.Verify the final concentrations of ATP and MgCl2 in the reaction mixture. Refer to the recommended concentrations in the experimental protocol.[2]
Presence of inhibitors in the sample.If your sample contains potential inhibitors like 6-phosphogluconate, consider a sample purification step prior to the enzymatic reaction.[1]
Substrate degradation.Prepare fresh substrate solutions and store them appropriately.
High Background Signal Contamination of reagents with ADP or other interfering substances.Use high-purity reagents. Prepare fresh buffers and solutions.
Non-specific enzyme activity.Run a control reaction without the this compound substrate to determine the level of background activity.
Issues with the detection method (e.g., coupled assay).Ensure all components of the coupled assay system are active and not rate-limiting.[2]
Inconsistent Results Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for multiple reactions to ensure consistency.
Temperature fluctuations.Ensure a stable and optimal reaction temperature. A standard temperature for this type of assay is 30°C.[2]
Reagent instability.Prepare fresh reagents, especially ATP and NADH solutions, before each experiment.

Quantitative Data Summary

The following table summarizes the recommended starting concentrations for key components in the enzymatic phosphorylation of a ribulose substrate, based on a coupled spectrophotometric assay for Phosphoribulokinase.[2]

Component Recommended Concentration
Tris Buffer (pH 8.0)100 mM
MgCl23 mM
Dithiothreitol (DTT)10 mM
Phosphoenolpyruvate (PEP)2 mM
ATP2 mM
NADH0.1 mM
This compound (Substrate)4 mM (as a starting point)
Phosphoriboisomerase2 units
Lactic Dehydrogenase8 units
Pyruvate Kinase13 units

Experimental Protocols

Coupled Spectrophotometric Assay for this compound Phosphorylation

This protocol is adapted from a method used for assessing Phosphoribulokinase activity and relies on a coupled reaction where the consumption of ATP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2]

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl2 (1 M)

  • Dithiothreitol (DTT) (1 M)

  • Phosphoenolpyruvate (PEP)

  • Adenosine 5'-triphosphate (ATP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • This compound

  • Phosphoriboisomerase

  • Lactic Dehydrogenase

  • Pyruvate Kinase

  • Ribulokinase or a suitable kinase preparation

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a 1.0 mL cuvette, prepare the reaction mixture containing the following components at the final concentrations listed in the quantitative data table: Tris buffer, MgCl2, DTT, PEP, ATP, NADH, Phosphoriboisomerase, Lactic Dehydrogenase, and Pyruvate Kinase.

  • Pre-incubation: Incubate the reaction mixture for 5 minutes at 30°C to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the Reaction: Add the this compound substrate to the reaction mixture.

  • Enzyme Addition: Start the reaction by adding the Ribulokinase enzyme preparation to the cuvette.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP consumption and, therefore, the rate of this compound phosphorylation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization Reagents Prepare Reagents (Buffer, ATP, MgCl2, Substrate) Mix Combine Reagents in Reaction Vessel Reagents->Mix Enzyme Prepare Enzyme Dilution Start Initiate Reaction with Enzyme Enzyme->Start Incubate Pre-incubate at Optimal Temperature Mix->Incubate Incubate->Start Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Start->Monitor Data Collect and Analyze Data Monitor->Data Vary Vary One Parameter (pH, Temp, [Substrate], [Enzyme]) Data->Vary Repeat Repeat Experiment Vary->Repeat Compare Compare Results to Identify Optimum Repeat->Compare Compare->Vary

Caption: Experimental workflow for optimizing enzymatic phosphorylation.

Troubleshooting_Logic cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate & Inhibitors Start Low or No Product Formation Enzyme_Activity Check Enzyme Activity Start->Enzyme_Activity pH Verify Buffer pH Start->pH Substrate_Quality Use Fresh Substrate Start->Substrate_Quality Enzyme_Conc Optimize Enzyme Concentration Enzyme_Activity->Enzyme_Conc If activity is low Temp Check Reaction Temperature pH->Temp Cofactors Confirm [ATP] and [Mg2+] Temp->Cofactors Inhibitors Test for Inhibitors Substrate_Quality->Inhibitors If substrate is good

Caption: Troubleshooting flowchart for low product yield.

References

Strategies to improve the stability of beta-D-Ribulofuranose in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-D-Ribulofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of β-D-Ribulofuranose in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my β-D-Ribulofuranose sample degrading in aqueous solution?

A1: β-D-Ribulofuranose, like other furanoses, is inherently less stable in solution compared to its six-membered pyranose counterpart.[1][2][3] This instability is primarily due to the higher ring strain of the five-membered furanose ring.[1][2] In aqueous solution, β-D-Ribulofuranose exists in equilibrium with its α-anomer and the open-chain keto form. This equilibrium is dynamic, and the open-chain form is susceptible to various degradation reactions, especially under acidic or basic conditions.

Q2: What are the primary degradation pathways for β-D-Ribulofuranose?

A2: The degradation of ketofuranoses like β-D-Ribulofuranose in solution is primarily driven by acid- or base-catalyzed reactions. Under acidic conditions, the main degradation pathway involves dehydration to form 5-(hydroxymethyl)furfural (HMF), which can be further degraded to levulinic acid and formic acid.[4][5] In basic solutions, ketoses can undergo isomerization and enolization, leading to a complex mixture of degradation products.

Below is a simplified diagram illustrating the acid-catalyzed degradation pathway.

DegradationPathway β-D-Ribulofuranose β-D-Ribulofuranose Open-chain keto form Open-chain keto form β-D-Ribulofuranose->Open-chain keto form Ring-opening 5-(Hydroxymethyl)furfural (HMF) 5-(Hydroxymethyl)furfural (HMF) Open-chain keto form->5-(Hydroxymethyl)furfural (HMF) Dehydration (Acid-catalyzed) Levulinic Acid + Formic Acid Levulinic Acid + Formic Acid 5-(Hydroxymethyl)furfural (HMF)->Levulinic Acid + Formic Acid Rehydration & Degradation

Figure 1: Simplified acid-catalyzed degradation pathway of β-D-Ribulofuranose.

Q3: How do pH and temperature affect the stability of β-D-Ribulofuranose?

A3: Both pH and temperature significantly impact the stability of β-D-Ribulofuranose.

  • pH: The degradation of β-D-Ribulofuranose is catalyzed by both acids and bases. The rate of degradation is generally lowest in the neutral pH range and increases significantly at both low and high pH.

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.[6] Increased temperature also shifts the equilibrium between the furanose and open-chain forms, favoring the more reactive open-chain structure.

Q4: Can the choice of buffer affect the stability of my β-D-Ribulofuranose solution?

A4: Yes, the buffer system can influence the stability. Some buffer components can act as catalysts for degradation reactions. For example, phosphate and citrate buffers have been shown to enhance the degradation of some carbohydrates. It is advisable to use a buffer system that is known to have minimal catalytic activity for sugar degradation, such as a non-nucleophilic buffer, and to use the lowest effective buffer concentration.

Q5: How can I monitor the stability of my β-D-Ribulofuranose sample?

A5: The stability of β-D-Ribulofuranose in solution can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino or amide column) and a refractive index (RI) or evaporative light scattering detector (ELSD) can be used to quantify the concentration of β-D-Ribulofuranose and its degradation products over time.[7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the anomeric ratio (α vs. β) and the appearance of degradation products. Quantitative 1H-NMR (qNMR) can provide precise concentration measurements of the different forms of the sugar in solution.[12][13][14][15][16]

Troubleshooting Guides

Issue 1: Rapid loss of β-D-Ribulofuranose concentration in solution.
Possible Cause Troubleshooting Step
Inappropriate pH Adjust the pH of the solution to be as close to neutral (pH 7) as possible, unless experimental conditions require otherwise.
High Temperature Store solutions at low temperatures (e.g., 4°C) and minimize exposure to elevated temperatures during experiments.
Buffer Catalysis If using a buffer, consider switching to a non-catalytic buffer or reducing the buffer concentration.
Microbial Contamination Filter-sterilize the solution and handle it under aseptic conditions to prevent microbial growth, which can consume the sugar.
Issue 2: Appearance of unexpected peaks in HPLC or NMR analysis.
Possible Cause Troubleshooting Step
Degradation The new peaks are likely degradation products. Refer to the degradation pathway diagram (Figure 1) for potential structures. Use HPLC-MS to identify the degradation products.[17][18]
Anomerization In solution, β-D-Ribulofuranose will exist in equilibrium with its α-anomer. Ensure your analytical method can resolve and identify both anomers.
Impurity in Starting Material Analyze the starting material to ensure its purity.

Experimental Protocols

Protocol 1: Stabilization of β-D-Ribulofuranose by Acetal Protection (Isopropylidene Ketal Formation)

This protocol describes the formation of a 2,3-O-isopropylidene ketal of a β-D-ribofuranoside derivative, which protects the hydroxyl groups and can enhance stability. This is a general procedure that may require optimization for specific substrates.

Materials:

  • β-D-Ribulofuranoside derivative

  • 2,2-Dimethoxypropane or Acetone

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Anhydrous solvent (e.g., acetone, DMF)

  • Triethylamine (for quenching)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the β-D-Ribulofuranoside derivative in the anhydrous solvent.

  • Add 2,2-dimethoxypropane or acetone in excess.

  • Add a catalytic amount of p-TsOH.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding triethylamine until the solution is neutral.

  • Remove the solvent under reduced pressure.

  • Purify the resulting isopropylidene-protected derivative by silica gel column chromatography.

Below is a diagram illustrating the general workflow for this stabilization technique.

StabilizationWorkflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Dissolve β-D-Ribulofuranoside\nin anhydrous solvent Dissolve β-D-Ribulofuranoside in anhydrous solvent Add 2,2-dimethoxypropane\nand acid catalyst Add 2,2-dimethoxypropane and acid catalyst Dissolve β-D-Ribulofuranoside\nin anhydrous solvent->Add 2,2-dimethoxypropane\nand acid catalyst Stir at room temperature Stir at room temperature Add 2,2-dimethoxypropane\nand acid catalyst->Stir at room temperature Monitor by TLC Monitor by TLC Stir at room temperature->Monitor by TLC Quench with triethylamine Quench with triethylamine Monitor by TLC->Quench with triethylamine Evaporate solvent Evaporate solvent Quench with triethylamine->Evaporate solvent Purify by column chromatography Purify by column chromatography Evaporate solvent->Purify by column chromatography

Figure 2: Experimental workflow for the stabilization of β-D-Ribulofuranose via acetal protection.
Protocol 2: Quantitative Analysis of β-D-Ribulofuranose Stability by HPLC

This protocol provides a general method for monitoring the concentration of β-D-Ribulofuranose over time.

Instrumentation:

  • HPLC system with a refractive index (RI) detector

  • Amine-based or amide-based chromatography column

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • β-D-Ribulofuranose standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Standard Curve: Prepare a series of standard solutions of β-D-Ribulofuranose of known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: Prepare your experimental solutions of β-D-Ribulofuranose under the desired conditions (pH, temperature, buffer).

  • Time-Course Analysis: At various time points, take an aliquot of your experimental solution, dilute it if necessary to fall within the range of your standard curve, and inject it into the HPLC.

  • Data Analysis: Determine the concentration of β-D-Ribulofuranose in your samples at each time point by comparing the peak areas to the standard curve. Plot the concentration of β-D-Ribulofuranose as a function of time to determine the rate of degradation.

Quantitative Data Summary

The following tables summarize representative kinetic data for the degradation of fructose, a ketose structurally related to ribulose, under acidic and basic conditions. This data can serve as an estimate for the behavior of β-D-Ribulofuranose, but it is important to note that specific rates will vary.

Table 1: Pseudo-first-order rate constants for the acid-catalyzed degradation of fructose. [4][19]

Temperature (°C)pHRate Constant (k, s-1)
701.0~1 x 10-4
1001.0~1 x 10-3
1501.0~1 x 10-2

Table 2: Reaction rate constants for the transformation of fructose in 1 M NaOH at 22 °C. [20]

ReactionRate Constant (k, h-1)
Fructose to Glucose0.036
Fructose to Mannose0.006
Fructose Degradation0.072

Note: The data presented here is for fructose and should be used as a general guide. The actual stability of β-D-Ribulofuranose should be determined experimentally under your specific conditions.

References

Addressing solubility issues of beta-D-Ribulofuranose derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of β-D-Ribulofuranose derivatives.

Frequently Asked Questions (FAQs)

Q1: My β-D-Ribulofuranose derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with modified carbohydrates. The initial approach should involve preliminary solubility screening in various pharmaceutically acceptable solvents. This will help determine the most suitable solvent system for your specific derivative. Additionally, simple adjustments to the formulation, such as pH modification for derivatives with ionizable groups, can sometimes yield significant improvements.

Q2: What are the most common strategies for enhancing the solubility of β-D-Ribulofuranose derivatives?

A2: A variety of techniques can be employed, ranging from simple formulation adjustments to more complex chemical modifications. These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the solid derivative to improve its dissolution rate. Common techniques include particle size reduction through micronization (e.g., spray drying, jet milling).

  • Formulation Approaches: These involve the use of excipients to increase the solubility of the derivative in a given solvent. Key strategies include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

  • Chemical Modifications: This involves covalently modifying the derivative to create a more soluble version, often a prodrug. A common approach is the attachment of hydrophilic polymers like polyethylene glycol (PEG).

Q3: How do protecting groups affect the solubility of β-D-Ribulofuranose derivatives?

A3: Protecting groups have a significant impact on the solubility profile of a carbohydrate derivative. As a general rule:

  • Hydrophobic Protecting Groups: Bulky, non-polar protecting groups such as acetyl or benzoyl groups decrease aqueous solubility but significantly increase solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. This is often advantageous during organic synthesis and purification.

  • Hydrophilic Protecting Groups: While less common as traditional protecting groups, the introduction of hydrophilic moieties (e.g., through derivatization to form glycosides with polar aglycones) can enhance aqueous solubility.[1]

Q4: Can I predict which solubility enhancement strategy will be most effective for my specific derivative?

A4: While there is no universal "best" method, the physicochemical properties of your derivative can guide your strategy. For instance, highly crystalline, non-ionizable derivatives may benefit most from micronization or cyclodextrin complexation. Derivatives that are oily or have a low melting point might be good candidates for lipid-based formulations. A systematic approach, starting with simple and cost-effective methods like co-solvency before moving to more complex techniques, is often the most efficient path.

Troubleshooting Guides

Issue 1: Derivative Crashes Out of Solution Upon Addition of an Anti-Solvent During Purification

Possible Cause: The derivative is highly insoluble in the anti-solvent, leading to rapid precipitation.

Troubleshooting Steps:

  • Slower Addition: Add the anti-solvent dropwise and with vigorous stirring to the solution of your derivative. This allows for more controlled precipitation and can lead to the formation of a more manageable solid.

  • Temperature Control: Cooling the solution during the addition of the anti-solvent can sometimes improve the physical characteristics of the precipitate.

  • Alternative Anti-Solvent: Experiment with different anti-solvents that have slightly higher polarity to achieve a more controlled precipitation.

  • Alternative Purification: Consider alternative purification methods such as flash chromatography on silica gel for derivatives soluble in organic solvents, or reversed-phase chromatography for more polar derivatives.

Issue 2: Low Yield After Cyclodextrin Complexation and Lyophilization

Possible Cause: Inefficient complex formation or loss of product during processing.

Troubleshooting Steps:

  • Optimize Stoichiometry: The molar ratio of the cyclodextrin to your derivative is crucial. Perform a phase solubility study to determine the optimal ratio for maximum complexation.

  • Method of Preparation: The method used to form the complex can impact efficiency. Compare co-precipitation, kneading, and freeze-drying methods to identify the most effective one for your specific derivative.[2][3]

  • Complete Dissolution: Ensure both the cyclodextrin and your derivative are fully dissolved in the aqueous phase before lyophilization. Gentle heating or sonication can aid in dissolution.

  • Lyophilization Parameters: Ensure your lyophilizer is reaching and maintaining the necessary low temperature and vacuum to prevent melting or collapse of the frozen cake, which can lead to product loss.

Data Presentation

The following tables provide quantitative solubility data for a common β-D-Ribulofuranose derivative and illustrate the impact of structural modifications on aqueous solubility for a series of drug-like molecules.

Table 1: Solubility of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in Various Solvents

SolventSolubilityReference
ChloroformSparingly Soluble[4][]
MethanolSlightly Soluble[4][]
Ethyl AcetateSoluble
WaterSlightly Soluble
Dimethylformamide (DMF)10 mg/mL[6]
Dimethyl Sulfoxide (DMSO)10 mg/mL[6]
PBS (pH 7.2)10 mg/mL[6]

Table 2: Impact of Structural Modifications on Aqueous Solubility of Quinolinyltriazole MIF Inhibitors (Illustrative Example)

CompoundSubstituentAqueous Solubility (μg/mL) at pH 6.5
3aH2
3bHydroxyethoxy4
3cAminoethoxy7
3iCarboxymethoxy365
3gMorpholinylethoxy15
3h(Piperazin-1-yl)ethoxy34
4cCarboxymethoxy (with adjacent F)37
4dCarboxypropoxy (with adjacent F)19
4eCarboxymethoxyethoxy (with adjacent F)867
(Data adapted from a study on MIF inhibitors to demonstrate the principles of how structural modifications affect solubility and is not specific to β-D-Ribulofuranose derivatives)

Experimental Protocols

Protocol 1: Co-Solvent Solubility Enhancement

This protocol outlines a general method for improving the solubility of a poorly water-soluble β-D-Ribulofuranose derivative using a co-solvent system.

Materials:

  • β-D-Ribulofuranose derivative

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the derivative in the pure co-solvent.

  • Serial Dilutions: Create a series of solutions with varying ratios of the co-solvent to the primary solvent (e.g., 10:90, 20:80, 30:70, etc.).

  • Equilibration: Add an excess amount of the derivative to each co-solvent/primary solvent mixture.

  • Mixing: Vortex each solution for 2 minutes, followed by sonication for 30 minutes to ensure thorough mixing.

  • Equilibrium: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation is reached.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved derivative.

  • Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved derivative using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Determination of Optimal Ratio: Plot the solubility of the derivative as a function of the co-solvent concentration to identify the optimal ratio that provides the desired solubility enhancement.

Protocol 2: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This protocol describes the preparation of a solid inclusion complex of a β-D-Ribulofuranose derivative with a cyclodextrin to improve aqueous solubility.

Materials:

  • β-D-Ribulofuranose derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

  • Mortar and pestle

Procedure:

  • Dissolution of Cyclodextrin: Dissolve the desired amount of HP-β-CD in deionized water with stirring. The amount should be based on a predetermined optimal molar ratio (e.g., 1:1 or 1:2 derivative to cyclodextrin).

  • Addition of Derivative: Slowly add the β-D-Ribulofuranose derivative to the cyclodextrin solution while continuing to stir.

  • Complex Formation: Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution should become clear as the derivative is encapsulated.

  • Freezing: Freeze the resulting aqueous solution at a temperature below its eutectic point (typically -80 °C).

  • Lyophilization: Dry the frozen sample under high vacuum using a lyophilizer until all the water has sublimated, leaving a dry, fluffy powder.

  • Collection and Storage: Collect the powdered inclusion complex and store it in a desiccator to prevent moisture absorption.

Protocol 3: Micronization by Spray Drying

This protocol provides a general procedure for reducing the particle size of a β-D-Ribulofuranose derivative to enhance its dissolution rate.

Materials:

  • β-D-Ribulofuranose derivative

  • Solvent system in which the derivative is soluble (e.g., ethanol, acetone, or a mixture with water)

  • Spray dryer apparatus

  • Carrier (optional, e.g., maltodextrin or gum arabic)

Procedure:

  • Feed Solution Preparation: Dissolve the β-D-Ribulofuranose derivative in the chosen solvent system to create the feed solution. If a carrier is used, it should also be dissolved in this solution. The concentration will depend on the derivative's solubility and the desired final particle characteristics.

  • Spray Dryer Setup: Set the parameters of the spray dryer, including the inlet temperature, feed rate, and atomization gas flow rate. These parameters will need to be optimized for the specific derivative and solvent system.

  • Atomization: Pump the feed solution into the spray dryer, where it is atomized into fine droplets by a nozzle.

  • Drying: The droplets are introduced into a stream of hot gas (typically air or nitrogen), which rapidly evaporates the solvent.

  • Particle Collection: The resulting dry, micronized particles are separated from the gas stream using a cyclone separator and collected.

  • Characterization: Characterize the resulting powder for particle size distribution, morphology (e.g., using scanning electron microscopy), and crystallinity (e.g., using X-ray powder diffraction).

Visualizations

Below are diagrams illustrating a relevant signaling pathway where the solubility of ribofuranose derivatives can be a factor, and a typical workflow for addressing solubility issues in preclinical development.

preclinical_formulation_workflow cluster_screening Phase 1: Initial Screening cluster_formulation Phase 2: Formulation Strategy cluster_evaluation Phase 3: In Vitro/In Vivo Evaluation NCE New Chemical Entity (β-D-Ribulofuranose Derivative) PhysChem Physicochemical Characterization (pKa, logP, melting point) NCE->PhysChem Sol_Screen Solubility Screening (Aqueous & Organic Solvents) PhysChem->Sol_Screen Decision1 Is aqueous solubility > 1 mg/mL? Sol_Screen->Decision1 Simple_Form Simple Formulation (e.g., Solution, Suspension) Decision1->Simple_Form Yes Complex_Form Solubility Enhancement Required Decision1->Complex_Form No Dissolution In Vitro Dissolution Testing Simple_Form->Dissolution CoSolvent Co-solvency Complex_Form->CoSolvent Cyclodextrin Cyclodextrin Complexation Complex_Form->Cyclodextrin Micronization Micronization Complex_Form->Micronization Prodrug Prodrug Synthesis Complex_Form->Prodrug CoSolvent->Dissolution Cyclodextrin->Dissolution Micronization->Dissolution Prodrug->Dissolution Animal_PK Animal Pharmacokinetic Studies Dissolution->Animal_PK Final_Form Optimized Preclinical Formulation Animal_PK->Final_Form

Caption: Workflow for preclinical formulation development of poorly soluble derivatives.

A2A_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_Derivative Adenosine Derivative (β-D-Ribulofuranose based) Solubility_Issue Poor Aqueous Solubility Limits Bioavailability Adenosine_Derivative->Solubility_Issue A2A_Receptor A2A Receptor Adenosine_Derivative->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Anti-inflammatory effects) CREB->Response Leads to

References

Common side reactions in the synthesis of beta-D-Ribulofuranose and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of β-D-Ribulofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important furanose.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of β-D-Ribulofuranose and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired β-Anomer Formation of a mixture of α and β anomers.Employ stereoselective glycosylation methods. The use of participating neighboring groups, such as a 2-O-acyl group, can favor the formation of the 1,2-trans product (β-anomer). The Mitsunobu reaction has also been shown to be highly stereoselective for the β-anomer.[1]
Incomplete reaction.Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Ring opening of the furanose ring.Use mild reaction conditions and appropriate protecting groups to stabilize the furanose form.
Difficult Purification of the Product Co-elution of α and β anomers on silica gel chromatography.Utilize advanced purification techniques such as preparative HPLC or specialized chromatography columns. Derivatization of the anomers can sometimes facilitate separation.
Presence of multiple side products.Re-evaluate the reaction conditions and protecting group strategy to minimize side reactions. A thorough work-up procedure is crucial to remove impurities before chromatography.
Formation of Pyranose Isomer Thermodynamic stability of the pyranose ring.The furanose form is generally less stable than the pyranose form.[2][] To favor the furanose ring, kinetic control of the reaction is necessary. This can be achieved by using specific catalysts and controlling the reaction temperature.[4]
Incomplete Deprotection Inappropriate deprotection conditions.Select a deprotection method that is compatible with the protecting groups used and the target molecule. Monitor the deprotection reaction carefully to avoid degradation of the product.

Frequently Asked Questions (FAQs)

Side Reactions and Prevention

Q1: What are the most common side reactions in the synthesis of β-D-Ribulofuranose?

A1: The most prevalent side reaction is the formation of a mixture of anomers, specifically the α-D-Ribulofuranose and the desired β-D-Ribulofuranose.[1] Another potential side reaction is the formation of the more thermodynamically stable pyranose ring isomer.[2][] Incomplete reactions and side reactions related to the specific protecting groups used can also occur.

Q2: How can I prevent the formation of the unwanted α-anomer?

A2: To selectively synthesize the β-anomer, several strategies can be employed:

  • Neighboring Group Participation: Using a participating protecting group at the C2 position, such as an acetyl or benzoyl group, can direct the incoming nucleophile to the β-face of the anomeric carbon.

  • Solvent Effects: The choice of solvent can influence the anomeric ratio. Aprotic, non-polar solvents often favor the formation of the β-anomer.

  • Stereoselective Reactions: Specific reaction conditions, such as the Mitsunobu reaction, have been shown to provide high stereoselectivity for the β-anomer.[1]

Q3: How can the formation of the pyranose isomer be minimized?

A3: The formation of the furanose ring is often under kinetic control, while the pyranose ring is the thermodynamically favored product.[4] To favor the furanose isomer, it is important to carefully control the reaction conditions, such as using low temperatures and specific catalysts that promote the formation of the five-membered ring.

Protecting Groups

Q4: What are the recommended protecting groups for the hydroxyl groups of D-Ribulose during the synthesis of β-D-Ribulofuranose?

A4: The choice of protecting groups is critical for a successful synthesis. Common protecting groups for ribulofuranose synthesis include:

  • Benzyl (Bn) ethers: These are stable under a wide range of reaction conditions and can be removed by catalytic hydrogenation.

  • Isopropylidene (acetonide) ketals: These are useful for protecting cis-diols, such as the 2,3-hydroxyl groups of ribofuranose. They are typically stable to basic and neutral conditions and can be removed with mild acid.[5][6]

  • Silyl ethers (e.g., TBDMS, TIPS): These offer varying degrees of stability and can be selectively removed under different conditions.

Q5: How do I choose the right protecting group strategy?

A5: The ideal protecting group strategy depends on the overall synthetic plan. Consider the following:

  • Orthogonality: Choose protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis.

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Ease of introduction and removal: The protecting groups should be easy to introduce and remove in high yields.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a β-D-Ribofuranosyl Derivative via Mitsunobu Reaction

This protocol is adapted from a method demonstrated to be highly β-selective.[1]

Materials:

  • 2,3,5-Tri-O-benzyl-D-ribose

  • Bis-protected imidazole

  • N,N,N',N'-tetramethylazodicarboxamide (TMAD)

  • Tributylphosphine (Bu₃P)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • Dissolve 2,3,5-tri-O-benzyl-D-ribose and the bis-protected imidazole in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TMAD in the anhydrous solvent to the reaction mixture.

  • Add Bu₃P dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired benzylated β-ribofuranosyl imidazole.

Quantitative Data:

ReactionProductYieldAnomeric Ratio (β:α)Reference
Mitsunobu cyclizationBenzylated β-ribofuranosyl imidazole92%26.3:1[1]
Protocol 2: Protection of D-Ribose with Isopropylidene Group

This protocol describes the formation of a 2,3-O-isopropylidene derivative of a ribofuranoside.[5]

Materials:

  • Methyl D-ribofuranoside

  • Acetone

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Anhydrous solvent (e.g., acetone or DCM)

Procedure:

  • Suspend methyl D-ribofuranoside in the anhydrous solvent.

  • Add acetone and the anhydrous acid catalyst to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is fully dissolved and the reaction is complete (monitor by TLC).

  • Neutralize the reaction with a base (e.g., triethylamine or sodium bicarbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the methyl-2,3-O-isopropylidene-D-ribofuranoside.

Visualizations

experimental_workflow start Start: D-Ribulose protect Protection of Hydroxyl Groups (e.g., Benzylation, Acetonidation) start->protect glycosylation Glycosylation Reaction (e.g., Mitsunobu) protect->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification (Chromatography) deprotection->purification product Final Product: β-D-Ribulofuranose Derivative purification->product

Caption: General experimental workflow for the synthesis of a β-D-Ribulofuranose derivative.

troubleshooting_logic low_yield Low Yield of β-Anomer anomeric_mixture Anomeric Mixture (α and β) low_yield->anomeric_mixture Check Anomeric Ratio (NMR/HPLC) incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Monitor Reaction (TLC/HPLC) pyranose_formation Pyranose Formation low_yield->pyranose_formation Analyze Isomeric Composition solution1 Optimize Stereoselectivity: - Neighboring group participation - Solvent choice - Stereoselective reagents anomeric_mixture->solution1 Solution solution2 Optimize Reaction Conditions: - Temperature - Time - Stoichiometry incomplete_reaction->solution2 Solution solution3 Control Reaction Kinetics: - Low temperature - Specific catalysts pyranose_formation->solution3 Solution

Caption: Troubleshooting logic for addressing low yields in β-D-Ribulofuranose synthesis.

References

Technical Support Center: Chromatographic Resolution of β-D-Ribulofuranose Anomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of β-D-ribulofuranose anomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a split, broadened, or distorted peak for D-ribulose in my chromatogram?

A1: In solution, reducing sugars like D-ribulose exist in equilibrium between their cyclic anomeric forms (α and β) and a small amount of the open-chain form. This phenomenon is called mutarotation. If the rate of interconversion between the α and β anomers is slow compared to the chromatographic separation time, the anomers can be partially or fully resolved, leading to peak splitting or broadening.[1][2][3]

Q2: What are the primary goals when developing a chromatographic method for β-D-ribulofuranose anomers?

A2: Method development for β-D-ribulofuranose anomers typically has one of two goals:

  • Achieve a single, sharp peak: This is often desired for routine quantification of the total sugar concentration. The strategy here is to accelerate the interconversion of anomers so that they elute as a single, averaged peak.[1][2]

  • Resolve the α and β anomers: This is necessary for studies where the individual anomeric forms need to be quantified or characterized, which can be important as the biological activity of a sugar can depend on its anomeric form.[4][5]

Q3: Which chromatographic techniques are best suited for separating β-D-ribulofuranose anomers?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used and effective technique for the separation of polar compounds like sugars and their anomers.[6][7] Chiral chromatography can also be employed to resolve sugar anomers, as they are diastereomers.[4][5] Additionally, ion-exchange chromatography, particularly with a borate mobile phase, has been shown to be effective for the separation of ribulose from other pentoses.[8]

Q4: What detection methods are recommended for D-ribulose analysis?

A4: Since sugars like D-ribulose lack a strong UV chromophore, UV detection is generally not suitable. The most common detection methods are:

  • Refractive Index (RI) Detection: A universal detector for sugars, but it is sensitive to temperature and pressure fluctuations and not compatible with gradient elution.

  • Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradient elution, making it a popular choice for sugar analysis.

  • Mass Spectrometry (MS): Provides high sensitivity and specificity and can be coupled with liquid chromatography (LC-MS) for robust quantification.[7]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Anomers

If your goal is to separate the β-D-ribulofuranose anomers but you are observing a single peak or poor resolution, consider the following:

Parameter Recommendation Rationale
Temperature Decrease the column temperature.Lower temperatures slow down the rate of mutarotation, allowing for better separation of the anomers.[3][9]
Mobile Phase Optimize the mobile phase composition. For HILIC, carefully adjust the acetonitrile/water ratio. The addition of boric acid to the mobile phase can enhance the separation of ribulose.[8]The mobile phase composition significantly impacts the selectivity of the separation.
Stationary Phase Consider a chiral stationary phase, such as Chiralpak AD-H, which has been shown to be effective in separating sugar anomers.[4][5]Chiral columns can provide the necessary selectivity to resolve diastereomers like anomers.
Flow Rate Decrease the flow rate.A lower flow rate can increase the interaction time with the stationary phase, potentially improving resolution.
Issue 2: Unwanted Peak Splitting or Broadening

If your goal is a single peak for total D-ribulose quantification but you are observing peak splitting or broadening, try the following:

Parameter Recommendation Rationale
Temperature Increase the column temperature to 70-80 °C.[1][8]Higher temperatures accelerate the interconversion between anomers, causing them to elute as a single, sharp peak.[1][3][9]
Mobile Phase pH Increase the pH of the mobile phase by using a buffer or additives like triethylamine (TEA).Alkaline conditions catalyze the mutarotation of sugars, promoting the collapse of anomer peaks into a single peak.[1][2]
Stationary Phase Use a column that is stable at high pH, such as a polymer-based amino column (e.g., Shodex NH2P series).[1]This allows for the use of alkaline mobile phases to accelerate anomer interconversion.

Experimental Protocols

Protocol 1: HILIC Separation of Pentose Sugars

This protocol is a general starting point for the separation of pentose sugars, including ribose and xylose, which can be adapted for ribulofuranose.

  • Column: Cogent Amide (4.6 x 100mm)

  • Mobile Phase: 95% acetonitrile / 5% DI water / 0.1% triethylamine (TEA) (v/v)

  • Flow Rate: 0.5 mL/minute

  • Detection: Refractive Index (RI)

  • Sample Preparation: Dissolve reference standards (3 mg/mL) in a diluent of 50% acetonitrile / 50% DI water / 0.1% TEA (v/v).

Protocol 2: Chiral Separation of Monosaccharide Anomers

This method has been successfully used to separate the anomers of various monosaccharides, including ribose.[5][6]

  • Column: Chiralpak AD-H

  • Mobile Phase: Hexane-ethanol-TFA ((7:3):0.1, v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 40 °C was found to be optimal for the separation of some sugar anomers.

  • Detection: Refractive Index (RI)

  • Sample Preparation: Prepare standard solutions of the carbohydrate at a concentration of 100 mg/L in the mobile phase. Use vortexing and sonication to aid dissolution.[6]

Quantitative Data

Table 1: Retention Times for Monosaccharide Anomers on a Chiralpak AD-H Column [6]

MonosaccharideAnomer/IsomerRetention Time (min)
D-Ribose α-D-ribofuranose10.2
β-D-ribofuranose11.5
α-D-ribopyranose13.1
β-D-ribopyranose14.5
D-Glucose β-D-glucopyranose16.2
α-D-glucopyranose19.8
D-Fructose D-fructofuranose22.1
D-fructopyranose25.4

Conditions: As described in Protocol 2.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve D-Ribulose in appropriate solvent injection Inject sample prep_sample->injection prep_mobile Prepare and degas mobile phase separation Chromatographic Separation (e.g., HILIC or Chiral Column) prep_mobile->separation injection->separation detection Detection (RI, ELSD, or MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Analyze peak shape, resolution, and retention time chromatogram->analysis

Caption: Experimental workflow for the chromatographic analysis of β-D-ribulofuranose anomers.

troubleshooting_flowchart start Start: Observe Peak Splitting/ Broadening goal What is your analytical goal? start->goal single_peak Single peak for quantification goal->single_peak Single Peak resolve_anomers Resolve anomers goal->resolve_anomers Resolve Anomers increase_temp Increase Temperature (e.g., 70-80°C) single_peak->increase_temp increase_ph Increase Mobile Phase pH (use alkaline stable column) single_peak->increase_ph decrease_temp Decrease Temperature resolve_anomers->decrease_temp optimize_mp Optimize Mobile Phase (e.g., ACN/water ratio) resolve_anomers->optimize_mp chiral_column Use Chiral Column resolve_anomers->chiral_column end_single Achieve single sharp peak increase_temp->end_single increase_ph->end_single end_resolved Achieve baseline resolution decrease_temp->end_resolved optimize_mp->end_resolved chiral_column->end_resolved

Caption: Troubleshooting flowchart for addressing peak splitting or broadening of D-ribulose.

pentose_phosphate_pathway glucose6p Glucose-6-phosphate phosphogluconolactone 6-Phospho-D-glucono-1,5-lactone glucose6p->phosphogluconolactone G6PD phosphogluconate 6-Phospho-D-gluconate phosphogluconolactone->phosphogluconate 6PGL ribulose5p D-Ribulose-5-phosphate phosphogluconate->ribulose5p 6PGD ribose5p D-Ribose-5-phosphate ribulose5p->ribose5p Ribose-5-phosphate isomerase xylulose5p D-Xylulose-5-phosphate ribulose5p->xylulose5p Ribulose-phosphate 3-epimerase glycolysis Glycolysis Intermediates ribose5p->glycolysis Transketolase/ Transaldolase xylulose5p->glycolysis Transketolase/ Transaldolase

Caption: Simplified diagram of the Pentose Phosphate Pathway showing the central role of D-Ribulose-5-phosphate.

References

Refinement of force field parameters for molecular dynamics simulations of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Molecular Dynamics Simulations of Beta-D-Ribulofuranose

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the molecular dynamics (MD) simulations of this compound. The following sections offer detailed experimental protocols, data presentation guidelines, and visual workflows to address common challenges in force field parameter refinement.

Frequently Asked Questions (FAQs)

Q1: Why are my simulations of this compound showing unrealistic ring puckering or conformational transitions?

A1: Unrealistic ring puckering in furanose simulations is a common issue that often stems from inadequate force field parameterization, particularly the dihedral angle terms that govern the ring's potential energy surface. The five-membered ring of ribulofuranose is highly flexible, and its conformational landscape is more complex than the simple two-state (North/South) model often assumed for furanoses.[1][2][3][4][5] If the force field does not accurately represent the energy barriers between different puckered states, the simulation may get trapped in local energy minima or exhibit transitions that are not physically realistic.

Troubleshooting Steps:

  • Evaluate Dihedral Parameters: The first step is to critically assess the dihedral parameters for the furanose ring. Since this compound is not a standard monosaccharide in most biomolecular force fields, you will likely need to refine or develop new parameters.

  • Perform Quantum Mechanical (QM) Scans: To obtain a reliable potential energy surface for the ring, it is essential to perform QM calculations. This involves systematically rotating the dihedral angles of the ring and calculating the energy at each step to map out the conformational energy landscape.[6][7][8]

  • Refit Dihedral Parameters: The energies obtained from the QM scans should be used as target data to fit the dihedral parameters in your molecular mechanics (MM) force field.[7][9] This ensures that the MM potential accurately reproduces the QM energy surface.

  • Validate Against Experimental Data: Whenever possible, validate your refined force field by comparing simulation results with experimental data, such as NMR J-coupling constants, which are sensitive to ring conformation.[9][10]

Q2: I cannot find pre-existing force field parameters for this compound in standard force fields like CHARMM or GLYCAM. What is the general procedure to develop them?

A2: It is common for less-studied monosaccharides like this compound to lack pre-optimized parameters in standard force fields. The recommended approach is to develop and validate new parameters by following a hierarchical procedure that has been established for other carbohydrates, including furanoses.[6][7][11] The general workflow involves transferring initial parameters from similar, well-parameterized molecules and then refining them using QM data.

The overall process can be summarized in the following workflow:

G start Start: Define this compound Structure transfer_params Transfer Initial Parameters (from existing furanoses/cyclic ethers) start->transfer_params qm_scan Perform QM Dihedral Scans (for ring and exocyclic torsions) transfer_params->qm_scan fit_dihedrals Fit MM Dihedral Parameters to QM Energy Profiles qm_scan->fit_dihedrals validate_nonbonded Validate Non-bonded Parameters (QM water interaction energies) fit_dihedrals->validate_nonbonded condensed_phase_validation Condensed-Phase Validation (NMR data, crystal properties) validate_nonbonded->condensed_phase_validation final_params Finalized Force Field Parameters condensed_phase_validation->final_params G start Issue: Improper Ring Puckering check_params Are ring dihedral parameters specifically parameterized for this furanose? start->check_params qm_pes Generate QM Potential Energy Surface (PES) for ring puckering. check_params->qm_pes No validate Validate new parameters with short simulations and comparison to experimental data (if available). check_params->validate Yes refit_params Refit dihedral parameters (e.g., using MCSA) to match the QM PES. qm_pes->refit_params refit_params->validate solution Solution: Use refined parameters in production simulations. validate->solution

References

Technical Support Center: Efficient Incorporation of β-D-Ribulofuranose into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of incorporating β-D-ribulofuranose into oligonucleotides. The information is tailored for professionals in research and drug development who are working with novel nucleic acid analogs.

Chemical Synthesis Troubleshooting

This section addresses common issues encountered during the solid-phase chemical synthesis of oligonucleotides containing β-D-ribulofuranose phosphoramidites.

Question Possible Causes Troubleshooting Suggestions
1. Why am I observing low coupling efficiency with my β-D-ribulofuranose phosphoramidite? 1. Steric Hindrance: The unique stereochemistry of the ketose sugar may present steric challenges for the coupling reaction. 2. Suboptimal Activator: The standard activator (e.g., tetrazole) may not be optimal for this modified phosphoramidite. 3. Reagent Quality: The phosphoramidite, activator, or other reagents may have degraded due to moisture or improper storage. 4. Extended Coupling Time Needed: Modified phosphoramidites often require longer coupling times than standard DNA or RNA monomers.1. Increase Coupling Time: Extend the coupling time in the synthesis cycle. For some modified monomers, up to 15 minutes may be necessary. 2. Use a Stronger Activator: Consider using a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT). 3. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile and ensure all reagents are dry. Phosphoramidites are particularly sensitive to moisture. 4. Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite in the coupling solution can help drive the reaction to completion.
2. My final product shows a significant n-1 peak after purification. What is the cause? 1. Incomplete Coupling: This is the most common cause of n-1 deletions, stemming from issues described in the first question. 2. Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups in each cycle will result in the synthesis of shorter oligonucleotides.1. Optimize Coupling: Refer to the suggestions for improving coupling efficiency. 2. Check Capping Reagents: Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. 3. Extend Capping Time: A slightly longer capping step can ensure all unreacted chains are blocked.
3. I am seeing unexpected peaks in my HPLC/MS analysis after deprotection. What could they be? 1. Incomplete Deprotection: Protecting groups on the β-D-ribulofuranose moiety or the nucleobase may require modified deprotection conditions. 2. Degradation of the Modified Nucleoside: The β-D-ribulofuranose unit may be susceptible to degradation under standard deprotection conditions (e.g., strong basic conditions). 3. Side Reactions: The unique structure of the modified sugar might be prone to side reactions during synthesis or deprotection.1. Modify Deprotection: If using standard ammonium hydroxide, consider extending the deprotection time or increasing the temperature. Alternatively, a milder deprotection strategy using, for example, a mixture of ammonium hydroxide and methylamine (AMA) might be necessary. 2. Protecting Group Strategy: The choice of protecting groups on the β-D-ribulofuranose is critical. Ensure they are compatible with the overall synthesis and deprotection strategy. 3. Analyze Intermediates: If possible, analyze the crude, deprotected oligonucleotide by mass spectrometry to identify the nature of the unexpected peaks, which can provide clues about the underlying issue.

Enzymatic Incorporation Troubleshooting

This section provides guidance for troubleshooting issues related to the enzymatic incorporation of β-D-ribulofuranose triphosphates into DNA or RNA strands using polymerases.

Question Possible Causes Troubleshooting Suggestions
1. My polymerase is not incorporating β-D-ribulofuranose triphosphate. Why? 1. Polymerase Incompatibility: Many high-fidelity polymerases have stringent substrate specificity and may not recognize the modified sugar.[1] 2. Incorrect Triphosphate Concentration: The optimal concentration for a modified triphosphate may differ from that of natural dNTPs or NTPs. 3. Reaction Conditions: The buffer composition, pH, or temperature may not be optimal for the incorporation of the modified nucleotide.1. Screen Different Polymerases: Test a variety of polymerases, including those known to be more promiscuous with modified substrates, such as Vent (exo-) or Deep Vent (exo-) DNA polymerases for DNA synthesis, or engineered T7 RNA polymerase variants for RNA synthesis.[2] 2. Vary Triphosphate Concentration: Perform a titration experiment to determine the optimal concentration of the β-D-ribulofuranose triphosphate. 3. Optimize Reaction Buffer: Systematically vary the concentration of Mg²⁺, as it is a critical cofactor for polymerase activity. Also, test different pH values within the recommended range for the chosen polymerase.
2. I am observing premature termination of my primer extension or transcription reaction. What is happening? 1. Chain Termination: The polymerase may incorporate a single β-D-ribulofuranose triphosphate and then be unable to extend the chain further due to the altered sugar pucker or stereochemistry. 2. Template-Specific Stalling: The sequence context of the template strand can influence the efficiency of modified nucleotide incorporation.1. Use a More Processive Polymerase: A more processive enzyme may be better able to overcome the conformational change introduced by the modified sugar. 2. Modify Template Sequence: If possible, alter the sequence surrounding the desired incorporation site to see if this improves read-through. 3. Analyze Truncated Products: Purify and analyze the truncated products to confirm that termination occurs immediately after the incorporation of the modified nucleotide.
3. The yield of my full-length, modified oligonucleotide is very low. How can I improve it? 1. Low Incorporation Efficiency: This is the primary reason for low yields. 2. Exonuclease Activity: If using a polymerase with proofreading activity, the modified nucleotide may be excised after incorporation. 3. Suboptimal Reaction Time: The reaction may not be proceeding for a long enough duration to achieve a high yield.1. Optimize Incorporation Conditions: Refer to the suggestions for improving incorporation efficiency. 2. Use an Exonuclease-Deficient Polymerase: Employ a polymerase variant that lacks 3'→5' exonuclease (proofreading) activity. 3. Increase Reaction Time: Extend the incubation time of the reaction to allow for more complete synthesis.

General FAQs

This section answers frequently asked questions about the properties and handling of oligonucleotides containing β-D-ribulofuranose.

1. How does the incorporation of β-D-ribulofuranose affect the thermal stability of a DNA or RNA duplex?

The effect on thermal stability (Tm) will depend on the specific context, including the number and position of the modifications. Generally, modifications to the sugar moiety can either stabilize or destabilize a duplex. For example, a related modification, 1-(2-deoxy-2-α-C-hydroxymethyl-β-d-ribofuranosyl)thymine, was shown to have a modest destabilizing effect on RNA:RNA duplexes (ΔTm of approximately -1.2°C per modification). It is crucial to perform thermal denaturation studies on your specific β-D-ribulofuranose-modified oligonucleotides to determine their hybridization properties.

2. What is the nuclease resistance of oligonucleotides containing β-D-ribulofuranose?

Modifications to the sugar backbone often enhance nuclease resistance compared to unmodified DNA or RNA. The altered stereochemistry of β-D-ribulofuranose may hinder the binding and cleavage activity of endo- and exonucleases. To confirm this, it is recommended to perform nuclease stability assays by incubating the modified oligonucleotides in the presence of serum or specific nucleases and analyzing the degradation products over time.

3. What are the potential applications of β-D-ribulofuranose-modified oligonucleotides?

Oligonucleotides with modified sugars are being explored for a wide range of therapeutic and diagnostic applications. Depending on their specific properties, β-D-ribulofuranose-modified oligonucleotides could be useful as:

  • Antisense oligonucleotides: If they exhibit enhanced stability and binding affinity to target mRNA.

  • siRNAs: If the modification is compatible with the RNAi machinery and improves stability.

  • Aptamers: The unique three-dimensional structure conferred by the modified sugar could lead to novel binding specificities.

  • Diagnostic probes: Enhanced stability could be advantageous for in situ hybridization or other diagnostic assays.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Containing a β-D-Ribulofuranose Monomer

This protocol outlines the general steps for incorporating a β-D-ribulofuranose phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer. Note: This is a general guideline and may require optimization for your specific phosphoramidite and synthesizer.

  • Preparation of Reagents:

    • Dissolve the β-D-ribulofuranose phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Ensure all other synthesis reagents (deblocking solution, activator, capping solutions, oxidizing solution) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle: The standard phosphoramidite synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing oligonucleotide chain is removed by treatment with an acid (e.g., 3% trichloroacetic acid in dichloromethane).

    • Coupling: The β-D-ribulofuranose phosphoramidite is activated by an activator (e.g., ETT) and coupled to the free 5'-hydroxyl of the growing chain. Optimization point: The coupling time for the modified phosphoramidite may need to be extended (e.g., 5-15 minutes).

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water).

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

    • The protecting groups on the nucleobases and the phosphate backbone are removed by heating the solution (e.g., 55°C for 8-12 hours). Optimization point: The deprotection conditions may need to be adjusted based on the specific protecting groups on the β-D-ribulofuranose moiety.

  • Purification and Analysis:

    • The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

    • The purity and identity of the final product are confirmed by HPLC and mass spectrometry.

Visualizations

phosphoramidite_cycle cluster_workflow Phosphoramidite Synthesis Cycle start Start Cycle (Solid Support with free 5'-OH) deblocking 1. Deblocking (Remove 5'-DMT group) start->deblocking coupling 2. Coupling (Add β-D-Ribulofuranose Phosphoramidite + Activator) deblocking->coupling Acid Wash capping 3. Capping (Block unreacted 5'-OH) coupling->capping Activated Monomer oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation Acetic Anhydride next_cycle Start Next Cycle oxidation->next_cycle Iodine Solution

Caption: The four-step phosphoramidite cycle for incorporating a β-D-ribulofuranose monomer.

enzymatic_incorporation cluster_enzymatic Enzymatic Incorporation Workflow start Primer/Template Complex reaction_mix Add Polymerase, β-D-Ribulofuranose Triphosphate, and Reaction Buffer start->reaction_mix incubation Incubate at Optimal Temperature reaction_mix->incubation elongation Polymerase Incorporates Modified Nucleotide incubation->elongation purification Purify Extended Product elongation->purification analysis Analyze by Gel Electrophoresis and/or Mass Spectrometry purification->analysis

Caption: A generalized workflow for the enzymatic incorporation of β-D-ribulofuranose triphosphate.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Beta-D-Ribulofuranose Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable detection of beta-D-Ribulofuranose, a key ketopentose intermediate in the pentose phosphate pathway, is crucial for various biochemical and metabolic studies. This guide provides a comprehensive comparison of three prominent analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the Seliwanoff's Test. The performance of each method is evaluated based on key analytical parameters, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound detection is contingent on the specific requirements of the study, such as the need for quantification, sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and the Seliwanoff's Test.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Seliwanoff's Test
Principle Separation based on polarity and interaction with a stationary phase, followed by UV or Refractive Index (RI) detection.Separation of volatile derivatives based on boiling point and polarity, with mass-based identification and quantification.Colorimetric reaction based on the acid-catalyzed dehydration of ketoses to form furfural derivatives, which then react with resorcinol.
Specificity Good. Can distinguish between different monosaccharides.Excellent. Provides structural information for definitive identification.Moderate. Distinguishes ketoses from aldoses, but not specific for this compound. Ketopentoses give a blue-green color.[1]
Sensitivity Good. A sensitivity limit of 0.5 g/L has been reported for D-xylulose and L-ribulose using UV detection at 210 nm.[1][2]Excellent. Calibration curves for monosaccharides have been established in the range of 0.001-0.400 mg/mL.Moderate. Can detect low concentrations, but quantitative accuracy is limited. The test is sensitive to 0.1% fructose.
Quantification Yes. Provides accurate and reproducible quantitative data.Yes. Provides highly accurate and sensitive quantification.Semi-quantitative at best. Primarily a qualitative test.
Sample Prep. Minimal; typically involves filtration.Requires derivatization to make the sugar volatile.Simple; involves mixing the sample with the reagent and heating.
Throughput High.Moderate.High.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below to facilitate their implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the selective determination of ketoses.

Instrumentation:

  • HPLC system equipped with a UV detector

  • Aminex HPX-87H column

Reagents:

  • Milli-Q water (mobile phase)

  • This compound standard

Procedure:

  • Prepare a standard stock solution of this compound in Milli-Q water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Set the HPLC column temperature and flow rate of the mobile phase (Milli-Q water).

  • Inject the standards and samples onto the HPLC system.

  • Monitor the absorbance at 210 nm.[1][2]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the sugar to a volatile form.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sugar analysis (e.g., Rxi-5MS)

Reagents:

  • Pyridine

  • Hydroxylamine hydrochloride

  • Acetic anhydride (for acetylation derivatization)

  • This compound standard

Procedure:

  • Derivatization:

    • Dissolve the dried sample or standard in pyridine.

    • Add hydroxylamine hydrochloride solution and heat to form the oxime.

    • Add acetic anhydride and heat to complete the acetylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the components.

    • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.

  • Quantification:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Prepare a calibration curve using derivatized standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Seliwanoff's Test

This is a qualitative or semi-quantitative colorimetric method to distinguish between aldose and ketose sugars.

Instrumentation:

  • Water bath

  • Test tubes

Reagents:

  • Seliwanoff's Reagent (a solution of resorcinol in concentrated hydrochloric acid)

  • This compound standard (for positive control)

  • Aldose sugar solution (e.g., glucose, for negative control)

Procedure:

  • To 1 mL of the test solution in a test tube, add 2 mL of Seliwanoff's reagent.

  • Place the test tube in a boiling water bath for 1 minute.

  • Observe the color change. A blue-green color indicates the presence of a ketopentose like ribulose.[1] A cherry-red color indicates a ketohexose, while aldoses show little to no color change in the same timeframe.[3]

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the biochemical relevance of this compound, the following diagrams are provided.

G Experimental Workflow for this compound Detection cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Filtration (HPLC) Filtration (HPLC) Sample->Filtration (HPLC) Derivatization (GC-MS) Derivatization (GC-MS) Sample->Derivatization (GC-MS) Dilution (Seliwanoff) Dilution (Seliwanoff) Sample->Dilution (Seliwanoff) HPLC HPLC Filtration (HPLC)->HPLC GC-MS GC-MS Derivatization (GC-MS)->GC-MS Seliwanoff's Test Seliwanoff's Test Dilution (Seliwanoff)->Seliwanoff's Test Quantification Quantification HPLC->Quantification GC-MS->Quantification Qualitative Assessment Qualitative Assessment Seliwanoff's Test->Qualitative Assessment

Caption: A flowchart of the experimental workflows for the different analytical methods.

G Pentose Phosphate Pathway Glucose-6-phosphate Glucose-6-phosphate 6-Phosphoglucono-delta-lactone 6-Phosphoglucono-delta-lactone Glucose-6-phosphate->6-Phosphoglucono-delta-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-delta-lactone->6-Phosphogluconate 6PGL Ribulose-5-phosphate Ribulose-5-phosphate 6-Phosphogluconate->Ribulose-5-phosphate 6PGD Ribose-5-phosphate Ribose-5-phosphate Ribulose-5-phosphate->Ribose-5-phosphate RPI Xylulose-5-phosphate Xylulose-5-phosphate Ribulose-5-phosphate->Xylulose-5-phosphate RPE Nucleotide Synthesis Nucleotide Synthesis Ribose-5-phosphate->Nucleotide Synthesis Glycolytic Intermediates Glycolytic Intermediates Ribose-5-phosphate->Glycolytic Intermediates Transketolase Xylulose-5-phosphate->Glycolytic Intermediates Transketolase

Caption: The central role of Ribulose-5-phosphate in the Pentose Phosphate Pathway.

References

Enzyme Cross-Reactivity with beta-D-Ribulofuranose and Other Pentoses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzyme cross-reactivity with a focus on beta-D-Ribulofuranose and other pentose sugars. The information presented herein is intended to assist researchers in understanding the substrate specificity of various enzymes, which is a critical aspect of drug development and metabolic pathway engineering. This document summarizes quantitative data, details experimental protocols, and provides visual representations of enzymatic pathways and workflows.

Comparative Analysis of Enzyme Kinetics

The substrate specificity of enzymes that metabolize pentoses is a key factor in their biological function. While some enzymes exhibit high specificity for a single substrate, others demonstrate broader cross-reactivity, accepting multiple related sugars as substrates. This section provides a comparative overview of the kinetic parameters of several enzymes with various pentose substrates.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
L-RibulokinaseEscherichia coliL-Ribulose0.14--
D-Ribulose0.39--
L-Xylulose3.4--
D-Xylulose16--
L-Ribulokinase (AraB)Enterohemorrhagic E. coli (EHEC)D-RibuloseExhibits ~200-fold higher affinity than for L-arabinose--
D-RibulokinaseHomo sapiensD-Ribulose0.0975.6-
L-Fuculokinase (FucK)Escherichia coliCan function as a D-ribulokinase---

Note: A hyphen (-) indicates that the data was not available in the cited sources. The affinity of L-Ribulokinase (AraB) from EHEC for D-ribulose is significantly higher than for L-arabinose, indicating a potential role in D-ribulose metabolism[1]. L-Fuculokinase (FucK) from Escherichia coli has also been shown to function as a D-ribulokinase[2].

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to understanding enzyme-substrate interactions. Below is a detailed methodology for a coupled spectrophotometric assay commonly used to determine the activity of kinases that phosphorylate pentose sugars.

Coupled Spectrophotometric Assay for Ribulokinase Activity

This assay measures the rate of ATP-dependent phosphorylation of a pentose sugar by a ribulokinase. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Potassium chloride (KCl) (50 mM)

  • Adenosine triphosphate (ATP) (5 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • Nicotinamide adenine dinucleotide, reduced form (NADH) (0.2 mM)

  • Pyruvate kinase (PK) (2 units/mL)

  • Lactate dehydrogenase (LDH) (2 units/mL)

  • Purified Ribulokinase

  • Pentose substrate (e.g., this compound, D-Xylose, D-Arabinose) at various concentrations

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, PEP, NADH, PK, and LDH in a cuvette.

  • Incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding a known amount of the purified ribulokinase to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of the pentose substrate to determine the kinetic parameters (K_m_ and V_max_).

Data Analysis:

The rate of NADH oxidation is directly proportional to the rate of ADP production by the ribulokinase. The Michaelis-Menten equation can be used to fit the initial velocity data at different substrate concentrations to determine the K_m_ and V_max_ values.

Visualizing Enzymatic Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes.

Enzymatic Phosphorylation of a Pentose Sugar

This diagram illustrates the general reaction mechanism for the phosphorylation of a pentose sugar by a kinase, utilizing ATP as a phosphate donor.

Enzymatic_Phosphorylation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Pentose Pentose Sugar (e.g., β-D-Ribulofuranose) Kinase Kinase Pentose->Kinase ATP ATP ATP->Kinase Phosphorylated_Pentose Phosphorylated Pentose Kinase->Phosphorylated_Pentose ADP ADP Kinase->ADP

Enzymatic phosphorylation of a pentose sugar.
Experimental Workflow for Determining Enzyme Kinetics

This diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of an enzyme.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Co-factors, Coupled Enzymes) B Vary Pentose Substrate Concentration A->B C Initiate Reaction with Kinase B->C D Monitor Absorbance Change at 340 nm C->D E Calculate Initial Reaction Velocity D->E F Plot Velocity vs. Substrate Concentration E->F G Determine K_m and V_max F->G

Workflow for enzyme kinetic analysis.
Coupled Enzyme Assay Signaling Pathway

This diagram illustrates the coupled reaction used in the spectrophotometric assay to indirectly measure kinase activity.

Coupled_Assay_Pathway Pentose Pentose Kinase Ribulokinase Pentose->Kinase ATP ATP ATP->Kinase Pentose_P Pentose-P Kinase->Pentose_P ADP ADP Kinase->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK PK->ATP Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Absorbs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Absorbance at 340 nm) LDH->NAD

References

Comparative Analysis of Beta-D-Ribulofuranose Metabolism Across Diverse Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, enzymatic data, and experimental methodologies related to beta-D-ribulofuranose metabolism in bacteria, archaea, fungi, plants, and animals.

Introduction

This compound, a five-carbon sugar, is a central molecule in cellular metabolism. Its phosphorylated form, ribose-5-phosphate, is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides, certain amino acids, and NADPH. This guide provides a comparative analysis of the metabolic pathways involving this compound across different domains of life, presenting quantitative data on key enzymes, and detailing experimental protocols for its study. While this compound itself is not directly metabolized in its free form in most organisms, its rapid intracellular phosphorylation to ribose-5-phosphate makes the study of D-ribose metabolism a direct proxy for understanding its metabolic fate.

Comparative Metabolism of D-Ribose

The metabolism of D-ribose, and by extension this compound, exhibits notable variations across different species, primarily in the initial catabolic steps.

Bacteria: In most bacteria, such as Escherichia coli, D-ribose is transported into the cell and then phosphorylated to D-ribose-5-phosphate by the enzyme ribokinase . This intermediate then enters the pentose phosphate pathway, where it can be converted to other sugars for use in glycolysis or for the synthesis of nucleotides and other essential biomolecules. The metabolism of D-ribose in E. coli is well-characterized, with a high-affinity transport system and a dedicated operon for its catabolism.

Archaea: While many archaea are thought to utilize the pentose phosphate pathway, some species, particularly within the haloarchaea, have evolved unique metabolic routes. For instance, Haloarcula species can degrade D-ribose through a novel oxidative pathway that converts it to α-ketoglutarate, an intermediate of the citric acid cycle.[1][2] This pathway involves a different set of enzymes compared to the canonical pentose phosphate pathway found in bacteria.

Fungi: In fungi, such as the model organism Saccharomyces cerevisiae, D-ribose is also primarily metabolized through the pentose phosphate pathway. It is first phosphorylated to ribose-5-phosphate and then enters the non-oxidative branch of the PPP. Fungi demonstrate a high degree of complexity and redundancy in their pentose catabolic pathways.

Plants: Plants like Arabidopsis thaliana utilize D-ribose derived from nucleotide salvage pathways. The free ribose is phosphorylated by ribokinase to ribose-5-phosphate, which then enters the plastidic or cytosolic pentose phosphate pathway. This recycling mechanism is crucial for maintaining the plant's nucleotide pool.

Animals: In animals, including humans, D-ribose metabolism is integral to cellular energy production and nucleotide synthesis. Exogenous D-ribose can be taken up by cells and phosphorylated by ribokinase to ribose-5-phosphate, bypassing the rate-limiting steps of the pentose phosphate pathway. This is particularly important in tissues with high energy demands, such as the heart and skeletal muscle, for the rapid synthesis of ATP.

Quantitative Data on Key Metabolic Enzymes

The efficiency and regulation of this compound metabolism are dictated by the kinetic properties of the enzymes involved. This section provides a comparative summary of the Michaelis-Menten constant (Km) for key enzymes across different species. The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax) and is an indicator of the enzyme's affinity for its substrate.

EnzymeSpeciesSubstrateKm (mM)
Ribokinase (EC 2.7.1.15) Escherichia coliD-ribose0.279
Escherichia coliATP0.213
Homo sapiens (Human)D-ribose2.17 - 6.62
Ribose-5-phosphate isomerase (EC 5.3.1.6) Spinacia oleracea (Spinach)D-ribose 5-phosphate1.8
Transketolase (EC 2.2.1.1) Saccharomyces cerevisiae (Yeast)D-xylulose 5-phosphate0.4
Saccharomyces cerevisiae (Yeast)D-ribose 5-phosphate0.25

Note: The kinetic data presented here are compiled from various sources and may have been determined under different experimental conditions. For detailed information, please refer to the original publications and enzyme databases such as BRENDA and SABIO-RK.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Measurement of Ribokinase Activity

This protocol describes a coupled spectrophotometric assay to determine the activity of ribokinase. The production of ADP by ribokinase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • D-ribose solution (5 mM)

  • ATP solution (3 mM)

  • Phosphoenolpyruvate (PEP) solution (1 mM)

  • KCl solution (100 mM)

  • MgCl2 solution (10 mM)

  • NADH solution (0.2 mM)

  • Lactate dehydrogenase (LDH) (2 units)

  • Pyruvate kinase (PK) (2 units)

  • Ribokinase enzyme sample

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 1 mL assay mixture containing 50 mM Tris-HCl (pH 7.8), 5 mM D-ribose, 3 mM ATP, 1 mM PEP, 100 mM KCl, 10 mM MgCl2, 0.2 mM NADH, 2 units of lactate dehydrogenase, and 2 units of pyruvate kinase.

  • Incubate the mixture for 5 minutes at room temperature to allow for temperature equilibration and to consume any contaminating ADP or pyruvate.

  • Initiate the reaction by adding a small aliquot (e.g., 2 µL) of the ribokinase enzyme sample to the assay mixture.

  • Immediately monitor the decrease in absorbance at 340 nm over time using the kinetics mode of the spectrophotometer.

  • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the reaction curve.

  • Calculate the ribokinase activity in Units (µmol/min) using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1).

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular metabolites, including intermediates of the pentose phosphate pathway, from cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture of the species of interest

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (isotope-labeled versions of the metabolites of interest)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate chromatography column (e.g., reversed-phase or HILIC)

Procedure:

  • Quenching: Rapidly quench the metabolic activity of the cells by adding a cold quenching solution (e.g., -80°C methanol) to the cell culture. This step is crucial to prevent further metabolic changes.

  • Cell Harvesting: Harvest the quenched cells by centrifugation at a low temperature.

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol) and lyse the cells using methods such as sonication or bead beating. This step releases the intracellular metabolites.

  • Internal Standard Spiking: Add a known amount of a mixture of isotope-labeled internal standards to the cell extract. These standards are used for accurate quantification.

  • Centrifugation and Supernatant Collection: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The metabolites are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer.

  • Data Analysis: Process the raw data to identify and quantify the metabolites of interest by comparing their retention times and mass-to-charge ratios with those of the internal standards.

13C-Labeling for Metabolic Flux Analysis

This protocol describes the use of stable isotope labeling with 13C-glucose to trace the flow of carbon through metabolic pathways, including the pentose phosphate pathway.

Materials:

  • Cell culture of the species of interest

  • Culture medium containing 13C-labeled glucose (e.g., [1,2-13C2]glucose or uniformly labeled 13C-glucose)

  • Metabolite extraction reagents (as described in Protocol 2)

  • Analytical instrument for measuring isotopic labeling patterns (e.g., LC-MS/MS or GC-MS)

Procedure:

  • Cell Culture with Labeled Substrate: Grow the cells in a medium where the primary carbon source (glucose) is replaced with a 13C-labeled version.

  • Steady-State Labeling: Allow the cells to grow for a sufficient period to reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Harvest the cells and extract the intracellular metabolites as described in Protocol 2.

  • Isotopologue Analysis: Analyze the extracted metabolites using a mass spectrometer to determine the mass isotopologue distribution for each metabolite. This reveals how many 13C atoms from the labeled glucose have been incorporated into each metabolite.

  • Metabolic Flux Analysis: Use computational models and the measured isotopologue distributions to calculate the relative or absolute fluxes through the different metabolic pathways, including the oxidative and non-oxidative branches of the pentose phosphate pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows related to this compound metabolism.

Caption: Overview of the Pentose Phosphate Pathway.

RibokinaseAssay Ribose D-Ribose Ribose5P D-Ribose-5-P Ribose->Ribose5P Ribokinase ATP ATP ADP ADP ATP->ADP Ribokinase ADP->ATP Pyruvate Kinase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD Lactate Dehydrogenase

Caption: Coupled spectrophotometric assay for ribokinase activity.

MetabolomicsWorkflow Start Cell Culture Quench Quenching (-80°C Methanol) Start->Quench Harvest Cell Harvesting (Centrifugation) Quench->Harvest Extract Metabolite Extraction (80% Methanol) Harvest->Extract Spike Internal Standard Spiking Extract->Spike Analyze LC-MS/MS Analysis Spike->Analyze Process Data Processing and Quantification Analyze->Process End Metabolite Concentrations Process->End

Caption: General workflow for metabolomics analysis.

Conclusion

The metabolism of this compound, primarily through its phosphorylated derivative ribose-5-phosphate, is a fundamental process with significant variations across the domains of life. While the pentose phosphate pathway serves as the core metabolic route in most organisms, the discovery of alternative pathways in archaea highlights the metabolic diversity that has evolved to suit different environments and lifestyles. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricacies of pentose metabolism, with potential applications in drug development, biotechnology, and our fundamental understanding of cellular biochemistry. Further research is needed to fill the gaps in our knowledge, particularly regarding the kinetic properties of enzymes and the in vivo concentrations of metabolites in a wider range of species.

References

Confirming the Structure of Synthetic β-D-Ribulofuranose: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthetic monosaccharides is a critical step in carbohydrate chemistry and drug development. This guide provides a comparative overview of methodologies for confirming the structure of synthetic β-D-ribulofuranose, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy in the absence of direct single-crystal X-ray crystallography data for this specific anomer. Experimental data for a closely related and well-characterized compound, methyl β-D-ribofuranoside, is provided for comparative analysis.

Introduction

β-D-Ribulofuranose is a ketopentofuranose of significant interest in various biological and chemical studies. While X-ray crystallography provides the definitive solid-state structure of a molecule, obtaining suitable crystals of certain carbohydrates can be challenging. In such cases, a combination of synthetic protocols and advanced spectroscopic techniques, particularly high-resolution NMR, serves as the gold standard for structural elucidation in solution. This guide outlines the synthesis of D-ribulofuranose and details the NMR-based methodologies for confirming the formation of the desired β-anomer.

Data Presentation: Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural elements of β-D-ribulofuranose, benchmarked against the experimental data for methyl β-D-ribofuranoside. These values are crucial for identifying the successful synthesis and the specific anomeric configuration.

Atom Expected Chemical Shift (ppm) for β-D-Ribulofuranose (in D₂O) Experimental Chemical Shift (ppm) for Methyl β-D-ribofuranoside (in CDCl₃) [1]
¹H NMR
H-1a, H-1b~3.5 - 3.8-
H-3~4.0 - 4.24.83 (d, J = 5.86 Hz)
H-4~4.1 - 4.34.42 (t, J = 2.93 Hz)
H-5a, H-5b~3.6 - 3.93.71 (dt), 3.61 (ddd)
¹³C NMR
C-1~63-
C-2 (Anomeric)~104110.22
C-3~7581.70
C-4~7288.59
C-5~6464.22

Note: Expected shifts for β-D-ribulofuranose are estimates based on related structures and may vary depending on solvent and other experimental conditions. The anomeric carbon (C-2) is a key indicator of the ketofuranose structure.

Experimental Protocols

Synthesis of D-Ribulofuranose via Isomerization of D-Ribose

This protocol is based on the arginine-catalyzed isomerization of D-ribose to D-ribulose.[2]

Materials:

  • D-Ribose

  • L-Arginine

  • Deionized water

  • Reaction vessel (pressure-resistant)

  • Heating system (e.g., oil bath or heating mantle)

  • Rotary evaporator

  • Lyophilizer

  • Chromatography system for purification (e.g., column chromatography with a suitable stationary phase like silica gel or a specialized resin for sugar separation)

Procedure:

  • Prepare a solution of D-ribose (e.g., 0.2 M) and L-arginine (e.g., 0.01 M) in deionized water.

  • Transfer the solution to a pressure-resistant reaction vessel.

  • Heat the reaction mixture at a controlled temperature (e.g., 110°C) for a specified duration (e.g., 15-30 minutes). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the water under reduced pressure using a rotary evaporator.

  • The resulting crude mixture containing D-ribulose, unreacted D-ribose, and arginine can be subjected to purification. Column chromatography is a common method for separating the desired ketose from the starting aldose and the catalyst.

  • The fractions containing D-ribulose are collected, combined, and the solvent is evaporated.

  • The purified D-ribulose is then lyophilized to obtain a solid product. In aqueous solution, D-ribulose will exist as an equilibrium mixture of furanose and pyranose anomers, including β-D-ribulofuranose.

Structural Confirmation by NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Dissolve a small amount of the purified synthetic product in a suitable deuterated solvent (D₂O is commonly used for carbohydrates).

  • Acquire a series of NMR spectra to confirm the structure and identify the β-furanose form.

Key Experiments:

  • ¹H NMR: This provides information on the proton environment. The chemical shifts and coupling constants of the ring protons are indicative of the furanose ring conformation.

  • ¹³C NMR: This experiment is crucial for identifying the number of carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C-2 in this case) is a key diagnostic marker for the ketofuranose structure.

  • 2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations through bonds, allowing for the assignment of coupled protons within the furanose ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the assignment of the carbon spectrum based on the proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall connectivity of the molecule.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For determining the anomeric configuration, NOEs between the protons on the anomeric carbon and other protons on the ring can be diagnostic. For a β-anomer, specific through-space interactions would be expected.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and structural confirmation of β-D-ribulofuranose.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start D-Ribose Solution + L-Arginine Catalyst reaction Isomerization Reaction (e.g., 110°C) start->reaction Heating purification Purification (e.g., Column Chromatography) reaction->purification Crude Product product Purified D-Ribulofuranose (Mixture of Anomers) purification->product nmr_analysis NMR Spectroscopic Analysis (1D and 2D NMR) product->nmr_analysis Sample Preparation data_comparison Data Comparison with Reference Compounds nmr_analysis->data_comparison Spectral Data structure_confirmation Structure Confirmed: β-D-Ribulofuranose data_comparison->structure_confirmation Confirmation

Caption: Workflow for the synthesis and structural confirmation of β-D-ribulofuranose.

Alternative Structural Confirmation Methods

While NMR is the most powerful technique for this purpose in solution, other methods can provide complementary information:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the synthesized product.

  • Infrared (IR) Spectroscopy: IR can identify the presence of key functional groups, such as hydroxyl (-OH) and ether (C-O-C) groups.

  • Chiroptical Methods (e.g., Circular Dichroism): These techniques can provide information about the stereochemistry of the molecule.

Conclusion

The structural confirmation of synthetic β-D-ribulofuranose relies heavily on a comprehensive analysis of NMR spectroscopic data, especially in the absence of a crystal structure. By comparing the ¹H and ¹³C NMR spectra with those of known, related compounds and employing a suite of 2D NMR experiments, researchers can confidently establish the identity, purity, and anomeric configuration of the target molecule. The synthetic and analytical workflow presented in this guide provides a robust framework for professionals in carbohydrate research and drug development.

References

A Comparative Guide to the Synthetic Routes of beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the efficient synthesis of rare sugars like beta-D-Ribulofuranose, a key intermediate in various biological processes, is of paramount importance. This guide provides an objective comparison of two primary synthetic routes to this compound: chemical isomerization of D-ribose and enzymatic isomerization of L-arabinose. The performance of each method is evaluated based on experimental data, offering a comprehensive overview to inform methodological choices.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their key performance indicators.

ParameterChemical Isomerization (Arginine-catalyzed)Enzymatic Isomerization (L-arabinose isomerase)
Starting Material D-RiboseL-Arabinose
Catalyst L-ArginineL-arabinose isomerase (mutant from Geobacillus thermodenitrificans)
Reaction Temperature 110 °C[1]70 °C[2]
Reaction pH Initial pH 9.87[1]8.0[2]
Reaction Time ~15 minutes (to reach equilibrium)[1]2 hours[2]
Product Yield Approximately 8.5%[1]19% conversion yield (producing 95 g/L from 500 g/L)[2]
Key Advantages Simple, readily available catalyst.High specificity, milder reaction conditions, higher yield.
Key Disadvantages Low yield, formation of colored byproducts (Maillard reaction).[1]Requires specific enzyme, potentially longer reaction time.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Route 1: Chemical Isomerization of D-Ribose using L-Arginine

This method relies on the base-catalyzed isomerization of D-ribose to D-ribulose.

Materials:

  • D-(-)-Ribose (purity > 99%)

  • L-(+)-Arginine

  • Milli-Q water

  • 3-mL vials with airtight lids

Procedure:

  • Prepare a 0.2 mol/L solution of D-ribose and a 0.01 mol/L solution of L-arginine in Milli-Q water. The molar ratio of arginine to ribose should be 0.05.[1]

  • The initial pH of the resulting solution will be approximately 9.87.[1]

  • Transfer 2.5 mL of the substrate solution into a 3-mL vial and seal it tightly.[1]

  • Heat the vial at 110 °C in a controlled temperature environment.[1]

  • Monitor the reaction progress over time. The yield of ribulose is expected to reach a maximum of approximately 8.5% after about 15 minutes.[1]

  • The product mixture will likely exhibit some coloration due to the Maillard reaction.[1] Further purification steps, such as column chromatography, would be necessary to isolate pure this compound.

Route 2: Enzymatic Isomerization of L-Arabinose

This route utilizes a specific enzyme, L-arabinose isomerase, to convert L-arabinose into L-ribulose (the L-enantiomer of D-ribulofuranose). For the synthesis of D-ribulofuranose, a D-arabinose isomerase would be employed with D-arabinose as the substrate. The following protocol is based on a highly efficient mutant L-arabinose isomerase.

Materials:

  • L-Arabinose

  • Mutant L-arabinose isomerase from Geobacillus thermodenitrificans

  • Appropriate buffer solution (e.g., Tris-HCl) to maintain pH 8.0

Procedure:

  • Prepare a solution of L-arabinose at a concentration of 500 g/L in the buffer.[2]

  • Add the L-arabinose isomerase to the solution at a concentration of 10 units/mL.[2]

  • Incubate the reaction mixture at 70 °C and pH 8.0 for 2 hours.[2]

  • The reaction is expected to yield approximately 95 g/L of L-ribulose, corresponding to a 19% conversion yield.[2]

  • The enzyme's stability is a key factor, with a reported half-life of 35 hours at 70 °C.[2]

  • Purification of the product would typically involve enzyme removal (e.g., by heat denaturation and centrifugation) followed by chromatographic techniques to separate the ribulose from the remaining arabinose and other reaction components.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to this compound.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis D_Ribose D-Ribose Arginine L-Arginine (catalyst) 110°C, pH ~9.9 D_Ribose->Arginine Isomerization Isomerization Arginine->Isomerization Mixture Product Mixture (D-Ribulose, D-Ribose, Byproducts) Isomerization->Mixture Purification_Chem Purification (e.g., Chromatography) Mixture->Purification_Chem beta_D_Ribulofuranose_Chem This compound Purification_Chem->beta_D_Ribulofuranose_Chem L_Arabinose L-Arabinose Enzyme L-Arabinose Isomerase 70°C, pH 8.0 L_Arabinose->Enzyme Enzymatic_Isomerization Enzymatic Isomerization Enzyme->Enzymatic_Isomerization Enzyme_Mixture Product Mixture (L-Ribulose, L-Arabinose) Enzymatic_Isomerization->Enzyme_Mixture Purification_Enz Purification (Enzyme Removal, Chromatography) Enzyme_Mixture->Purification_Enz beta_L_Ribulofuranose_Enz beta-L-Ribulofuranose Purification_Enz->beta_L_Ribulofuranose_Enz

Caption: Comparative workflow of chemical and enzymatic synthesis of Ribulofuranose.

Conclusion

Both chemical and enzymatic routes offer viable pathways to this compound, each with distinct advantages and disadvantages. The chemical isomerization of D-ribose using arginine is a straightforward approach with a readily available catalyst, but it is hampered by low yields and the formation of colored impurities. In contrast, enzymatic isomerization, exemplified by the use of L-arabinose isomerase, provides a more specific and efficient conversion under milder conditions, resulting in a significantly higher yield. The choice of synthetic route will ultimately depend on the specific requirements of the research or application, including desired yield, purity, available resources, and scalability. For applications demanding high purity and yield, the enzymatic route appears to be the more promising approach.

References

A Comparative Guide to the Binding Affinities of β-D-Ribulofuranose Analogs via Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinities of hypothetical β-D-Ribulofuranose analogs to a target protein, utilizing Isothermal Titration Calorimetry (ITC). The content is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by illustrative experimental data and detailed protocols.

Introduction to Isothermal Titration Calorimetry in Drug Discovery

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution.[1][2] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2][3] This includes the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[2][3][4] Such detailed thermodynamic data is invaluable in drug discovery for lead identification and optimization, enabling a deeper understanding of the molecular forces driving the binding event.

This guide focuses on a hypothetical study comparing the binding of several β-D-Ribulofuranose analogs to a putative enzyme target, "Ribulokinase." While the data presented is illustrative, the methodologies and interpretation are grounded in established principles of ITC analysis.

Comparative Binding Affinity Data

The following table summarizes the thermodynamic parameters for the binding of three hypothetical β-D-Ribulofuranose analogs to Ribulokinase, as determined by ITC.

Analog NameDissociation Constant (Kd) (µM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)Stoichiometry (n)
β-D-Ribulofuranose 15.2-8.5-1.81.02
Analog A (C2-Methyl) 8.7-9.2-1.90.98
Analog B (C3-Fluoro) 25.4-7.1-1.11.05
Analog C (C1-Phosphate) 1.2-11.5-2.50.99

Interpretation of Results:

  • Analog C (C1-Phosphate) exhibits the highest binding affinity to Ribulokinase, with a dissociation constant (Kd) in the low micromolar range. The binding is primarily driven by a large favorable enthalpy change (ΔH), suggesting strong hydrogen bonding and electrostatic interactions, likely involving the phosphate group.

  • Analog A (C2-Methyl) shows a modest improvement in binding affinity compared to the parent β-D-Ribulofuranose. The slightly more favorable enthalpy suggests that the methyl group may be involved in beneficial hydrophobic interactions within the binding pocket.

  • Analog B (C3-Fluoro) displays the weakest binding affinity. The less favorable enthalpy and entropy suggest that the introduction of the fluoro group at the C3 position may lead to unfavorable steric or electronic interactions within the binding site.

Experimental Protocol: Isothermal Titration Calorimetry

The following protocol outlines the key steps for determining the binding affinities of small molecule ligands, such as the β-D-Ribulofuranose analogs, to a target protein using ITC.

1. Sample Preparation:

  • Protein Preparation: The target protein (e.g., Ribulokinase) should be purified to >95% homogeneity. The final protein solution should be extensively dialyzed against the chosen assay buffer to ensure buffer matching. After dialysis, the protein concentration should be accurately determined using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). The protein solution should be centrifuged or filtered to remove any aggregates before use.[3]

  • Ligand Preparation: The β-D-Ribulofuranose analogs should be dissolved in the exact same dialysis buffer used for the protein to minimize heats of dilution.[3] The concentration of the ligand stock solution should be accurately determined.

  • Buffer Preparation: A sufficient quantity of the assay buffer should be prepared and degassed before use to prevent the formation of air bubbles in the calorimeter cells.[3] A common buffer choice is phosphate-buffered saline (PBS) at a specific pH.

2. ITC Experiment Setup:

  • Instrument: A MicroCal ITC200 or similar instrument is typically used.[3]

  • Sample Loading:

    • The sample cell (typically ~200 µL) is loaded with the protein solution at a concentration of approximately 10-50 µM.[3]

    • The injection syringe (typically ~40 µL) is loaded with the ligand solution at a concentration 10-20 times that of the protein concentration.[3]

  • Experimental Parameters:

    • The experiment is run at a constant temperature, typically 25°C.

    • A series of small injections (e.g., 1-2 µL) of the ligand into the protein solution are programmed.

    • The spacing between injections should be sufficient to allow the signal to return to baseline (e.g., 120-180 seconds).

    • A stirring speed of 750-1000 rpm is used to ensure rapid mixing.

3. Data Acquisition and Analysis:

  • The raw data consists of a series of heat-flow peaks corresponding to each injection.

  • Control experiments, such as injecting the ligand into the buffer alone, are performed to determine the heat of dilution, which is then subtracted from the main experimental data.[4]

  • The integrated heat for each injection is plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).[4] The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd), R is the gas constant, and T is the absolute temperature.[3]

Visualizing the ITC Workflow

The following diagram illustrates the general workflow of an Isothermal Titration Calorimetry experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Target Protein (in cell) ITC_Instrument Isothermal Titration Calorimeter Protein->ITC_Instrument Load Cell Ligand Ligand Analogs (in syringe) Ligand->ITC_Instrument Load Syringe Buffer Matched Assay Buffer Raw_Data Raw Thermogram (Heat Pulses) ITC_Instrument->Raw_Data Measure Heat Integrated_Data Binding Isotherm (Heat vs. Molar Ratio) Raw_Data->Integrated_Data Integration Thermodynamics Thermodynamic Parameters (Kd, ΔH, ΔS, n) Integrated_Data->Thermodynamics Fit to Model

Caption: A flowchart illustrating the key stages of an Isothermal Titration Calorimetry experiment.

Conclusion

Isothermal Titration Calorimetry provides a robust and label-free method for characterizing the binding of small molecules to their biological targets.[1][3] The detailed thermodynamic data obtained from ITC experiments, as illustrated in this guide, allows for a nuanced comparison of binding affinities and the underlying forces driving molecular recognition. This information is critical for making informed decisions in the process of drug design and lead optimization. By understanding not just whether a compound binds, but how it binds, researchers can more effectively design next-generation inhibitors with improved potency and specificity.

References

The Central Role of D-Ribulofuranose Moiety in the Pentose Phosphate Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pivotal role of the D-ribulose moiety, primarily in its phosphorylated form as D-ribulose-5-phosphate (Ru5P), within the central metabolic hub of the pentose phosphate pathway (PPP). While direct experimental data validating a distinct role for the unphosphorylated β-D-Ribulofuranose is limited in current literature, the function of its phosphorylated counterpart is well-established and critical for cellular homeostasis, providing a foundation for understanding the metabolic significance of this pentose sugar.

The pentose phosphate pathway is a crucial metabolic route that operates in parallel with glycolysis. It is responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH), a primary cellular reductant, and the precursor for nucleotide biosynthesis, ribose-5-phosphate (R5P)[1][2]. The pathway is divided into an oxidative and a non-oxidative phase, with D-ribulose-5-phosphate sitting at the junction of these two branches[1][3].

Data Presentation: Comparative Enzyme Kinetics

The metabolic fate of D-ribulose-5-phosphate is dictated by the activity of two key enzymes: ribulose-phosphate 3-epimerase (RPE) and ribose-5-phosphate isomerase (RPI). The kinetic parameters of these enzymes determine the flux of Ru5P towards either the non-oxidative arm of the PPP or towards nucleotide synthesis. Below is a summary of reported kinetic data for these enzymes from different organisms.

EnzymeOrganismSubstrateKM (mM)kcat (s-1)Source
Ribulose-Phosphate 3-Epimerase (RPE)Chlamydomonas reinhardtiiD-Ribulose-5-phosphate1.52 ± 0.09387.9 ± 30.4 (μmol min-1 mg-1)[4]
SpinachD-Ribulose-5-phosphate0.227100[4]
Human (Erythrocytes)D-Ribulose-5-phosphate--[5]
Ribose-5-Phosphate Isomerase (RPI)Escherichia coliD-Ribose-5-phosphate--[6]
HumanD-Ribose-5-phosphate--

Note: Kinetic data for enzymes can vary significantly based on the purification methods and assay conditions. The data presented here is for comparative purposes. A direct assay for D-ribulose 5-phosphate 3-epimerase has been described using circular dichroism spectroscopy to differentiate the substrate and product[5].

Experimental Protocols

Spectrophotometric Assay for Ribulose-Phosphate 3-Epimerase (RPE) Activity

This coupled enzyme assay measures the epimerization of D-ribulose-5-phosphate to D-xylulose-5-phosphate (Xu5P). The production of Xu5P is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: D-Ribulose-5-phosphate ⇌ D-Xylulose-5-phosphate (catalyzed by RPE) D-Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate (catalyzed by Transketolase) Glyceraldehyde-3-phosphate ⇌ Dihydroxyacetone phosphate (catalyzed by Triosephosphate Isomerase) Dihydroxyacetone phosphate + NADH + H+ → Glycerol-3-phosphate + NAD+ (catalyzed by Glycerol-3-phosphate dehydrogenase)

Reaction Mixture:

  • 50 mM Glycylglycine buffer (pH 7.7)

  • 2 mM D-ribulose-5-phosphate

  • 0.0625 mM NADH

  • 7.5 mM MgCl2

  • 0.01 U Transketolase

  • 0.01 U Triosephosphate Isomerase

  • 0.01 U α-Glycerophosphate dehydrogenase

  • Enzyme sample (cell extract or purified RPE)

Procedure:

  • Prepare the reaction mixture without the enzyme sample.

  • Incubate the mixture at 30°C for 3 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the RPE activity.

Assay for Ribose-5-Phosphate Isomerase (RPI) Activity

The activity of RPI, which catalyzes the interconversion of D-ribulose-5-phosphate and D-ribose-5-phosphate, can be determined by measuring the formation of ribose-5-phosphate.

Principle: D-Ribulose-5-phosphate ⇌ D-Ribose-5-phosphate (catalyzed by RPI) The formation of the aldose (ribose-5-phosphate) from the ketose (ribulose-5-phosphate) can be quantified using a colorimetric method, such as the cysteine-carbazole reaction, which is specific for aldoses.

Procedure:

  • Incubate the enzyme with D-ribulose-5-phosphate in a suitable buffer (e.g., Tris-HCl) at a specific temperature and for a defined time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Add cysteine and carbazole reagents and heat the mixture.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • The amount of ribose-5-phosphate produced is determined from a standard curve.

Mandatory Visualization

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono- δ-lactone G6P->_6PGL _6PG 6-Phosphogluconate _6PGL->_6PG Ru5P D-Ribulose-5-Phosphate _6PG->Ru5P Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P RPE R5P D-Ribose-5-Phosphate Ru5P->R5P RPI GAP Glyceraldehyde-3-Phosphate Xu5P->GAP Transketolase F6P Fructose-6-Phosphate Xu5P->F6P Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotides R5P->Nucleotides Nucleotide Synthesis GAP->F6P Glycolysis Glycolysis GAP->Glycolysis E4P Erythrose-4-Phosphate S7P->E4P E4P->GAP F6P->Glycolysis

Caption: The Pentose Phosphate Pathway highlighting D-Ribulose-5-Phosphate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReactionMix Prepare Reaction Mixture (Buffer, NADH, MgCl2, Coupling Enzymes) Equilibration Incubate Reaction Mixture at 30°C ReactionMix->Equilibration EnzymeSample Prepare Enzyme Sample (Cell Lysate or Purified RPE) Initiation Add Enzyme Sample to Initiate Reaction EnzymeSample->Initiation Equilibration->Initiation Measurement Monitor Absorbance at 340 nm Initiation->Measurement RateCalculation Calculate Rate of NADH Oxidation (ΔAbs/min) Measurement->RateCalculation ActivityCalculation Calculate Enzyme Activity (U/mg) RateCalculation->ActivityCalculation

Caption: Workflow for RPE spectrophotometric assay.

References

A Comparative Guide to the Glycosylation Patterns of Beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the glycosylation patterns of beta-D-ribulofuranose, a pentose sugar with a five-membered ring structure. Due to the limited direct comparative studies on this compound, this document leverages data from structurally related and well-studied furanosides, namely beta-D-ribofuranose, beta-D-arabinofuranose, and beta-D-fructofuranose, to provide a comprehensive overview for researchers. The guide covers chemical and enzymatic synthesis strategies, data on reaction yields and stereoselectivity, and detailed analytical characterization protocols.

Comparative Analysis of Glycosylation Reactions

The synthesis of furanosides, including those of this compound, presents unique challenges compared to their pyranoside counterparts due to the inherent flexibility of the furanose ring and the potential for the formation of multiple anomers. The choice of glycosyl donor, acceptor, and reaction conditions significantly influences the yield and stereochemical outcome of the glycosylation reaction.

Table 1: Comparison of Chemical Glycosylation Yields and Selectivity
Glycosyl DonorAcceptorPromoter/CatalystSolventTemp (°C)Time (h)Yield (%)Anomeric Ratio (β:α)Reference
Peracetylated RibulofuranoseMethyl α-D-glucopyranosideTMSOTfCH₂Cl₂-204754:1Hypothetical
Peracetylated Ribofuranose1-OctanolBF₃·OEt₂CH₂Cl₂06825:1[1][2]
Peracetylated ArabinofuranoseCholesterolNIS/TfOHCH₂Cl₂-40368>10:1 (α)[3]
Perbenzoylated FructofuranoseMethanolSnCl₂CH₂Cl₂258853:1[4]

Note: Data for this compound is hypothetical and extrapolated from trends observed with similar furanosides due to a lack of specific literature data.

Experimental Protocols

Protocol 1: Chemical Synthesis of Methyl β-D-Ribulofuranoside

This protocol describes a general method for the chemical synthesis of a simple ribulofuranoside.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribulofuranose (glycosyl donor)

  • Methanol (glycosyl acceptor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (promoter)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • A solution of 1,2,3,5-tetra-O-acetyl-β-D-ribulofuranose (1.0 eq) and methanol (1.2 eq) in anhydrous CH₂Cl₂ is stirred with activated 4 Å molecular sieves for 30 minutes at room temperature under an argon atmosphere.

  • The mixture is cooled to -20°C.

  • TMSOTf (0.1 eq) is added dropwise, and the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with triethylamine.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield methyl 2,3,5-tri-O-acetyl-β-D-ribulofuranoside.

  • Deacetylation is achieved by treating the product with a catalytic amount of sodium methoxide in methanol, followed by neutralization with an acidic resin.

Protocol 2: Enzymatic Synthesis of a β-D-Ribulofuranoside

This protocol outlines a general approach for the enzymatic synthesis using a glycosidase.

Materials:

  • p-Nitrophenyl-β-D-ribulofuranoside (donor substrate)

  • A suitable alcohol (acceptor)

  • A commercial or purified β-fructofuranosidase or a hypothetical β-ribulofuranosidase

  • Buffer solution (e.g., sodium acetate buffer, pH 5.0)

  • Organic co-solvent (e.g., acetonitrile) if acceptor solubility is low

Procedure:

  • p-Nitrophenyl-β-D-ribulofuranoside and the acceptor alcohol are dissolved in the buffer solution, with a small percentage of co-solvent if necessary.

  • The glycosidase enzyme is added to initiate the reaction.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.

  • The reaction progress is monitored by HPLC or TLC for the formation of the new glycoside and the release of p-nitrophenol.

  • Once the reaction reaches equilibrium or the desired conversion, the enzyme is denatured by heating or by adding a solvent like ethanol.

  • The product is purified from the reaction mixture using techniques such as size-exclusion chromatography or preparative HPLC.

Analytical Characterization

The structural elucidation of glycosylation products relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Furanose Ring of Methyl β-D-Furanosides in D₂O
CarbonMethyl β-D-Ribulofuranoside (Predicted)Methyl β-D-RibofuranosideMethyl β-D-ArabinofuranosideMethyl β-D-Fructofuranoside
C1 ~103.0108.9107.563.2
C2 ~105.0 (quat.)75.682.1104.5
C3 ~78.072.377.877.4
C4 ~83.084.183.585.1
C5 ~63.063.862.063.2
H1 -4.95 (d)4.89 (d)3.65 (d), 3.75 (d)
H2 -4.15 (t)4.02 (dd)-
H3 ~4.2 (d)4.05 (t)3.85 (dd)4.10 (d)
H4 ~4.0 (dd)4.20 (q)4.15 (m)4.21 (t)
H5 ~3.7 (m)3.70 (dd), 3.80 (dd)3.65 (m)3.65 (d), 3.75 (d)

Note: NMR data for Methyl β-D-Ribulofuranoside is predicted based on related structures. Actual values may vary. Data for other furanosides are compiled from various sources.[5][6]

Table 3: Expected Mass Spectrometry Fragmentation Patterns for β-D-Ribulofuranosides
Ion TypeFragmentation PathwayExpected m/z for Methyl β-D-Ribulofuranoside
[M+Na]⁺Parent ion187.06
[M-CH₃OH+Na]⁺Loss of methanol155.03
Glycosyl ionCleavage of glycosidic bond133.05
Cross-ring cleavageFragmentation of the furanose ringVarious fragments depending on the cleavage site

Visualizations

Glycosylation_Workflow Donor Glycosyl Donor (β-D-Ribulofuranose derivative) Reaction Glycosylation Reaction Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Purification Purification (Chromatography) Reaction->Purification Crude Product Product Glycoside Product Purification->Product Analysis Structural Analysis (NMR, MS) Product->Analysis

Caption: A generalized workflow for the chemical synthesis and analysis of a β-D-Ribulofuranoside.

Signaling_Pathway Ligand Glycoconjugate (with β-D-Ribulofuranose) Receptor Cell Surface Receptor Ligand->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Kinase->TF Gene Target Gene Expression TF->Gene Regulation Response Cellular Response Gene->Response

Caption: A hypothetical signaling pathway initiated by the binding of a β-D-Ribulofuranose-containing glycoconjugate.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential safety information and detailed disposal procedures for beta-D-Ribulofuranose, a key reagent in various biochemical and pharmaceutical research applications.

Key Safety and Handling Information

PropertyDataSource
Physical State Crystalline Powder[1]
Color White to almost white[1]
Solubility Information not available for this compound. beta-D-Ribofuranose 1,2,3,5-tetraacetate is soluble in chloroform and does not mix well with water.[5]
Stability The related compound, beta-D-Ribofuranose 1,2,3,5-tetraacetate, is considered stable.[5]
Hazards Not classified as hazardous.[1][2][3] However, as a combustible solid, it may form explosive dust mixtures in the air.[5]

Experimental Protocols

Currently, no specific experimental protocols for the disposal of this compound were identified in the provided search results. The disposal procedures outlined below are based on established best practices for non-hazardous laboratory waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated hazardous_waste Dispose of as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No end End of Process hazardous_waste->end is_liquid Is the waste in liquid form? non_hazardous_waste->is_liquid solid_disposal Solid Waste Disposal is_liquid->solid_disposal No liquid_disposal Aqueous Solution Disposal is_liquid->liquid_disposal Yes package_solid Package in a sealed, labeled container. solid_disposal->package_solid check_local_drain Consult local regulations for drain disposal. liquid_disposal->check_local_drain dispose_solid Dispose of in regular laboratory trash. package_solid->dispose_solid dispose_solid->end dilute_and_flush Dilute with copious amounts of water and flush down the drain. check_local_drain->dilute_and_flush dilute_and_flush->end

References

Personal protective equipment for handling beta-D-Ribulofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for beta-D-Ribulofuranose, a key component in various research applications. While specific hazard data for this compound is not extensively documented, by examining data for similar furanose sugars and their derivatives, we can establish best practices for its handling.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a solid carbohydrate.[1] Based on the safety data for the closely related compound beta-D-Ribofuranose 1,2,3,5-tetraacetate, it is not classified as a hazardous substance.[2][3] However, as with any chemical, it is crucial to minimize exposure. The primary risks associated with handling solid, non-volatile chemicals like this compound are inhalation of dust particles and direct contact with skin and eyes.

The following table outlines the recommended personal protective equipment to mitigate these risks.

Protection Type Recommended PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4]Protects against accidental splashes or airborne particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact.
Body Protection Laboratory coat.Protects clothing and skin from spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a disposable N95 respirator may be used.Prevents inhalation of fine particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound will ensure minimal risk and maintain the integrity of the compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a laboratory with a general exhaust ventilation system.

  • Ensure a clean and organized workspace to prevent contamination and accidental spills.

  • Have an eyewash station and safety shower readily accessible.

2. Handling the Compound:

  • Before use, visually inspect the container for any damage.

  • When weighing or transferring the powder, do so carefully to minimize the generation of dust.

  • Use a spatula or other appropriate tool for transferring the solid.

  • Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.

3. In Case of a Spill:

  • For minor spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Clean the spill area with a damp cloth.

  • For major spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

Waste Type Disposal Method
Unused this compound Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. It may be acceptable to dissolve in a flammable solvent and incinerate, but always consult with your institution's environmental health and safety (EHS) office.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed bag or container and dispose of as solid chemical waste.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt of the chemical to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Hazards & Don PPE B Prepare Well-Ventilated Workspace A->B C Inspect & Open Container B->C D Weigh & Transfer Compound C->D E Perform Experiment D->E I Minor Spill: Sweep & Clean D->I Spill? J Major Spill: Evacuate & Notify EHS D->J F Clean Workspace & Equipment E->F G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H I->F

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.